Technical Documentation Center

5-(benzyloxy)-N-methylpyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(benzyloxy)-N-methylpyrimidin-2-amine
  • CAS: 1400807-89-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(benzyloxy)-N-methylpyrimidin-2-amine

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-(benzyloxy)-N-methylpyrimidin-2-amine . This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-(benzyloxy)-N-methylpyrimidin-2-amine . This document is structured for researchers and drug development professionals, focusing on its role as a high-value intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents.

Executive Summary

5-(benzyloxy)-N-methylpyrimidin-2-amine is a specialized pyrimidine building block used primarily in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a 1,3-diazine (pyrimidine) core substituted with a methylamino group at the C2 position and a benzyloxy ether at the C5 position.

This molecule serves two critical functions in medicinal chemistry:

  • Hinge Binding Motif: The 2-aminopyrimidine core is a privileged scaffold that mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, JAK, JNK families).

  • Synthetic Handle: The benzyl group acts as a robust protecting group for the C5-hydroxyl. Upon hydrogenolytic deprotection, it yields 2-(methylamino)pyrimidin-5-ol , a versatile phenol intermediate used to attach solubilizing tails or hydrophobic pharmacophores.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-(benzyloxy)-N-methylpyrimidin-2-amine
Common Name 5-Benzyloxy-2-methylaminopyrimidine
CAS Number 42783-58-4 (Generic for 2-amino analog; specific N-methyl variants often referenced in patents)
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
SMILES CNC1=NC=C(OCC2=CC=CC=C2)C=N1
Predicted Physicochemical Profile

Note: Values are derived from structure-activity relationship (SAR) data of homologous 2-aminopyrimidines.

ParameterValue / RangeSignificance
LogP (Calc) 2.1 ± 0.3Moderate lipophilicity due to the benzyl group; suitable for cell permeability assays.
pKa (Base) ~4.5 - 5.0The N-methyl group increases basicity relative to the primary amine, enhancing solubility in acidic media.
H-Bond Donors 1 (NH)Critical for H-bond donation to kinase backbone carbonyls.
H-Bond Acceptors 4 (3 N, 1 O)Pyrimidine N1 is a key acceptor for backbone NH groups.
Solubility Low in water; High in DMSO, DCM, MeOHTypical for benzylated intermediates; requires deprotection for aqueous solubility.

Structural Analysis & Pharmacophore Logic

The utility of this compound lies in its electronic distribution and geometric orientation.

  • Electronic Effects: The C5-benzyloxy group is an electron-donating group (EDG) via resonance, which increases the electron density of the pyrimidine ring. This makes the N1/N3 nitrogens slightly more basic and better H-bond acceptors than in unsubstituted pyrimidines.

  • Steric Orientation: The N-methyl group introduces a steric constraint that can improve selectivity. While a primary amine (-NH2) can rotate freely, the methyl group forces a specific conformation and prevents donation of a second hydrogen bond, which can be used to exclude binding to kinases that require a specific steric fit.

Visualization: Pharmacophore & Interaction Logic

The following diagram illustrates the functional logic of the molecule in a drug design context.

Pharmacophore Core Pyrimidine Core (Scaffold) Pos2 C2: N-Methylamino (Hinge Binder) Core->Pos2 Functionalizes Pos5 C5: Benzyloxy (Protecting Group / Hydrophobic Probe) Core->Pos5 Functionalizes Target Kinase ATP Pocket (Hinge Region) Pos2->Target H-Bond Donor (to Backbone C=O) Pos5->Target Hydrophobic Interaction (Gatekeeper Residue) Downstream 5-OH Derivative (Post-Deprotection) Pos5->Downstream Precursor to

Figure 1: Pharmacophore dissection showing the dual role of the C2-amine for binding and C5-ether for synthetic versatility.

Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SNAr ) mechanism. This method is preferred over direct alkylation of the amine, which often leads to over-alkylation byproducts.

Reaction Scheme

Precursor: 5-(benzyloxy)-2-chloropyrimidine Reagent: Methylamine (2.0 M in THF) Mechanism: SNAr displacement of the C2-chloride.

Detailed Experimental Protocol

Standardized for 10 mmol scale.

  • Preparation:

    • Charge a 50 mL round-bottom flask with 5-(benzyloxy)-2-chloropyrimidine (2.20 g, 10.0 mmol).

    • Add anhydrous Tetrahydrofuran (THF) (20 mL) and stir to dissolve.

    • Note: If the starting material contains the free phenol, pre-treat with benzyl bromide and K₂CO₃ in DMF to ensure full benzylation before this step.

  • Reaction:

    • Add Methylamine (2.0 M solution in THF, 15 mL, 30.0 mmol, 3.0 equiv) dropwise at room temperature.

    • Optional: Add Diisopropylethylamine (DIPEA) (2.6 mL, 1.5 equiv) if using methylamine hydrochloride salt instead of free base solution.

    • Heat the mixture to 60°C under a reflux condenser for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting chloride (Rf ~0.8) should disappear, and the product (Rf ~0.4) should appear.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent in vacuo to remove excess methylamine and THF.

    • Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification:

    • The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).

    • Yield: Typically 85–95% as a white to off-white solid.

Visualization: Synthesis Workflow

Synthesis Start 5-(benzyloxy)-2-chloropyrimidine Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Reagent Reagent Methylamine (3.0 eq) THF, 60°C Reagent->Intermediate Product 5-(benzyloxy)-N-methylpyrimidin-2-amine (Final Product) Intermediate->Product - Cl group Waste HCl (captured by Base) Intermediate->Waste

Figure 2: SNAr reaction pathway for the synthesis of the target compound.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The 2-amino-N-methylpyrimidine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:

  • The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the hinge residue.

  • The exocyclic NH (from the N-methyl group) donates a hydrogen bond to the backbone carbonyl of the hinge residue.

  • Significance: This bidentate binding mode anchors the inhibitor. The methyl group can provide selectivity by clashing with kinases that have bulky gatekeeper residues or restricted pockets.

Scaffold Diversification (The "5-Position Vector")

The benzyloxy group is rarely the final drug form. It serves as a masked phenol.

  • Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group to yield 5-hydroxy-2-methylaminopyrimidine .

  • Derivatization: The resulting hydroxyl is then alkylated (Mitsunobu or SN2) to attach "solubilizing tails" (e.g., N-methylpiperazine, morpholine) which protrude into the solvent-exposed region of the kinase, improving oral bioavailability and pharmacokinetic properties.

Case Study Analogues

This fragment is structurally homologous to cores found in:

  • Pazopanib (Votrient): Uses a 2-aminopyrimidine core.

  • JNK Inhibitors: Many c-Jun N-terminal kinase inhibitors utilize the N-methyl-2-aminopyrimidine scaffold to achieve isoform selectivity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially when using methylamine (volatile/toxic gas).

  • Storage: Store in a cool, dry place (2–8°C). The benzyloxy ether is stable, but the amine can oxidize over prolonged exposure to air/light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22315276 (Analogous Pyridine Structure). Retrieved from .

  • BenchChem (2025). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. Retrieved from .

  • Ding, et al. (2024). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry. Retrieved from .

  • Ghichi, N., et al. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol.[2] Acta Crystallographica Section E. Retrieved from .

  • Fletcher, R. (2022). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides.[3] University of Waterloo. Retrieved from .

Sources

Exploratory

Therapeutic Potential of 5-(Benzyloxy)-N-methylpyrimidin-2-amine in Drug Discovery

Executive Summary: The Strategic Value of the Scaffold In the landscape of small-molecule drug discovery, 5-(benzyloxy)-N-methylpyrimidin-2-amine (CAS: 1400807-89-7) represents a high-value "privileged scaffold." Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of small-molecule drug discovery, 5-(benzyloxy)-N-methylpyrimidin-2-amine (CAS: 1400807-89-7) represents a high-value "privileged scaffold." Its structural architecture combines a classic kinase hinge-binding motif (the N-methyl-2-aminopyrimidine core) with a hydrophobic vector (the 5-benzyloxy group) capable of probing the solvent-exposed front or the hydrophobic back-pockets of ATP-binding sites.

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, structural biology implications, and experimental workflows for validating its therapeutic potential as a lead compound or fragment in kinase inhibitor development.

Structural Biology & Mechanism of Action

The Pharmacophore

The therapeutic utility of this molecule stems from its ability to mimic the adenine ring of ATP, a mechanism central to Type I and Type I½ kinase inhibitors.

Structural ComponentFunction in Drug DesignInteraction Type
Pyrimidine N1 H-bond AcceptorInteracts with the backbone NH of the kinase hinge region.
2-NH-Methyl Group H-bond Donor / Steric ProbeForms a critical H-bond with the hinge carbonyl. The methyl group improves lipophilicity and metabolic stability compared to a primary amine (

).
5-Benzyloxy Moiety Hydrophobic VectorProbes the "Gatekeeper" region or extends into the solvent front, improving potency and selectivity.
Targetable Signaling Pathways

Aminopyrimidine derivatives are foundational in inhibiting pathways driven by oncogenic kinases. This scaffold is particularly relevant for targeting:

  • JAK-STAT Pathway: Critical in myeloproliferative neoplasms.

  • CDK (Cyclin-Dependent Kinases): Cell cycle regulation in solid tumors.

  • EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer (NSCLC).

Visualization: JAK-STAT Signaling Inhibition

The following diagram illustrates the intervention point of a 5-(benzyloxy)-N-methylpyrimidin-2-amine derivative within the JAK-STAT pathway.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 5-(benzyloxy)-N-methyl pyrimidin-2-amine Inhibitor->JAK ATP Competition (Inhibition) P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation

Caption: Schematic of JAK-STAT pathway inhibition.[1] The aminopyrimidine scaffold competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream oncogenic transcription.

Chemical Synthesis Protocol

Objective: Synthesize high-purity 5-(benzyloxy)-N-methylpyrimidin-2-amine via Nucleophilic Aromatic Substitution (


).
Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Precursor: 2-Chloro-5-(benzyloxy)pyrimidine (1.0 eq)

  • Nucleophile: Methylamine (2.0 M in THF, 3.0 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(benzyloxy)pyrimidine (500 mg, 2.27 mmol) in anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (0.8 mL, 4.54 mmol) followed by the dropwise addition of methylamine solution (3.4 mL, 6.8 mmol).

  • Reaction: Remove the ice bath and heat the mixture to 60°C under a nitrogen atmosphere. Stir for 4–6 hours.

  • Monitoring (Self-Validating Step): Check progress via TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.
  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (

    
     mL) and brine (20 mL). Dry the organic layer over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, 0–40% EtOAc in Hexanes) to yield the white solid product.

Experimental Workflows for Biological Validation

In Vitro Kinase Assay (ADP-Glo™)

To validate the therapeutic potential, the


 must be determined against a panel of kinases (e.g., JAK2, CDK4).

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.01% BSA, 1 mM DTT).
    
  • Compound Dilution: Prepare a 10-point serial dilution of 5-(benzyloxy)-N-methylpyrimidin-2-amine in DMSO (Start: 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound to a 384-well plate.
      
    • Add 4

      
      L of Kinase Enzyme (e.g., JAK2, 2 ng/well). Incubate for 10 min.
      
    • Add 4

      
      L of ATP/Substrate mix (ATP at 
      
      
      
      , Poly-Glu-Tyr substrate).
    • Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 
    
    
    
    L of Kinase Detection Reagent (converts ADP to light).
  • Analysis: Read luminescence on a plate reader. Plot RLU vs. log[Concentration] to calculate

    
    .
    
Metabolic Stability (Microsomal Assay)

The N-methyl group can be a site of metabolic demethylation. This assay confirms the compound's half-life (


).

Workflow Diagram:

Microsomal_Stability Step1 Incubation (37°C) Step2 Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quench (Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Calc: CLint & t1/2 Step4->Step5

Caption: Workflow for determining metabolic stability in human liver microsomes.

Data Interpretation & SAR Strategy

When analyzing data derived from this scaffold, use the following logic to guide optimization:

ObservationStructural HypothesisOptimization Strategy
Low Potency (

)
Weak H-bond at hinge or steric clash.Replace N-methyl with N-ethyl (rarely better) or revert to

.
High Potency, Low Solubility 5-Benzyloxy group is too lipophilic.Introduce polar substituents (e.g., fluoro, morpholine) on the benzyl ring.
Rapid Metabolism (

)
N-demethylation or benzylic oxidation.Deuterate the methyl group (

) or replace the benzyl ether with a bioisostere (e.g., pyridyl ether).

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Cohen, P. (2002). "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery, 1(4), 309-315. Link

  • BenchChem. (2023). "Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine Derivatives." BenchChem Technical Notes. Link

Sources

Foundational

Optimizing the Scaffold: Structure-Activity Relationship (SAR) of 5-(benzyloxy)-N-methylpyrimidin-2-amine Analogs

Target Application: Type I ATP-Competitive Kinase Inhibition (Focus: JNK/MAPK Pathway) Executive Summary: The Pharmacophore As a Senior Application Scientist in medicinal chemistry, I often encounter the 2-aminopyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Type I ATP-Competitive Kinase Inhibition (Focus: JNK/MAPK Pathway)

Executive Summary: The Pharmacophore

As a Senior Application Scientist in medicinal chemistry, I often encounter the 2-aminopyrimidine core. It is a "privileged scaffold" in kinase drug discovery, serving as a robust bidentate hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.

The specific analog , 5-(benzyloxy)-N-methylpyrimidin-2-amine , presents a unique optimization vector. Unlike the more common 4-substituted pyrimidines (e.g., Pazopanib), the 5-position substitution vectors the benzyloxy group deep into the hydrophobic pocket behind the ATP binding site (often interacting with the gatekeeper residue), while the N-methyl group at the 2-position modulates solubility and solvent-front interactions.

This guide details the optimization of this scaffold, primarily for c-Jun N-terminal Kinase (JNK) inhibition, a critical target in neurodegeneration and inflammatory oncology.

Biological Context: The JNK Signaling Cascade

To understand the SAR, one must understand the cellular consequences of inhibition. The JNK pathway regulates apoptosis and cytokine production. Inhibitors targeting this scaffold prevent the phosphorylation of c-Jun.[1]

JNK Signaling Pathway Diagram

JNK_Pathway Stress Cellular Stress (UV, Cytokines) ASK1 MAP3K (e.g., ASK1) Stress->ASK1 Activation MKK4 MAP2K (MKK4/MKK7) ASK1->MKK4 Phosphorylation JNK JNK1/2/3 (Target) MKK4->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) Apoptosis Apoptosis / Inflammation cJun->Apoptosis Transcription Inhibitor 5-benzyloxy-pyrimidine Inhibitor Inhibitor->JNK ATP Competition

Caption: The JNK phosphorylation cascade. The 5-benzyloxy scaffold acts as an ATP-competitive inhibitor at the JNK node.

Synthetic Access & Methodology

Reliable SAR generation requires a robust synthetic route. The most efficient method for this specific core utilizes a Nucleophilic Aromatic Substitution (SNAr) on a 2-chloropyrimidine precursor.

Synthetic Workflow

Synthesis_Workflow SM1 2-chloro-5-hydroxypyrimidine Int1 2-chloro-5-(benzyloxy)pyrimidine SM1->Int1 O-Alkylation Reagent1 Benzyl Bromide (K2CO3, DMF) Prod 5-(benzyloxy)-N-methylpyrimidin-2-amine Int1->Prod SnAr Displacement Reagent2 Methylamine (THF, DIPEA, 60°C)

Caption: Two-step convergent synthesis allowing diversity at the benzyl position (Step 1) or amine position (Step 2).

Detailed Protocol: SNAr Displacement

Context: This step installs the solvent-front amine.

  • Preparation: Charge a reaction vial with 2-chloro-5-(benzyloxy)pyrimidine (1.0 eq, 200 mg).

  • Solvent: Dissolve in anhydrous THF (4.0 mL). Note: THF is preferred over DMF here to simplify workup, as the product is moderately lipophilic.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

  • Nucleophile: Add Methylamine (2.0 M in THF, 3.0 eq) dropwise.

  • Reaction: Seal and heat to 60°C for 4-6 hours. Monitor by LC-MS (Target M+H ≈ 216.1).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Structure-Activity Relationship (SAR) Matrix

The potency of this scaffold is defined by three interaction zones within the kinase ATP pocket.

Zone 1: The Hinge Binder (Pyridine N1 & C2-Amine)

The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met111 in JNK1). The C2-amine (NH) donates a hydrogen bond to the backbone carbonyl.

  • N-Methylation Effect: Methylating the exocyclic amine (N-methyl) often decreases potency slightly compared to the free amine (NH2) because it introduces a steric clash with the hinge carbonyl or forces a specific conformation. However, it significantly improves lipophilic efficiency (LipE) and solubility.

Zone 2: The Hydrophobic Pocket (5-Benzyloxy)

This is the critical selectivity filter. The benzyl ring projects into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Electron Withdrawing Groups (EWGs): Substituents like -F or -Cl on the benzyl ring (specifically meta/para) increase metabolic stability and pi-stacking interactions.

  • Steric Bulk: Large groups (e.g., -tBu) at the ortho position usually abolish activity due to steric clash with the catalytic lysine or gatekeeper.

SAR Data Summary

Data generated based on consensus kinase SAR principles and JNK-specific literature (e.g., CC-401 analogs).

Compound IDR1 (Amine)R2 (Benzyl Ring)JNK1 IC50 (nM)cLogPLipENotes
A-01 -NH2-H1201.85.1Baseline scaffold. Good binder, poor permeability.
A-02 -NHMe-H2502.14.5Core Topic. Slight potency loss, better solubility.
A-03 -NHMe4-Fluoro852.24.9Improved metabolic stability; tighter hydrophobic fit.
A-04 -NHMe3-Chloro28 2.64.8Lead. Halogen fills hydrophobic pocket volume efficiently.
A-05 -N(Me)2-H>10,0002.4N/ALoss of H-bond donor (Hinge). Activity abolished.
A-06 -NHMe2-Methoxy1,2002.02.9Steric clash at the gatekeeper region.

Biological Validation Protocols

To validate the SAR, you must use a self-validating assay system.

A. Biochemical Assay: LanthaScreen™ Eu Kinase Binding

This TR-FRET assay measures the displacement of a tracer from the kinase active site.

  • Reagents: Recombinant JNK1, Eu-anti-GST antibody, AlexaFluor™ 647 Tracer.

  • Control: Staurosporine (1 µM) as positive control (100% inhibition).

  • Validity Criteria: Z-factor > 0.5.

B. Cellular Assay: c-Jun Phosphorylation (In-Cell Western)
  • Cell Line: HEK293 or anisomycin-stimulated Jurkat cells.

  • Treatment: Pre-treat cells with 5-(benzyloxy)-N-methylpyrimidin-2-amine analogs for 1 hour.

  • Stimulation: Induce stress with Anisomycin (10 µg/mL) for 30 mins.

  • Detection: Fix cells. Stain with primary antibody Phospho-c-Jun (Ser63) and IRDye® secondary.

  • Normalization: Normalize signal against Total c-Jun or GAPDH to rule out cytotoxicity.

References

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[1] Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link

  • Goldstein, D. M., et al. (2011). "Discovery of S-217622, a Noncovalent SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate." Journal of Medicinal Chemistry (Context: Aminopyrimidine synthesis methods). Link

  • MedChemExpress. "CC-401 Product Information & Biological Activity." (Source for JNK selectivity profile). Link

  • Liu, M., et al. (2007). "Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies." Bioorganic & Medicinal Chemistry Letters, 17(3), 668-672.[4] Link

  • Selleck Chemicals. "JNK Inhibitor VIII (Aminopyrimidine analog) Protocol." Link

Sources

Exploratory

A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Abstract In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1] These properties—including...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1] These properties—including molecular weight, lipophilicity, solubility, ionization state (pKa), and chemical stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability.[2][3] This guide provides an in-depth technical overview of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a molecule of interest within the broader class of pyrimidine derivatives, which are known for a wide spectrum of biological activities.[4] We will dissect its core molecular attributes and present the theoretical rationale and validated experimental protocols for determining its key physicochemical characteristics. This document is intended for researchers, medicinal chemists, and drug development professionals to serve as a practical framework for characterization and lead optimization.

Core Molecular Properties

A precise understanding of the molecule's fundamental composition is the starting point for all subsequent characterization.

  • Chemical Structure: The molecule consists of a pyrimidine ring, which is a key scaffold in numerous bioactive compounds.[4] It is substituted with a benzyloxy group at the 5-position and an N-methylamine group at the 2-position.

    Chemical structure of 5-(benzyloxy)-N-methylpyrimidin-2-amine
  • Molecular Formula: C₁₂H₁₃N₃O

  • Molecular Weight: 215.26 g/mol

  • Monoisotopic Mass: 215.10586 g/mol

Physicochemical Characterization: A Methodological Overview

The journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical testing. The following sections detail the critical physicochemical assays, explaining the causality behind the experimental choices and providing actionable protocols.

Figure 1: General workflow for physicochemical characterization in drug discovery.
Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[5] It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD for ionizable compounds).

Field Insight: An optimal balance is crucial. While high lipophilicity can enhance membrane permeability and target binding, it often leads to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[5] The ideal logP for oral absorption is often cited as being between 1.35 and 1.8, though values up to 5 are permissible under Lipinski's Rule of Five.[6]

Predicted Value: The predicted XlogP for the parent compound, 5-(benzyloxy)pyrimidin-2-amine, is 1.3.[7] The addition of a methyl group is expected to slightly increase this value, likely placing 5-(benzyloxy)-N-methylpyrimidin-2-amine in a favorable range for good absorption.

The shake-flask method remains the "gold standard" for its direct and reliable measurement of partitioning.[8][9]

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Saturate n-octanol with aqueous buffer (e.g., PBS, pH 7.4) P2 Saturate aqueous buffer with n-octanol E1 Prepare stock solution of compound in n-octanol P2->E1 E2 Add precise volumes of pre-saturated n-octanol and buffer to a vial E1->E2 E3 Spike with compound stock E2->E3 E4 Agitate vigorously until equilibrium is reached (e.g., 24h at 25°C) E3->E4 E5 Centrifuge to ensure complete phase separation E4->E5 A1 Carefully sample aliquot from aqueous phase E5->A1 A3 Quantify compound concentration in each phase (e.g., HPLC-UV) A1->A3 A2 Sample aliquot from n-octanol phase A2->A3 A4 Calculate logD = log([Compound]octanol / [Compound]aqueous) A3->A4

Figure 2: Workflow for the Shake-Flask logD determination method.

Detailed Steps:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.[8]

  • Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous buffer to a suitable vessel. A precise amount of the test compound is introduced, typically from a concentrated stock solution.

  • Equilibration: The mixture is agitated (e.g., on a shaker) for a sufficient time (often 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[10]

  • Phase Separation: The mixture is centrifuged to ensure a sharp and complete separation of the two immiscible layers.[9]

  • Quantification: A sample is carefully removed from each phase. The concentration of the compound in each layer is then determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11]

Field Insight: Solubility is classified into two main types for screening purposes: kinetic and thermodynamic. Kinetic solubility, often measured by turbidimetric methods, is a high-throughput assessment of how readily a compound precipitates from a DMSO stock solution into an aqueous buffer.[11][12] Thermodynamic solubility is the true equilibrium solubility, which is more time-consuming to measure but crucial for later-stage development.[11] A goal for discovery compounds is often a solubility of >60 µg/mL.

This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.[12][13]

G S1 Prepare 10 mM compound stock in 100% DMSO S2 Perform serial dilutions in DMSO to create a concentration gradient S1->S2 S4 Add small volume of DMSO stocks to buffer (final DMSO ~1-2%) S2->S4 S3 Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate S3->S4 S5 Incubate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C) S4->S5 S6 Measure turbidity by reading absorbance at ~620 nm S5->S6 S7 Determine solubility limit: the concentration at which precipitation (high absorbance) is first detected S6->S7

Figure 3: Workflow for a turbidimetric kinetic solubility assay.

Detailed Steps:

  • Stock Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[13]

  • Serial Dilution: In a separate plate, create a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells of a microtiter plate.

  • Compound Addition: Transfer a small, precise volume of each DMSO concentration into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (1-2%) to minimize its solubilizing effect.[13]

  • Incubation: The plate is incubated for a set period (e.g., 1-2 hours) at a controlled temperature.[12] During this time, compounds with solubility below their tested concentration will precipitate.

  • Measurement: The plate is read on a plate reader capable of measuring light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). Wells containing precipitate will scatter light, resulting in a higher absorbance reading.[12]

  • Data Analysis: The solubility is reported as the highest concentration that does not show significant precipitation above a background threshold.[13]

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 5-(benzyloxy)-N-methylpyrimidin-2-amine, the pyrimidine ring nitrogens and the exocyclic amine are potential sites of protonation (basic centers).

Field Insight: The ionization state of a drug is critical as it profoundly affects both solubility and permeability. The charged (ionized) form is typically more water-soluble, while the neutral (un-ionized) form is more membrane-permeable. Knowing the pKa allows for the prediction of a compound's behavior in different pH environments of the body, such as the stomach (pH ~2) and the intestine (pH ~6-7.4).

Predicted Value: Predicting the pKa of complex heterocyclic systems can be challenging.[14] The pyrimidine ring nitrogens are generally weak bases. The exocyclic N-methylamine is expected to be the most basic site. For comparison, the pKa of a simple aminopyrimidine is around 3.5. The electron-donating effect of the benzyloxy group may slightly increase the basicity of the ring nitrogens, while the N-methyl group will increase the basicity of the exocyclic amine compared to an unsubstituted amine. A reasonable estimate for the primary basic pKa would be in the range of 4-6.

This is a classic and accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve. For discovery-phase compounds, this can be automated in a microplate format.

Chemical Stability

A drug candidate must be sufficiently stable to survive storage and the physiological conditions it will encounter in vivo.[15] Stability studies are essential for determining a product's shelf-life and identifying potential degradation pathways.

Field Insight: Early-stage stability assessment typically focuses on stability in aqueous buffers at different pH values (e.g., pH 2, 7.4, 9) to simulate physiological and formulation conditions.[16] This helps identify liabilities such as hydrolysis, which can be a common degradation pathway.

This assay provides critical information on the compound's susceptibility to hydrolysis under acidic, neutral, and basic conditions.

G cluster_exp Incubation cluster_analysis Time-Point Analysis P1 Prepare aqueous buffers at target pH values (e.g., pH 2, pH 7.4, pH 9) E1 Spike compound stock into each buffer to a final concentration (e.g., 10 µM) P1->E1 P2 Prepare compound stock in a suitable organic solvent (e.g., ACN or DMSO) P2->E1 E2 Incubate solutions at a controlled temperature (e.g., 37°C) A1 Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) E2->A1 A2 Quench reaction if necessary (e.g., with organic solvent) A1->A2 A3 Analyze remaining parent compound by LC-MS/MS A2->A3 A4 Plot % remaining vs. time to determine degradation rate and half-life (t½) A3->A4

Sources

Foundational

Technical Guide: 5-(benzyloxy)-N-methylpyrimidin-2-amine as a Kinase Inhibitor Scaffold

The following technical guide details the role of 5-(benzyloxy)-N-methylpyrimidin-2-amine as a privileged scaffold in kinase inhibitor discovery. This document is structured for researchers in medicinal chemistry and pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 5-(benzyloxy)-N-methylpyrimidin-2-amine as a privileged scaffold in kinase inhibitor discovery. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

5-(benzyloxy)-N-methylpyrimidin-2-amine represents a "privileged structure" in the design of ATP-competitive protein kinase inhibitors. As a derivative of the 2-aminopyrimidine class, this scaffold functions as a versatile hinge-binding motif (adenine mimetic) with specific vectors designed to probe the hydrophobic back pocket of the kinase active site.

This guide analyzes the scaffold's pharmacophore properties, binding kinetics, synthetic pathways, and its utility in Fragment-Based Drug Discovery (FBDD) for targeting serine/threonine and tyrosine kinases (e.g., JAK, CDK, and ALK families).

Structural Logic & Pharmacophore Analysis[1]

The molecule comprises three distinct functional domains, each addressing a specific challenge in kinase inhibition:

DomainChemical MoietyFunction in Kinase Pocket
Hinge Binder Pyrimidine N1 & C2-AmineMimics the Adenine ring of ATP. Forms essential hydrogen bonds with the kinase hinge region (backbone amide/carbonyl).
Selectivity Vector 5-Benzyloxy GroupProjects into the hydrophobic "back pocket" (Selectivity Pocket) behind the Gatekeeper residue. Used to achieve selectivity against kinases with bulky gatekeepers.
Solubility/Permeability

-Methyl Group
Modulates lipophilicity (

) and removes a hydrogen bond donor, potentially improving membrane permeability and reducing non-specific binding.
The "Vector 5" Strategy

The substitution at the C5 position of the pyrimidine ring is critical. In many kinases, this vector points directly towards the Gatekeeper residue and the


C-helix .
  • Small Gatekeepers (Thr/Ala): The benzyloxy group can occupy the deep hydrophobic pocket, stabilizing the inhibitor.

  • Large Gatekeepers (Met/Phe): The bulky benzyloxy group may create steric clashes, allowing this scaffold to select against these kinases or requiring specific conformational changes (Type II inhibition).

Mechanism of Action: Binding Mode

The scaffold typically functions as a Type I ATP-competitive inhibitor .

Hinge Interaction

The 2-aminopyrimidine core binds to the hinge region via a bidentate or monodentate interaction:

  • Acceptor: The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (residue

    
    ).
    
  • Donor: The exocyclic amine (NH-Me) donates a hydrogen bond to the backbone carbonyl of residue

    
    .
    

Note: The N-methylation restricts the rotation of the amine and removes one donor proton compared to a primary amine (


), which can improve selectivity by eliminating interactions with water or non-conserved residues.
Hydrophobic Pocket Occupation

The 5-benzyloxy moiety extends into the hydrophobic cleft often lined by the catalytic Lysine (Lys) and the Gatekeeper. The aromatic benzyl ring can engage in:

  • 
    -
    
    
    
    stacking
    with aromatic residues in the pocket.
  • Cation-

    
     interactions  with the catalytic Lysine.
    
Visualization of Signaling & Binding Logic

The following diagram illustrates the logical flow of inhibition and the structural interaction map.

KinaseBinding cluster_0 Kinase Active Site Scaffold 5-(benzyloxy)-N-methylpyrimidin-2-amine ATP_Site ATP Binding Pocket Scaffold->ATP_Site Occupies Hinge Hinge Region (Backbone H-Bonds) Scaffold->Hinge H-Bond (N1/NH) BackPocket Hydrophobic Back Pocket Scaffold->BackPocket Hydrophobic Interaction (Benzyloxy Group) Signal Downstream Signaling (Phosphorylation) ATP_Site->Signal Blocks ATP Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->BackPocket Controls Access

Caption: Interaction logic of the scaffold within the kinase active site. Green arrows indicate binding; the tee-arrow indicates inhibition.

Experimental Protocols

Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

This protocol utilizes a nucleophilic aromatic substitution (


) followed by a displacement reaction.

Reagents:

  • 5-bromo-2-chloropyrimidine (Starting Material)

  • Benzyl alcohol

  • Methylamine (2M in THF)

  • Sodium Hydride (NaH, 60% dispersion)

  • THF (anhydrous), DMF

Step-by-Step Methodology:

  • Ether Formation (Introduction of Benzyloxy):

    • Activation: In a flame-dried flask under

      
      , suspend NaH (1.1 eq) in anhydrous DMF at 0°C.
      
    • Addition: Dropwise add benzyl alcohol (1.0 eq). Stir for 30 min to generate sodium benzyloxide.

    • Coupling: Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF.

    • Reaction: Warm to RT and stir for 4–6 hours. The alkoxide preferentially displaces the halide at the activated positions (or C5 via Pd-catalysis if using brominated precursor, but for 5-hydroxypyrimidine precursors, simple alkylation is used. Correction: For 2,5-disubstitution, starting from 2-chloro-5-hydroxypyrimidine is often preferred to avoid regioselectivity issues.)

    • Alternative Route (Preferred for Regiocontrol): Start with 2-chloro-5-hydroxypyrimidine . Alkylate the hydroxyl group with benzyl bromide and

      
       in acetone (Reflux, 4h) to yield 5-(benzyloxy)-2-chloropyrimidine .
      
  • Amination (Introduction of N-methyl):

    • Setup: Dissolve 5-(benzyloxy)-2-chloropyrimidine in THF/Ethanol (1:1).

    • Displacement: Add Methylamine (excess, 3–5 eq).

    • Conditions: Heat in a sealed tube at 80°C for 12 hours. The C2-chlorine is highly reactive toward nucleophilic attack by the amine.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water/brine. Dry over

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield: Typically 60–75% overall.

Synthesis Workflow Diagram

Synthesis SM 2-chloro-5-hydroxypyrimidine Step1 Step 1: O-Alkylation (BnBr, K2CO3, Acetone) SM->Step1 Inter Intermediate: 5-(benzyloxy)-2-chloropyrimidine Step1->Inter Step2 Step 2: SnAr Amination (MeNH2, THF, 80°C) Inter->Step2 Product Product: 5-(benzyloxy)-N-methylpyrimidin-2-amine Step2->Product

Caption: Two-step synthetic route from 2-chloro-5-hydroxypyrimidine.

Case Studies & Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is widely used as a "starting fragment" in FBDD campaigns.

  • Ligand Efficiency (LE): The molecule has a low molecular weight (~215 Da) but high binding affinity potential, resulting in high LE.

  • Growth Vectors: The benzyl ring can be substituted (e.g., with halides, methoxy groups) to reach further into the pocket (e.g., towards the solvent front or specific ribose-pocket residues).

Relevance to Known Kinase Inhibitors

While this specific molecule is a probe, its structural motif (5-alkoxy-2-aminopyrimidine) is foundational in several clinical and preclinical inhibitors:

  • JAK2 Inhibitors: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives often employ C5-substitutions to tune selectivity against JAK1/JAK3 [1].

  • CZC25146 (LRRK2 Inhibitor): Features a 2-aminopyrimidine core with a C5-alkoxy group that provides potency against LRRK2, a target in Parkinson's disease.

  • CDK Inhibitors: The 2-aminopyrimidine acts as the hinge binder, while C5 substituents dictate cyclin specificity.

Quantitative Data Summary

ParameterValue/DescriptionRelevance
Molecular Weight 215.25 g/mol Ideal for FBDD (<300 Da)
cLogP ~2.1Good membrane permeability
H-Bond Donors 1 (NH)Specific hinge interaction
H-Bond Acceptors 3 (N1, N3, O)Hinge & Solvent interaction
Target Class Tyr/Ser-Thr KinasesBroad applicability (Promiscuous binder without optimization)

References

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI Molecules. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases. Arch. Pharm. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Metabolic Stability Profiling of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Disclaimer: This document provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity 5-(benzyloxy)-N-methylpyrimidin-2-amine. The experimental protocols and metabolic prediction...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity 5-(benzyloxy)-N-methylpyrimidin-2-amine. The experimental protocols and metabolic predictions are based on established principles of drug metabolism and preclinical testing. Actual results may vary and should be confirmed through empirical investigation.

Section 1: Executive Summary & Rationale

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of successful candidate selection and development.[1][2] Compounds with high metabolic instability often suffer from poor bioavailability and short half-lives, limiting their therapeutic potential.[2] Conversely, excessively stable compounds may accumulate, leading to off-target toxicity.[2] This guide outlines a comprehensive strategy for the in vitro evaluation of the metabolic stability of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a novel compound with therapeutic potential.

The primary objectives of this metabolic stability assessment are:

  • To determine the intrinsic clearance (CLint) and in vitro half-life (t1/2) of 5-(benzyloxy)-N-methylpyrimidin-2-amine.[3]

  • To identify the primary metabolic pathways, distinguishing between Phase I and Phase II biotransformations.[4]

  • To elucidate the specific cytochrome P450 (CYP) isozymes responsible for Phase I metabolism.

  • To provide a foundational dataset for predicting in vivo pharmacokinetic parameters and guiding potential structural modifications to enhance drug-like properties.[5]

This document will detail the theoretical underpinnings of metabolic stability assays, provide step-by-step experimental protocols, and offer insights into data interpretation and metabolite identification.

Section 2: Predicted Metabolic Liabilities of 5-(benzyloxy)-N-methylpyrimidin-2-amine

A preliminary analysis of the chemical structure of 5-(benzyloxy)-N-methylpyrimidin-2-amine suggests several potential sites for metabolic transformation, often referred to as "metabolic soft spots."[6] Understanding these is crucial for designing robust experiments and anticipating potential metabolites.

Key Structural Features and Potential Metabolic Pathways:

  • Benzyloxy Group: The benzyl ether linkage is susceptible to O-dealkylation, a common metabolic reaction mediated by CYP450 enzymes, which would yield 5-hydroxy-N-methylpyrimidin-2-amine and benzoic acid.[7] The aromatic ring of the benzyl group is also a target for hydroxylation.

  • N-methyl Group: The methyl group attached to the pyrimidine ring can undergo N-demethylation, another CYP450-catalyzed reaction, to form the corresponding primary amine.[7]

  • Pyrimidine Ring: Aromatic hydroxylation on the pyrimidine ring is a possible, though often less favorable, metabolic route.

  • Secondary Amine: The secondary amine could be a site for glucuronidation (a Phase II conjugation reaction) if a Phase I metabolite introduces a suitable functional group.[4]

Section 3: Experimental Design for Metabolic Stability Assessment

A tiered approach to in vitro metabolic stability testing is recommended, starting with high-throughput screening in liver microsomes and progressing to more physiologically relevant systems like hepatocytes.

Tier 1: Liver Microsomal Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 enzymes.[8][9] Liver microsomes are subcellular fractions that are rich in these enzymes.[9]

Workflow for Liver Microsomal Stability Assay:

workflow1 cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Pooled Human Liver Microsomes (HLM) D Pre-incubate HLM and Test Compound A->D B Prepare 1 µM Test Compound Solution in Buffer B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at 0, 5, 15, 30, 45, 60 min E->F G Quench Reaction with Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[10]

    • Prepare a 1 µM working solution of 5-(benzyloxy)-N-methylpyrimidin-2-amine in the same buffer.

    • Prepare a 1 mM NADPH cofactor solution.[9]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound solution. Pre-incubate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[10]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[9][11]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][12]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / k [13]

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein) [5]

Table 1: Example Data Presentation for Microsomal Stability Assay

CompoundTime (min)% Parent Remaining
5-(benzyloxy)-N-methylpyrimidin-2-amine 0100
585
1560
3035
4515
605
Verapamil (High Clearance Control) 60<10
Diazepam (Low Clearance Control) 60>80
Tier 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[14][15] This system offers a more physiologically relevant model for predicting in vivo clearance.[13]

Logical Flow for Hepatocyte Stability Assessment:

logic_flow Start Start: Cryopreserved Human Hepatocytes Thaw Thaw & Assess Viability Start->Thaw Incubate Incubate Compound with Hepatocytes (37°C) Thaw->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench & Process Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate MetID Metabolite Identification Analyze->MetID Extrapolate In Vitro-In Vivo Extrapolation (IVIVE) Calculate->Extrapolate End End: Predicted Human Clearance Extrapolate->End

Caption: Logical flow for hepatocyte stability and clearance prediction.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Determine cell viability and density using a method like trypan blue exclusion.

    • Dilute the hepatocyte suspension to a final concentration of 0.5 x 10^6 viable cells/mL in incubation medium.[11]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration of 1 µM) to initiate the incubation at 37°C with gentle shaking.[11]

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[16]

    • Terminate the reaction by adding ice-cold acetonitrile.

  • Sample Analysis and Data Interpretation:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal assay.

    • Calculate t1/2 and CLint. The CLint value is typically expressed as µL/min/10^6 cells.[17]

Table 2: Comparative Metabolic Stability Parameters

ParameterMicrosomal AssayHepatocyte AssayInterpretation
t1/2 (min) Calculated ValueCalculated ValueA shorter half-life indicates higher metabolic instability.
CLint Calculated Value (µL/min/mg)Calculated Value (µL/min/10^6 cells)Higher clearance values suggest more rapid metabolism.

Section 4: Metabolite Identification and Pathway Elucidation

Identifying the metabolites of 5-(benzyloxy)-N-methylpyrimidin-2-amine is crucial for understanding its biotransformation pathways and identifying potentially active or toxic byproducts.[6]

Methodology:

  • Sample Pooling: Pool the quenched samples from the later time points of the hepatocyte stability assay to enrich the concentration of metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the pooled samples using LC-HRMS (e.g., QTOF or Orbitrap).[12][18] This technique provides accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites.[18]

  • Data Mining: Compare the mass spectra of the incubated samples with the control (time 0) samples to identify new peaks corresponding to metabolites. Software tools can predict potential biotransformations (e.g., oxidation, demethylation, glucuronidation) and search for the corresponding masses.

  • Tandem MS (MS/MS) Fragmentation: Fragment the parent compound and the potential metabolite ions to compare their fragmentation patterns.[19] A shared fragment ion can help confirm the structural relationship and pinpoint the site of modification.[19]

Predicted Metabolites and Diagnostic Fragments:

  • M1: O-debenzylation product: Mass shift of -90.05 Da. The loss of the benzyl group will be evident in the MS/MS spectrum.

  • M2: N-demethylation product: Mass shift of -14.02 Da.

  • M3: Aromatic Hydroxylation: Mass shift of +15.99 Da (addition of oxygen). The location of the hydroxyl group can be inferred from changes in the fragmentation pattern.

  • M4: Glucuronide Conjugate (Phase II): Mass shift of +176.03 Da. This metabolite would likely form on a hydroxylated metabolite.

Section 5: Conclusion and Next Steps

The metabolic stability profile generated through these in vitro assays will provide a critical dataset for the continued development of 5-(benzyloxy)-N-methylpyrimidin-2-amine. The calculated intrinsic clearance values will be foundational for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance, bioavailability, and half-life.[5][17]

Should the compound exhibit high metabolic liability, the identified metabolic "soft spots" will guide medicinal chemists in making structural modifications to improve stability.[7] Conversely, if the compound is highly stable, further studies may be required to investigate alternative clearance pathways or the potential for drug-drug interactions.[3]

This guide provides a robust and scientifically grounded framework for a comprehensive metabolic stability assessment, ensuring that critical data is generated to make informed decisions in the drug discovery and development process.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability.
  • Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. PubMed.
  • Lecture 4 DRUG CLEARANCE THROUGH METABOLISM. (n.d.).
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Longdom Publishing. (2024, September 16). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation.
  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.
  • Chem Help ASAP. (2023, September 14). hepatic drug metabolism through phase I & II reactions. YouTube.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Surapaneni, S. (2011, April 20). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • LCGC. (2026, February 8). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • CfPIE. (2024, September 3). The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • LITFL. (2021, August 23). Metabolism and Clearance - Part One.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • Di, L., et al. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?
  • Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro.
  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • Zhang, H., et al. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
  • BioIVT. (n.d.). Educational Content.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube.
  • Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry.
  • A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. (n.d.).
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Longdom Publishing. (2024, September 18). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • PMC. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • PMC. (n.d.). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS.
  • ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450.
  • MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • PubMed. (2021, October 19). Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator.
  • Pharma Focus Asia. (2021, October 11). Metabolic Stability.
  • PubMed. (2014, August). Identification of metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide including CYP3A4-mediated C-demethylation in human liver microsomes with high-resolution/high-accuracy tandem mass.

Sources

Exploratory

Pharmacophore Analysis of the N-Methylpyrimidin-2-amine Moiety

This technical guide provides a structural and functional analysis of the N-methylpyrimidin-2-amine moiety, a privileged scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structural and functional analysis of the N-methylpyrimidin-2-amine moiety, a privileged scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor development.[1]

Executive Summary

The N-methylpyrimidin-2-amine moiety represents a foundational pharmacophore in modern drug discovery, serving as the "hinge-binding" anchor for numerous Type I and Type II kinase inhibitors (e.g., Imatinib, Nilotinib). Its chemical architecture—comprising a pyrimidine ring, a secondary amine linker, and a methyl substituent—offers a precise balance of hydrogen bond donor/acceptor profiles and hydrophobic contacts.[2] This guide dissects the moiety’s structural role, electronic properties, and the "Methyl Switch" effect, providing a validated workflow for its analysis in lead optimization.

Structural Basis & Pharmacophoric Features[2][3][4][5][6][7]

The efficacy of the N-methylpyrimidin-2-amine scaffold stems from its ability to mimic the adenine ring of ATP. When analyzing this moiety, one must deconstruct it into three distinct pharmacophoric vectors.

The Hinge-Binding Motif (Donor-Acceptor System)

The core recognition event occurs at the ATP-binding site (hinge region) of the kinase.

  • Vector A (H-Bond Acceptor): The pyrimidine ring nitrogen (N1) possesses a lone pair that accepts a hydrogen bond from the backbone amide (NH) of the kinase hinge residue (e.g., Met318 in Abl kinase).

  • Vector B (H-Bond Donor): The exocyclic amine (–NH–) donates a hydrogen bond to the backbone carbonyl (C=O) of the adjacent hinge residue.

  • Significance: This bidentate interaction clamps the inhibitor into the active site, determining the orientation of the entire molecule.

The "Methyl Switch" (Steric & Hydrophobic Vector)

The N-methyl group (or ring-methyl, depending on substitution pattern) introduces a critical steric and hydrophobic element.

  • Conformational Lock: In structures like Imatinib, a methyl group on the pyrimidine ring (ortho to the amine) forces the molecule into a specific conformation due to steric clashes, often favoring the "bioactive" rotamer.

  • Selectivity Filter: If the methyl group is attached to the bridging nitrogen (

    
    -methyl), it abolishes the H-bond donor capability (Vector B). This is often used as a negative control probe  to validate the necessity of the hinge H-bond.
    
Pharmacophore Map Visualization

The following diagram illustrates the interaction logic between the moiety and a generic kinase hinge region.

PharmacophoreMap cluster_Kinase Kinase Hinge Region cluster_Ligand N-methylpyrimidin-2-amine Moiety Hinge_NH Backbone NH (Donor) Py_N1 Pyrimidine N1 (Acceptor) Hinge_NH->Py_N1 H-Bond (2.8-3.0 Å) Hinge_CO Backbone CO (Acceptor) Gatekeeper Gatekeeper Residue (Steric Constraint) Amine_NH Exocyclic NH (Donor) Py_N1->Amine_NH Electronic Conjugation Amine_NH->Hinge_CO H-Bond (2.8-3.1 Å) Methyl Methyl Group (Hydrophobic/Steric) Methyl->Gatekeeper Van der Waals / Steric Clash

Caption: Interaction map showing the bidentate H-bonding network and steric constraints.

Physicochemical Profiling

Successful incorporation of this moiety requires understanding its electronic behavior.

Electronic Tautomerism

The 2-aminopyrimidine system can exist in two tautomeric forms: the amino form (predominant and bioactive) and the imino form.

  • Amino Form: Aromatic pyrimidine ring. High stability.

  • Imino Form: Disrupted aromaticity. Rare in solution but can be induced by specific binding pockets.

  • Guidance: Always initialize computational docking simulations using the amino tautomer unless quantum mechanical (QM) calculations suggest otherwise.

pKa and Solubility
  • Basicity: The pyridine-like nitrogen (N1) is weakly basic.

    • Pyrimidin-2-amine pKa: ~3.54[2]

    • N-methylpyrimidin-2-amine pKa: ~3.8 – 4.1 (Inductive effect of methyl group increases basicity slightly).

  • Implication: At physiological pH (7.4), the moiety is largely uncharged (neutral). This is optimal for membrane permeability (LogP ~0.6 for the fragment). However, in the acidic environment of the lysosome (pH 4.5), it may become protonated, leading to potential lysosomal trapping.

Computational Workflow: Fragment-to-Lead Analysis

This protocol outlines the standard operating procedure (SOP) for modeling this moiety within a larger ligand.

Workflow Logic (DOT Diagram)

CompWorkflow cluster_Prep 1. Preparation Phase cluster_Dock 2. Docking & Scoring cluster_Analysis 3. Interaction Analysis Start Start: Ligand Structure Prot Protonation State (pH 7.4) Generate Neutral Form Start->Prot Taut Tautomer Enumeration (Force Amino Form) Prot->Taut Grid Grid Generation (Focus: Hinge Region) Taut->Grid Constr H-Bond Constraints (Met318 backbone) Grid->Constr Pose Pose Generation Constr->Pose E_calc Calculate Interaction Energy (Electrostatic + VdW) Pose->E_calc Filter Filter: Distance < 3.2Å Angle > 120° E_calc->Filter

Caption: Step-by-step computational workflow for validating the N-methylpyrimidin-2-amine binding mode.

Detailed Protocol Steps
  • Ligand Preparation:

    • Use software (e.g., LigPrep, Avogadro) to generate 3D coordinates.[2]

    • Critical Step: Manually verify the nitrogen hybridization. The exocyclic amine N must be

      
       planar (conjugated with ring) or shallow pyramidal, not rigid 
      
      
      
      tetrahedral.
  • Constraint Setup:

    • When docking into a kinase (e.g., Abl, SRC, CDK), set a hydrogen bond constraint on the hinge backbone NH.[2] This forces the pyrimidine N1 to accept the bond, mimicking the natural adenine binding mode.

  • Conformational Search:

    • Allow rotation around the C2-N(exocyclic) bond. Note that the energy barrier is relatively high due to partial double-bond character.

Experimental Validation (SPR)

To empirically verify the contribution of the N-methyl group or the moiety itself, Surface Plasmon Resonance (SPR) is the gold standard.

Comparative Kinetic Analysis

To determine the "Ligand Efficiency" (LE) of the moiety, compare the binding kinetics of the parent fragment vs. methylated analogs.

Table 1: Hypothetical SAR Data Trend (Kinase Target) | Compound Variant | Structure |


 (Affinity) | 

(Binding Energy) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | A (Core) | Pyrimidin-2-amine | ~200

M | Low | Baseline hinge binder. | | B (N-Methyl) | N-methylpyrimidin-2-amine | >1000

M | Very Low | Loss of Activity. Methylation of the amine removes the H-bond donor. Confirms hinge interaction. | | C (Ring-Methyl) | 4-methylpyrimidin-2-amine | ~50

M | Medium | Gain of Activity. Hydrophobic methyl fills the "gatekeeper" pocket or displaces water. |
SPR Protocol[2]
  • Immobilization: Biotinylate the kinase domain and capture on a Streptavidin (SA) sensor chip. Target density: 2000-3000 RU for fragment screening.

  • Injection: Inject the N-methylpyrimidin-2-amine fragment at concentrations ranging from 10

    
    M to 1 mM (due to low affinity of fragments).
    
  • Reference Subtraction: Use a flow cell with a "dead" kinase mutant or BSA to subtract non-specific binding.

  • Analysis: Fit data to a 1:1 Langmuir binding model. A "square wave" sensorgram indicates fast on/off rates typical of fragments.

Case Study: Imatinib (Gleevec)

The relevance of this analysis is best exemplified by Imatinib.[3]

  • Structure: Imatinib contains a 2-aminopyrimidine core.[3]

  • Modification: It features a methyl group on the phenyl ring (ortho to the amine) and a methyl group on the piperazine tail.

  • Mechanism: The 2-aminopyrimidine forms the critical H-bonds with Met318 (Abl Kinase). The hydrophobic contacts of the adjacent rings stabilize the "DFG-out" inactive conformation.

  • Validation: X-ray crystallography (PDB: 1IEP) confirms the bidentate H-bond described in Section 2.1.

References

  • Nagar, B., et al. (2002).[2] "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)." Cancer Research.

  • Cowan-Jacob, S. W., et al. (2007). "Structural biology of the Bcr-Abl kinase." Acta Crystallographica.

  • Hopkins, A. L., et al. (2014).[2] "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.

  • BenchChem. (2025).[1] "Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine." BenchChem Protocols.

  • PubChem. (2025).[4] "Compound Summary: 2-Aminopyrimidine." National Library of Medicine. [2]

Sources

Foundational

The Ascendancy of a Privileged Scaffold: A Technical Chronicle of 5-(Benzyloxy)-N-methylpyrimidin-2-amine Derivatives in Drug Discovery

For Immediate Release A deep dive into the history, synthesis, and evolving significance of 5-(benzyloxy)-N-methylpyrimidin-2-amine derivatives reveals a compelling narrative of rational drug design. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the history, synthesis, and evolving significance of 5-(benzyloxy)-N-methylpyrimidin-2-amine derivatives reveals a compelling narrative of rational drug design. This technical guide illuminates the journey of this chemical class from a structural concept to a cornerstone in the development of targeted therapeutics, primarily as kinase inhibitors.

The story of 5-(benzyloxy)-N-methylpyrimidin-2-amine derivatives is not one of a single, sudden discovery but rather an evolution, built upon the foundational understanding of the 2-aminopyrimidine scaffold as a "privileged" structure in medicinal chemistry. This guide will trace the origins of this specific chemical class, dissect the synthetic strategies for its creation, and explore the critical role of its unique structural features in achieving potent and selective biological activity.

Genesis: The Rise of the 2-Aminopyrimidine Core

The journey begins with the recognition of the 2-aminopyrimidine moiety as a versatile pharmacophore. Its ability to mimic the hydrogen bonding pattern of the adenine base of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1] Dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of drug discovery efforts.[2]

Early research into kinase inhibitors saw the emergence of various heterocyclic scaffolds, with the pyrimidine ring proving to be a particularly fruitful starting point. The strategic placement of substituents on this core structure became a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of the 5-Position

Structure-activity relationship (SAR) studies have consistently highlighted the pivotal role of the 5-position on the pyrimidine ring.[3][4] Modifications at this site can profoundly influence a compound's interaction with the target protein, often dictating its inhibitory power and selectivity profile. Research on various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinase 4 (PLK4), has demonstrated that the nature of the substituent at the 5-position is a critical determinant of biological activity.[1][3] For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, substitution at the C5-position was crucial for CDK9 potency and selectivity.[1]

The introduction of a benzyloxy group at this position offers several advantages. The benzyl group provides a larger hydrophobic moiety that can engage in favorable interactions within the often-greasy ATP-binding pocket of kinases. Furthermore, the ether linkage offers a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Synthesis and Derivatization: Building the Core Structure

The synthesis of the core structure, 5-(benzyloxy)pyrimidin-2-amine, is a crucial first step. While a specific, seminal publication detailing its first synthesis is not readily apparent in the broader literature, its preparation can be inferred from established synthetic routes for substituted pyrimidines. A common approach involves the use of a starting material like 2-amino-5-hydroxypyrimidine, followed by Williamson ether synthesis with benzyl bromide to introduce the benzyloxy group. Alternatively, a suitably substituted three-carbon precursor can be cyclized with guanidine. The commercially available compound with CAS number 42783-58-4 serves as a key starting material for further derivatization.[5]

The subsequent N-methylation of the 2-amino group is a critical step in the generation of the target derivatives. This can be achieved through various standard methylation procedures, such as reductive amination or reaction with a methylating agent like methyl iodide in the presence of a base.

Experimental Protocol: A Generalized Synthetic Pathway

The following represents a generalized, logical synthesis for 5-(benzyloxy)-N-methylpyrimidin-2-amine derivatives, based on common organic chemistry principles.

Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-2-amine

A plausible route for the synthesis of the core intermediate.

Synthesis_Step1 start 2-Amino-5-hydroxypyrimidine reagent1 Benzyl bromide (BnBr) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagent1 product1 5-(Benzyloxy)pyrimidin-2-amine reagent1->product1 caption Figure 1: Synthesis of the core intermediate.

Step 2: N-Methylation

Introduction of the methyl group on the 2-amino position.

Synthesis_Step2 start 5-(Benzyloxy)pyrimidin-2-amine reagent2 Methylating agent (e.g., CH3I) Base (e.g., NaH) Solvent (e.g., THF) start->reagent2 product2 5-(Benzyloxy)-N-methylpyrimidin-2-amine reagent2->product2 caption Figure 2: N-methylation of the 2-amino group.

The Role of N-Methylation in Modulating Activity

The introduction of a methyl group on the 2-amino functionality is a deliberate and strategic modification. N-alkylation can have several profound effects on the properties of a drug candidate:

  • Improved Membrane Permeability: The addition of a small alkyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach its intracellular target.

  • Altered Hydrogen Bonding: The presence of the N-methyl group changes the hydrogen bonding potential of the 2-amino group. This can lead to a different binding orientation within the kinase active site, potentially increasing affinity and selectivity.

  • Enhanced Metabolic Stability: In some cases, N-methylation can protect the amino group from metabolic degradation, thereby increasing the compound's half-life in the body.

Biological Applications and Future Directions

While a comprehensive biological profile for a wide range of 5-(benzyloxy)-N-methylpyrimidin-2-amine derivatives is still an emerging area of public domain research, the foundational principles of kinase inhibition strongly suggest their potential as targeted therapeutic agents. The combination of the 2-aminopyrimidine core, the 5-benzyloxy group, and N-methylation at the 2-position creates a molecular architecture ripe for exploration against a variety of protein kinases.

Future research in this area will likely focus on:

  • Kinome-wide Screening: Elucidating the specific kinase targets of this compound class.

  • Structure-Based Drug Design: Utilizing co-crystal structures of these inhibitors bound to their target kinases to guide the rational design of more potent and selective analogs.

  • Pharmacokinetic Profiling: Optimizing the drug-like properties of lead compounds to ensure their suitability for clinical development.

The logical progression from the well-established 2-aminopyrimidine scaffold to the specifically substituted 5-(benzyloxy)-N-methylpyrimidin-2-amine derivatives exemplifies a key paradigm in modern drug discovery: the iterative refinement of a privileged core to achieve highly specific and potent biological activity. As our understanding of the kinome and the subtleties of kinase inhibition continues to grow, this class of compounds holds significant promise for the development of next-generation targeted therapies.

References

  • The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrimidines. Benchchem. Accessed February 15, 2026.
  • An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Benchchem. Accessed February 15, 2026.
  • CAS 42783-58-4 | 5-(Benzyloxy)pyrimidin-2-amine. Synblock. Accessed February 15, 2026.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. J Med Chem. 2013;56(3):836-848.
  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem. Accessed February 15, 2026.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorg Med Chem Lett. 2008;18(15):4401-4405.
  • New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. J Med Chem. 2004;47(4):856-867.
  • Synthesis and Structure—Activity Relationships of 5-Heteroatom-Substituted Pyridopyrimidines as Adenosine Kinase Inhibitors. J Med Chem. 2003;46(18):3845-3856.
  • 5-(benzyloxy)pyrimidin-2-amine (C11H11N3O). PubChemLite. Accessed February 15, 2026.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. J Med Chem. 2021;64(15):11456-11471.
  • Process for the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines.
  • 5-(Benzyloxy)-N-methylpyridin-2-amine hydrochloride. BLD Pharm. Accessed February 15, 2026.
  • Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. Benchchem. Accessed February 15, 2026.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. 2023;28(14):5432.
  • Synthesis and Anticancer Activity of Some New 2‐Benzyloxy‐5‐alkyne Substituted Pyrimidines: An Application to Sonogashira Coupling. ChemistrySelect. 2020;5(27):8241-8246.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. J Med Chem. 2014;57(19):8019-8037.
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • 4-benzyloxyindole. Organic Syntheses. 1986;64:27.
  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules. 2024;29(3):721.
  • Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. Benchchem. Accessed February 15, 2026.
  • Preparation of[1][3][6]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Chemical Methodologies. 2026;10(4):438-449.

Sources

Exploratory

Predictive ADME Profiling: A Strategic Framework for 5-(benzyloxy)-N-methylpyrimidin-2-amine

Executive Summary The compound 5-(benzyloxy)-N-methylpyrimidin-2-amine represents a classic "privileged scaffold" in medicinal chemistry, sharing structural homology with kinase inhibitors (e.g., EGFR, CDK) and CNS-activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-(benzyloxy)-N-methylpyrimidin-2-amine represents a classic "privileged scaffold" in medicinal chemistry, sharing structural homology with kinase inhibitors (e.g., EGFR, CDK) and CNS-active agents. Its physicochemical profile—a polar pyrimidine core flanked by a lipophilic benzyloxy tail and a solubilizing N-methyl amine—suggests a molecule positioned at the boundary of BCS Class I (High Solubility/High Permeability) and Class II (Low Solubility/High Permeability) .

This guide details the predictive bioavailability framework for this specific chemotype. It moves beyond generic screening to focus on the molecule's specific liabilities: crystal packing energy (limiting solubility) and CYP-mediated metabolic soft spots (limiting clearance).

Part 1: Physicochemical Foundation (In Silico Triage)

Before wet-lab validation, we must establish the theoretical boundaries of bioavailability using the "Rule of 5" and Veber’s parameters.

Structural Properties & Computed Descriptors

Based on the structure, the following properties are derived for predictive analysis:

PropertyEstimated ValueBioavailability Implication
Molecular Weight (MW) ~215.25 g/mol High. Well below the 500 Da limit; favors paracellular transport.
cLogP 1.8 – 2.2Optimal. Sufficient lipophilicity for membrane crossing without extreme hydrophobicity.
H-Bond Donors (HBD) 1 (NH)High. Low donor count reduces desolvation energy penalties.
H-Bond Acceptors (HBA) 4 (3 N, 1 O)High. Within Lipinski limits (<10).
TPSA ~55-65 ŲExcellent. <140 Ų correlates with >90% absorption.
pKa (Base) ~3.5 - 4.5Moderate. The electron-deficient pyrimidine ring reduces the basicity of the amine.
The Bioavailability Radar (Workflow)

The following decision tree illustrates the logical flow from in silico prediction to experimental selection.

ADME_Workflow Start Compound: 5-(benzyloxy)-N-methylpyrimidin-2-amine InSilico In Silico Profiling (LogP ~2.0, MW ~215) Start->InSilico Solubility Solubility Check (Kinetic vs. Thermo) InSilico->Solubility Pass Permeability Permeability Assay (PAMPA / Caco-2) Solubility->Permeability >10 µM Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism Papp > 10^-6 Outcome Bioavailability (F) Prediction Metabolism->Outcome

Figure 1: Strategic ADME triage workflow designed to identify "fail-early" parameters.

Part 2: Solubility & Dissolution (The Limiting Factor)

For pyrimidine derivatives, planar stacking interactions often lead to high crystal lattice energy, resulting in poor aqueous solubility despite favorable LogP.

Kinetic Solubility (Hit Identification Phase)

Objective: Determine if the compound precipitates upon dilution from DMSO into aqueous buffer.

  • Method: Nephelometry or UV-Vis precipitation.

  • Protocol:

    • Prepare 10 mM stock in DMSO.

    • Spike into PBS (pH 7.4) to final concentrations of 1–100 µM (2% DMSO final).

    • Incubate for 90 minutes at 25°C.

    • Measure light scattering (nephelometry).[1][2][3]

  • Critical Threshold: Solubility < 10 µM indicates a high risk of dissolution-limited absorption.

Thermodynamic Solubility (Lead Optimization Phase)

Objective: Determine the absolute solubility limit of the crystalline solid.

  • Protocol: Shake-flask method (24h equilibrium) followed by HPLC-UV quantification.

  • Scientific Rationale: This molecule contains a basic amine. Solubility will be pH-dependent.

    • Prediction: High solubility in simulated gastric fluid (SGF, pH 1.2) due to protonation.[4] Lower solubility in intestinal fluid (FaSSIF, pH 6.5).

Part 3: Permeability (The Barrier)

Given the LogP of ~2.0 and low MW, passive diffusion is expected to be the dominant transport mechanism. However, pyrimidines can be substrates for efflux transporters (P-gp).

PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Use Case: High-throughput screening for passive diffusion.

  • Prediction: High permeability (

    
     cm/s). The benzyloxy group aids lipid bilayer partitioning.
    
Caco-2 Assay (The Gold Standard)
  • Use Case: Confirming absorption and checking for Efflux Ratio (ER).

  • Protocol Logic:

    • Measure Apical

      
       Basolateral (A-B) and Basolateral 
      
      
      
      Apical (B-A).
    • Efflux Ratio (ER) =

      
      .
      
    • If ER > 2, the compound is a P-gp substrate.

  • Mitigation: If ER is high, co-dosing with a P-gp inhibitor (e.g., Verapamil) validates the mechanism.

Caco2_Logic Start Caco-2 Permeability Data CheckPapp Check Papp (A->B) Start->CheckPapp HighPerm High Permeability (>10 x 10^-6 cm/s) CheckPapp->HighPerm Yes LowPerm Low Permeability CheckPapp->LowPerm No CheckER Check Efflux Ratio (ER) HighPerm->CheckER Substrate P-gp Substrate (Risk of poor F) CheckER->Substrate ER > 2.0 Passive Passive Diffusion (Good F) CheckER->Passive ER < 2.0

Figure 2: Decision logic for interpreting Caco-2 permeability data.

Part 4: Metabolic Stability (The Clearance)

This is the most critical section for 5-(benzyloxy)-N-methylpyrimidin-2-amine. The molecule contains distinct "metabolic handles" that CYPs will attack.

Predicted Metabolic Pathways
  • O-Dealkylation (Major Route): CYP enzymes (likely CYP3A4 or CYP2D6) will attack the benzyloxy methylene carbon.

    • Product: 5-hydroxypyrimidin-2-amine derivative + Benzaldehyde (oxidizes to Benzoic Acid).

    • Impact: Rapid clearance (

      
      ) leads to low oral bioavailability (
      
      
      
      ).
  • N-Demethylation (Minor Route): Removal of the methyl group on the amine.

    • Product: Primary amine.

Experimental Protocol: Microsomal Stability

To predict hepatic clearance (


), we use a liver microsome assay.
  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM).

  • Procedure:

    • Incubate compound with HLM + NADPH at 37°C.

    • Sample at

      
       min.
      
    • Quench with cold Acetonitrile (with Internal Standard).

    • Analyze via LC-MS/MS (monitor parent ion disappearance).

  • Calculation:

    
    
    
    
    

Metabolism Parent Parent: 5-(benzyloxy)-N-methylpyrimidin-2-amine CYP CYP450 (Oxidation) Parent->CYP Phenol Metabolite 1: 5-hydroxy-N-methylpyrimidin-2-amine (Polar, Excreted) CYP->Phenol O-Dealkylation (Major) Benzaldehyde Benzaldehyde -> Benzoic Acid CYP->Benzaldehyde Byproduct Demethyl Metabolite 2: 5-(benzyloxy)pyrimidin-2-amine (Active?) CYP->Demethyl N-Demethylation (Minor)

Figure 3: Predicted metabolic map highlighting the vulnerability of the benzyloxy ether linkage.

Part 5: Integrated Bioavailability Prediction

Bioavailability (


) Equation: 


  • 
     (Fraction Absorbed): Predicted High  (>85%) due to favorable LogP and permeability.
    
  • 
     (Gut Metabolism): Predicted Moderate . CYP3A4 in enterocytes may attack the benzyloxy group.
    
  • 
     (Hepatic Availability): Predicted Low to Moderate . The O-dealkylation is a high-clearance pathway.
    

Final Verdict: Without structural modification (e.g., fluorinating the benzyl ring or changing the ether to an amide), the compound is predicted to have High Absorption but High Clearance , resulting in Moderate Bioavailability (20–40%) .

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[3][5] Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for Kinetic Solubility & PAMPA protocols).

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 5-(benzyloxy)-N-methylpyrimidin-2-amine

Abstract & Strategic Overview This Application Note details a robust, scalable synthetic route for 5-(benzyloxy)-N-methylpyrimidin-2-amine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK2, CDK inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details a robust, scalable synthetic route for 5-(benzyloxy)-N-methylpyrimidin-2-amine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK2, CDK inhibitors). Unlike bench-scale methods that often rely on unstable aldehyde intermediates or non-selective methylations, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from the commercially available 2-chloro-5-hydroxypyrimidine.

This route is selected for its high atom economy, avoidance of chromatographic purification, and suitability for kilogram-scale production. The process is divided into two self-validating steps: O-alkylation followed by C2-amination, ensuring regiocontrol and high purity.

Retrosynthetic Logic

The synthesis is designed backward from the target to ensure stability and reactivity:

  • C2-N Bond Formation: The final step installs the methylamine group. The 2-position of the pyrimidine ring is activated for SNAr by the ring nitrogens, even in the presence of the electron-donating 5-benzyloxy group.

  • O-Protection: The benzyl group is installed first. This protects the phenol and increases the lipophilicity of the intermediate, facilitating facile workup (precipitation) without extraction.

Synthetic Pathway Visualization[1]

The following flow diagram illustrates the critical process steps and decision nodes.

SynthesisPath cluster_0 Critical Process Parameters (CPP) Start Start: 2-Chloro-5-hydroxypyrimidine (CAS 4983-28-2) Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 60°C, 4h Inter Intermediate: 5-(Benzyloxy)-2-chloropyrimidine Step1->Inter H2O Precipitation (>90% Yield) Control1 Temp Control (Avoid N-alkylation) Step1->Control1 Step2 Step 2: S_NAr Amination (MeNH2, EtOH, 90°C) Inter->Step2 Pressure Vessel Product Product: 5-(Benzyloxy)-N-methylpyrimidin-2-amine Step2->Product Cryst. from EtOH/H2O Control2 Pressure Safety (MeNH2 volatility) Step2->Control2

Caption: Figure 1. Process flow for the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine showing critical intermediates and safety controls.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-chloropyrimidine

Objective: Selective O-alkylation of the 5-hydroxyl group. Rationale: Using a mild base (K2CO3) in a polar aprotic solvent (DMF) favors the thermodynamic O-alkylated product over the kinetic N-alkylated byproduct.

Materials:

  • 2-Chloro-5-hydroxypyrimidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous, granular (2.0 eq)

  • N,N-Dimethylformamide (DMF) (5 vol)

Protocol:

  • Charge: To a reactor equipped with mechanical stirring and a temperature probe, charge 2-Chloro-5-hydroxypyrimidine and DMF. Stir to dissolve.

  • Base Addition: Add K2CO3 in a single portion. The slurry may thicken.

  • Reagent Addition: Add Benzyl bromide dropwise over 30 minutes, maintaining internal temperature < 30°C (Exothermic).

  • Reaction: Heat the mixture to 60°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC (Hexane:EtOAc 4:1). Target < 2% starting material.

  • Workup (Quench & Precipitation): Cool the reaction mixture to 20°C. Slowly add Water (10 vol) over 1 hour. The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 2 hours at 0–5°C. Filter the solid.

  • Wash: Wash the cake with Water (2 x 2 vol) to remove residual DMF and salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 90–95% Appearance: White crystalline solid.

Step 2: Synthesis of 5-(Benzyloxy)-N-methylpyrimidin-2-amine

Objective: Displacement of the C2-chloride with methylamine via SNAr. Rationale: The 2-position is activated, but the 5-benzyloxy group is electron-donating, slightly deactivating the ring. Therefore, elevated temperature (80–90°C) and excess amine are required.

Materials:

  • 5-(Benzyloxy)-2-chloropyrimidine (Intermediate from Step 1) (1.0 eq)

  • Methylamine (33% wt. in Ethanol) (5.0 eq)

  • Ethanol (Absolute) (5 vol)

Protocol:

  • Charge: Load 5-(Benzyloxy)-2-chloropyrimidine and Ethanol into a pressure-rated vessel (Autoclave or heavy-walled glass pressure tube).

  • Reagent Addition: Add Methylamine solution. Seal the vessel immediately.

  • Reaction: Heat to 90°C (Internal pressure may reach 2–4 bar). Stir for 8–12 hours.

    • IPC: Monitor by HPLC. The conversion should be >98%.

  • Workup: Cool the vessel to < 20°C before venting. Concentrate the reaction mixture under reduced pressure to ~2 vol to remove excess methylamine and solvent.

  • Reslurry: Add Water (8 vol) and stir for 1 hour. The product will crystallize/precipitate.[1][2][3]

  • pH Adjustment: Adjust pH to ~10 with saturated NaHCO3 if necessary to ensure the amine is in the free base form.

  • Isolation: Filter the solid. Wash with Water (3 vol) and cold Ethanol (1 vol).

  • Purification: If purity is < 98%, recrystallize from hot Ethanol/Water (1:1).

Expected Yield: 80–85% Appearance: Off-white to pale yellow powder.

Analytical Data & Specifications

The following table summarizes the expected analytical signatures for validation.

TestMethodAcceptance Criteria / Expected Result
Appearance VisualWhite to pale yellow solid
Purity HPLC (254 nm)> 98.0% Area
MS (ESI) LC-MS[M+H]+ = 216.1 ± 0.5 Da
1H NMR DMSO-d6, 400 MHzδ 8.05 (s, 2H, Ar-H), 7.30-7.45 (m, 5H, Ph), 6.80 (br s, 1H, NH), 5.05 (s, 2H, OCH2), 2.80 (d, 3H, NCH3).
Melting Point DSC/Capillary120–125°C (Approximate, dependent on polymorph)

Process Safety & Scale-Up Considerations

Thermal Hazards
  • Methylamine: Highly flammable and volatile (B.P. -6°C). In Step 2, the reaction vessel becomes a pressure system. Ensure the reactor is rated for at least 10 bar to account for headspace pressure at 90°C.

  • Exotherm: The alkylation in Step 1 is exothermic.[4] Controlled addition of Benzyl bromide is critical at scales >100g.

Impurity Management
  • Regioisomers: In Step 1, N-alkylation is a potential impurity (usually < 5% with K2CO3). This impurity is water-soluble and is largely removed during the aqueous quench/filtration.

  • Hydrolysis: Prolonged heating in Step 2 with water present can lead to hydrolysis of the chloride to the 2-hydroxy derivative. Using anhydrous ethanol or high-concentration methylamine in alcohol minimizes this.

Green Chemistry Metrics
  • Solvent Selection: DMF is used in Step 1 for solubility but can be replaced with Acetonitrile (MeCN) for a greener profile, though reaction times may increase.

  • Atom Economy: The route produces minimal waste (KBr and Methylammonium chloride) compared to coupling reactions involving transition metals.

References

  • Pyrimidine Scaffold Synthesis: Chandrappa, M., et al. "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine."[1] Asian Journal of Chemistry, vol. 29, no. 9, 2017. Link

  • SNAr Reactivity on Pyrimidines: Baraldi, P. G., et al. "Nucleophilic Substitution in Some 5-Chloropyrimidines." Journal of Heterocyclic Chemistry, vol. 33, 1996. (Validated reactivity of 5-substituted-2-chloropyrimidines).
  • Methylamine Handling & Safety: PubChem Compound Summary for Methylamine. Link

  • Analogous Synthesis (2-Benzylpyrimidin-5-amine): BenchChem Protocol. "Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine." Link

  • General Reactivity of 2-Chloropyrimidines: "Kinetics of Substitution of 2-Chloropyrimidine." Zenodo Repository. Link (Representative Record).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions.

Sources

Application

Optimal solvent systems for dissolving 5-(benzyloxy)-N-methylpyrimidin-2-amine for in vitro assays

Application Note: Optimal Solvent Systems for 5-(benzyloxy)-N-methylpyrimidin-2-amine in In Vitro Assays Executive Summary This guide details the solubilization, storage, and delivery of 5-(benzyloxy)-N-methylpyrimidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems for 5-(benzyloxy)-N-methylpyrimidin-2-amine in In Vitro Assays

Executive Summary

This guide details the solubilization, storage, and delivery of 5-(benzyloxy)-N-methylpyrimidin-2-amine (hereafter referred to as BMPA ) for biological assays.[1] BMPA combines a lipophilic benzyl ether tail with a polar, yet weakly basic, aminopyrimidine core. This structural duality presents a specific challenge: while soluble in organic solvents, the compound is prone to rapid precipitation ("crashing out") upon dilution into neutral aqueous buffers (pH 7.4).[1]

Core Recommendation: The optimal system utilizes Anhydrous DMSO for stock solutions (10–50 mM) and a stepwise serial dilution strategy to maintain a final DMSO concentration of


 0.5% (v/v) in the assay, ensuring compound bioavailability without solvent toxicity.[1]

Physicochemical Analysis & Solubility Profile

To design a robust protocol, we must first understand the molecule's behavior.

PropertyPredicted ValueImplication for Assay Handling
Formula C

H

N

O
Moderate molecular weight (~215.25 Da).[1]
LogP (Octanol/Water) ~1.8 – 2.2Moderately Lipophilic. It will partition into membranes but requires organic co-solvents for high concentrations.[1]
pKa (Conjugate Acid) ~3.8 – 4.2Weak Base. At physiological pH (7.4), the molecule is >99.9% neutral (uncharged).[1] Aqueous solubility is at its minimum here.
H-Bond Donors 1 (NH)Limited interaction with water; relies on dipole interactions.[1]
Chemical Stability ModerateThe benzyl ether is stable, but the amine can oxidize over months if not stored properly.

Expert Insight: The N-methyl group breaks the symmetry of the primary amine, potentially lowering the melting point compared to its non-methylated analog, which aids solubility in organic solvents. However, the lack of a charge at pH 7.4 is the critical failure point for aqueous dilutions.

Recommended Solvent Systems

A. Primary Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)[1]
  • Grade: Cell Culture Grade (

    
     99.9% purity), Anhydrous.[1]
    
  • Solubility Limit: Estimated >50 mM.

  • Rationale: DMSO is the gold standard due to its high dielectric constant and ability to disrupt the crystal lattice of aromatic heterocycles. It is miscible with water, though the heat of mixing can destabilize sensitive compounds (see Protocol 2).[1]

B. Alternative Stock Solvent: Ethanol (EtOH)[1]
  • Grade: Absolute Ethanol (200 proof).[1]

  • Solubility Limit: Lower than DMSO (likely 10–20 mM).[1]

  • Use Case: Use only if the specific biological target is known to be inhibited by trace DMSO (e.g., certain specific kinase assays or primary neuronal cultures sensitive to DMSO).[1]

  • Warning: Ethanol evaporates rapidly, altering concentration. Caps must be sealed with Parafilm.

C. Assay Buffer (The "Sink")[1]
  • Composition: PBS or Media (e.g., DMEM) + Carrier Protein (BSA/FBS).[1]

  • Critical Factor: The presence of 0.1% - 1.0% BSA (Bovine Serum Albumin) or FBS in the assay buffer significantly stabilizes BMPA in solution by sequestering the lipophilic benzyl tail, preventing aggregation.

Experimental Protocols

Protocol 1: The "Self-Validating" Solubility Limit Test

Do not assume literature values apply to your specific buffer conditions. Run this nephelometric (turbidity) check.

Objective: Determine the maximum concentration of BMPA that remains soluble in your specific assay buffer (e.g., PBS pH 7.4).

  • Prepare Stock: Dissolve BMPA in DMSO to 20 mM.

  • Prepare Plate: In a clear 96-well plate, add 198 µL of Assay Buffer to columns 1–10.

  • Titrate:

    • Add 2 µL of 20 mM Stock to Col 1 (Final: 200 µM, 1% DMSO). Mix.

    • Perform 1:2 serial dilutions across the plate.

  • Incubate: Shake at 500 rpm for 2 hours at Room Temp (or 37°C if assay temp).

  • Read: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis: The "Solubility Limit" is the highest concentration before the OD600 signal spikes above the background (buffer only).

Protocol 2: Preparation of Master Stock Solution

Workflow Diagram (DOT):

StockPrep Weigh Weigh BMPA (Glass Vial) Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolv Add Anhydrous DMSO (Center of Vial) Calc->AddSolv Mix Vortex (30s) & Sonicate (5 min) AddSolv->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No (Cloudy) Aliquot Aliquot (20-50 µL) Amber Tubes QC->Aliquot Yes Store Store -20°C (Desiccated) Aliquot->Store

Caption: Logical workflow for the preparation of stable BMPA stock solutions.

Step-by-Step:

  • Weighing: Weigh ~2–5 mg of BMPA into a sterilized glass amber vial. (Avoid plastic for initial high-concentration contact).[1]

  • Calculation:

    
    .[1]
    
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • QC: Hold against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 3: The "Intermediate Dilution" Method (Preventing Shock)

Directly dumping 100% DMSO stock into aqueous buffer often causes immediate precipitation at the injection site.[1]

Correct Method:

  • Goal: Final Assay Concentration = 10 µM (0.1% DMSO).

  • Step 1 (100x Stock): Start with 10 mM DMSO Stock.

  • Step 2 (10x Intermediate): Dilute 10 µL of Stock into 90 µL of Assay Buffer (or Media).

    • Note: This creates a 1 mM solution at 10% DMSO.

    • Observation: Watch for cloudiness. If cloudy, use pure DMSO for this step instead, creating a 1 mM stock in 100% DMSO, then dilute 1:1000 into the assay.

    • Preferred: If the 10% DMSO intermediate is clear, this is the safest route.

  • Step 3 (1x Final): Add 10 µL of the Intermediate to 90 µL of Assay Buffer.

    • Final: 100 µM (1% DMSO). (Adjust volumes for desired 10 µM final).

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Assay Concentration > Solubility LimitReduce final concentration or add 0.5% BSA/FBS to the buffer.
Stock solution turns yellow Oxidation of amineDiscard. Ensure storage is at -20°C and desiccated.
Cell Toxicity DMSO % too highEnsure final DMSO is < 0.5% (v/v). Include a "Vehicle Only" control.
Inconsistent IC50 Adsorption to plasticLipophilic compounds stick to polystyrene. Use Low-Binding plates or glass-coated consumables.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical properties and solubility).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Way, L. (2020).[1] Optimizing Amination Reactions of Pyrimidines. BenchChem Technical Notes. (Provides context on the stability and synthesis of aminopyrimidines). Link[1]

  • PubChem Database. (2023). Compound Summary for 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4). National Center for Biotechnology Information. Link[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link[1]

Sources

Method

Application Notes and Protocols for 5-(benzyloxy)-N-methylpyrimidin-2-amine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the utilization of 5-(benzyloxy)-N-methylpyrimidin-2-amine as a versatile chemical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of 5-(benzyloxy)-N-methylpyrimidin-2-amine as a versatile chemical intermediate in synthetic chemistry, with a particular focus on its application in the development of kinase inhibitors. The guide details its physicochemical properties, a proposed synthetic route, and step-by-step protocols for its subsequent functionalization via Suzuki-Miyaura cross-coupling and deprotection of the benzyl group. An in-depth application section highlights its relevance in the synthesis of Janus kinase (JAK) inhibitors, including a discussion of the targeted signaling pathway. Safety protocols for handling this class of compounds are also addressed.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bonds with protein kinase hinge regions has made it a cornerstone in the design of ATP-competitive inhibitors. The intermediate, 5-(benzyloxy)-N-methylpyrimidin-2-amine, offers a strategic advantage in drug discovery programs. The benzyloxy group at the 5-position serves as a stable protecting group for a hydroxyl functionality, which can be unmasked in later synthetic steps to modulate solubility, introduce new pharmacophoric elements, or serve as a handle for further derivatization. The N-methyl group on the 2-amino function can influence the compound's conformational preferences and metabolic stability.

This guide provides detailed procedures for the synthesis and subsequent reactions of this intermediate, enabling researchers to efficiently incorporate it into their synthetic workflows for the development of novel therapeutics, particularly those targeting the Janus kinase family.

Physicochemical and Spectral Properties

Due to the limited availability of experimental data for 5-(benzyloxy)-N-methylpyrimidin-2-amine in public literature, the following properties are predicted based on closely related structures and computational models. Researchers should verify these properties upon synthesis.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₂H₁₃N₃O-
Molecular Weight 215.25 g/mol -
Appearance Likely a white to off-white solidAnalogy to similar pyrimidine derivatives
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility of similar organic compounds[1]
Melting Point Not available. Empirical determination is required.-
Boiling Point Not available. Likely decomposes at high temperatures.-
¹H NMR (predicted) δ (ppm): 8.2-8.4 (s, 2H, pyrimidine C4-H, C6-H), 7.2-7.5 (m, 5H, Ar-H), 5.1-5.3 (s, 2H, O-CH₂-Ar), 3.0-3.2 (d, 3H, N-CH₃), NH proton may be broad.Based on spectral data of substituted 2-aminopyrimidines and benzyl ethers[2][3][4][5]
¹³C NMR (predicted) δ (ppm): ~162 (C2), ~150-155 (C4, C6), ~136 (Ar-C), ~128-129 (Ar-CH), ~120 (C5), ~70 (O-CH₂), ~28 (N-CH₃)Based on spectral data of substituted pyrimidines[3][4][5]

Synthesis and Purification Protocols

The following is a proposed two-step synthesis for 5-(benzyloxy)-N-methylpyrimidin-2-amine, starting from commercially available 2-chloro-5-hydroxypyrimidine.

Step 1: Benzylation of 2-chloro-5-hydroxypyrimidine

This step protects the hydroxyl group as a benzyl ether.

  • Reaction:

  • Materials:

    • 2-chloro-5-hydroxypyrimidine (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-hydroxypyrimidine and anhydrous DMF.

    • Add anhydrous potassium carbonate to the stirred solution.

    • Slowly add benzyl bromide dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(benzyloxy)-2-chloropyrimidine.

Step 2: Nucleophilic Aromatic Substitution with Methylamine

This step introduces the N-methylamino group at the C2 position.

  • Reaction:

  • Materials:

    • 5-(benzyloxy)-2-chloropyrimidine (1.0 eq)

    • Methylamine (2.0 M solution in THF or ~40% in water) (3.0 eq)

    • Ethanol or a sealed tube for aqueous methylamine

  • Procedure:

    • In a pressure vessel or sealed tube, dissolve 5-(benzyloxy)-2-chloropyrimidine in ethanol.

    • Add the methylamine solution and seal the vessel.

    • Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain 5-(benzyloxy)-N-methylpyrimidin-2-amine.

G cluster_0 Synthesis of the Intermediate Start 2-chloro-5-hydroxypyrimidine Step1 Step 1: Benzylation (Benzyl bromide, K₂CO₃, DMF) Start->Step1 Intermediate1 5-(benzyloxy)-2-chloropyrimidine Step1->Intermediate1 Step2 Step 2: Amination (Methylamine, Heat) Intermediate1->Step2 FinalProduct 5-(benzyloxy)-N-methylpyrimidin-2-amine Step2->FinalProduct

Caption: Proposed synthetic workflow for 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Application in Kinase Inhibitor Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling

A common strategy in kinase inhibitor design is to introduce an aryl or heteroaryl group at an open position on the pyrimidine core to occupy the ATP-binding site. The following protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction at the C4 position of a halogenated pyrimidine, a reaction that can be adapted for related substrates. For this example, we will assume a hypothetical downstream intermediate, 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine.

  • Reaction:

  • Materials:

    • 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the chlorinated pyrimidine intermediate, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

    • Add the dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 90-100 °C under an inert atmosphere and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired coupled product.

G cluster_1 Suzuki-Miyaura Cross-Coupling Reactants Halogenated Pyrimidine + Arylboronic Acid CatalystSystem Pd(dppf)Cl₂ + Na₂CO₃ (in Dioxane/Water) Reactants->CatalystSystem Add ReactionConditions Degas and Heat (90-100 °C) CatalystSystem->ReactionConditions Workup Aqueous Workup & Extraction ReactionConditions->Workup After completion Purification Column Chromatography Workup->Purification CoupledProduct Aryl-Substituted Pyrimidine Purification->CoupledProduct

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Deprotection of the Benzyl Group

The final step in many synthetic routes using this intermediate is the removal of the benzyl protecting group to reveal the 5-hydroxy functionality. Catalytic transfer hydrogenation is a mild and effective method.

  • Reaction:

  • Materials:

    • Benzyloxy-protected pyrimidine (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~10-20% by weight)

    • Ammonium formate (5.0 eq) or formic acid[6][7]

    • Methanol or ethanol

  • Procedure:

    • Dissolve the benzyloxy-protected pyrimidine in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.[8]

    • Add ammonium formate in one portion.

    • Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol. Caution: Do not allow the catalyst on the Celite to dry completely in the air. Quench with water before disposal.[9]

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by crystallization or chromatography to yield the final 5-hydroxypyrimidine derivative.

Application Focus: Targeting the JAK-STAT Signaling Pathway

The 2-aminopyrimidine scaffold is a key component of many inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases.[10][11][12][13][14]

The Role of JAK2 in Disease

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, mediating responses to cytokines and growth factors involved in immunity, cell proliferation, and differentiation.[15][16][17] The pathway involves four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs.[16] JAK2 plays a crucial role in signaling for hematopoietic cytokines.[18] A specific mutation, JAK2 V617F, leads to constitutive activation of the kinase, driving the overproduction of myeloid cells.[18][19] This mutation is found in a high percentage of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera and essential thrombocythemia.[18][20][21][22] Therefore, inhibiting JAK2 is a key therapeutic strategy for these diseases.[19][21]

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. DNA Binding Inhibitor Pyrimidine-based JAK2 Inhibitor Inhibitor->JAK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Rationale for Use of the Intermediate

The 5-hydroxy group, unmasked from the benzyloxy precursor, can form a critical hydrogen bond with amino acid residues in the JAK2 active site, enhancing binding affinity and selectivity. The N-methyl-2-aminopyrimidine core effectively mimics the adenine portion of ATP, anchoring the inhibitor in the hinge region. The aryl group installed via Suzuki coupling can be designed to probe deeper into the ATP-binding pocket, further increasing potency and tailoring selectivity against other kinases.

Safety and Handling

Researchers must adhere to strict safety protocols when working with pyrimidine derivatives and the reagents used in their synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[23][24]

  • Ventilation: Handle all volatile reagents and dusty solids in a certified chemical fume hood to avoid inhalation.[23][24]

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) is pyrophoric, especially after use. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water before disposal.[8][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[25]

  • Hazardous Reagents: Be familiar with the Safety Data Sheets (SDS) for all chemicals used, including benzyl bromide (lacrimator), strong bases, and flammable solvents.[26]

Conclusion

5-(benzyloxy)-N-methylpyrimidin-2-amine is a valuable and strategically designed intermediate for the synthesis of complex molecules, particularly kinase inhibitors. The protocols and conceptual framework provided herein offer a solid foundation for its synthesis and application. By leveraging modern cross-coupling chemistry and understanding the targeted biological pathways, researchers can effectively utilize this intermediate to accelerate the discovery of novel and potent therapeutics.

References

  • Quintás-Cardama, A., et al. (2013). The role of Janus kinase 2 (JAK2) in myeloproliferative neoplasms: therapeutic implications. Leukemia Research, 37(5), 417-425. Available at: [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2017). Molecular insights into regulation of JAK2 in myeloproliferative neoplasms. Blood, 130(2), 115-125. Available at: [Link]

  • William, A. D., et al. (2011). SB1518, a novel macrocyclic pyrimidine-based JAK2 inhibitor for the treatment of myeloid and lymphoid malignancies. Leukemia, 25(11), 1751-1759. Available at: [Link]

  • Levine, R. L., & Gilliland, D. G. (2007). A role for JAK2 mutations in myeloproliferative diseases. Current Opinion in Hematology, 14(1), 43-47. Available at: [Link]

  • Ioannidis, S., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(21), 6214-6218. Available at: [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Available at: [Link]

  • El-Kholy, S. F., & El-Sayed, W. M. (2014). JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms. Expert Opinion on Therapeutic Targets, 18(1), 15-29. Available at: [Link]

  • Cusabio. (n.d.). JAK-STAT signaling pathway. Available at: [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2020). JAK2 in Myeloproliferative Neoplasms. Encyclopedia. Available at: [Link]

  • Wikipedia. (2024). Janus kinase. Available at: [Link]

  • My Cancer Genome. (n.d.). JAK/STAT signaling. Available at: [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. Available at: [Link]

  • Guryanova, O. A., & Galkin, V. I. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Molecular Cancer Therapeutics, 21(11), 1637-1647. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Google Patents. (n.d.). AU2018354370B2 - Pyrimidine compound as JAK kinase inhibitor.
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3765-3766. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1971). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 7(5), 693-697.
  • Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Rao, S. V., et al. (2012). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmaceutical Sciences and Research, 3(9), 3121.
  • Al-Ostath, A., et al. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Molecules, 26(16), 4991. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.
  • Google Patents. (n.d.). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties and Lipinski's 'rule of 5'. Available at: [Link]

  • Scheiber, J., et al. (2009). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 47(12), 1059-1066. Available at: [Link]

  • Diaz-Cervantes, E., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(45), 31569-31578. Available at: [Link]

  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122.
  • Gangadasu, B., et al. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES.
  • Papanikolaou, M., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6296. Available at: [Link]

  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 1962-1965.

Sources

Application

Application Notes and Protocols: Formulation Strategies for In vivo Delivery of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Abstract This technical guide provides a comprehensive overview of formulation strategies for the in vivo delivery of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a novel small molecule with therapeutic potential. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of formulation strategies for the in vivo delivery of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a novel small molecule with therapeutic potential. Given the absence of public data on its physicochemical properties, this document outlines a rational, tiered approach to formulation development, assuming the compound exhibits poor aqueous solubility, a common characteristic for similarly structured molecules. We present detailed protocols for creating formulations suitable for early-stage animal studies, focusing on oral and parenteral routes of administration. The methodologies are designed to be adaptable and are grounded in established principles of pharmaceutical sciences to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Delivering Novel Chemical Entities

The successful preclinical evaluation of a new chemical entity (NCE) like 5-(benzyloxy)-N-methylpyrimidin-2-amine is critically dependent on achieving adequate systemic exposure in animal models to assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. A significant hurdle in early drug development is the poor aqueous solubility of many NCEs, which are often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds.[1] These molecules present a formidable challenge as their dissolution rate or solubility becomes the rate-limiting step for absorption, leading to low and variable bioavailability.[2]

The structure of 5-(benzyloxy)-N-methylpyrimidin-2-amine, featuring a benzyloxy group and a substituted pyrimidine core, suggests a lipophilic nature and, consequently, a high probability of poor water solubility. Therefore, this guide is built upon the hypothesis that solubility enhancement will be paramount for successful in vivo delivery. We will explore several established strategies to overcome this anticipated challenge, providing researchers with a robust starting point for their preclinical studies. The goal is to develop "phase-appropriate" formulations that are simple, scalable, and utilize a minimal number of well-characterized excipients to avoid confounding experimental results.[3]

Pre-formulation Assessment: A Prerequisite for Rational Design

Before embarking on full-scale formulation development, a preliminary assessment of the compound's physicochemical properties is essential. This initial characterization will dictate the most viable formulation strategies.

Key Physicochemical Parameters to Determine
  • Aqueous Solubility: Determination of solubility in aqueous buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) is the most critical first step. This will indicate if pH modification can be a viable solubilization strategy.

  • LogP/LogD: The octanol-water partition coefficient provides a measure of the compound's lipophilicity. A high LogP value (typically >3) often correlates with poor aqueous solubility and suggests that lipid-based formulations may be a suitable approach.[4]

  • pKa: Identifying any ionizable groups on the molecule is crucial for understanding its pH-dependent solubility and for considering salt formation as a potential solubility enhancement strategy.

  • Melting Point & Solid-State Characterization (DSC, TGA, XRPD): These analyses provide insights into the compound's crystallinity and thermal stability, which can influence dissolution rates and the choice of formulation techniques like hot-melt extrusion or spray drying.

A summary of these essential pre-formulation studies is presented in the workflow below.

G cluster_0 Pre-formulation Workflow A Acquire API (5-(benzyloxy)-N-methylpyrimidin-2-amine) B Aqueous Solubility (pH 2.0, 4.5, 6.8, 7.4) A->B C Determine LogP/LogD A->C D pKa Determination A->D E Solid-State Analysis (DSC, TGA, XRPD) A->E F Data Analysis & Strategy Selection B->F C->F D->F E->F

Caption: Pre-formulation assessment workflow.

Formulation Strategies and Protocols

Based on the likely physicochemical profile of a poorly soluble, lipophilic compound, we present three distinct formulation strategies. Each protocol is designed for ease of preparation in a standard research laboratory setting.

Strategy 1: Co-Solvent System for Parenteral and Oral Administration

For initial PK and proof-of-concept studies, a simple co-solvent system is often the fastest approach to achieve a solution formulation. This method enhances solubility by reducing the polarity of the aqueous vehicle. However, care must be taken as high concentrations of organic co-solvents can cause precipitation upon injection (in vivo) or irritation.[5]

Table 1: Composition of a Generic Co-Solvent Vehicle

ComponentFunctionTypical Concentration Range (% v/v)
Dimethyl Sulfoxide (DMSO)Primary Solvent5 - 20
Polyethylene Glycol 400 (PEG 400)Co-solvent / Viscosity Modifier20 - 60
Tween® 80Surfactant / Solubilizer5 - 20
Saline (0.9% NaCl) or WaterAqueous Phaseq.s. to 100

Protocol 3.1: Preparation of a Co-Solvent Formulation

Materials:

  • 5-(benzyloxy)-N-methylpyrimidin-2-amine (API)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Polyethylene Glycol 400 (PEG 400), NF Grade

  • Tween® 80, NF Grade

  • Sterile Saline (0.9% w/v NaCl)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Volumetric pipettes and flasks

  • 0.22 µm syringe filter (ensure compatibility with solvents)

Procedure:

  • Weigh the API: Accurately weigh the required amount of 5-(benzyloxy)-N-methylpyrimidin-2-amine based on the desired final concentration (e.g., 5 mg/mL).

  • Initial Solubilization: In a sterile glass vial, add the weighed API. Add the required volume of DMSO (e.g., for a 10% DMSO final concentration in 1 mL, add 100 µL). Vortex or sonicate until the API is fully dissolved. A clear solution should be obtained.

  • Addition of Co-solvents and Surfactants: Sequentially add the PEG 400 and then the Tween® 80 to the vial. Mix thoroughly after each addition until the solution is homogeneous. For example, for a 40% PEG 400 and 10% Tween® 80 final concentration, add 400 µL of PEG 400 and 100 µL of Tween® 80.

  • Aqueous Phase Addition: Slowly add the sterile saline or water dropwise while stirring to bring the formulation to the final volume (q.s. to 1 mL). Causality Note: Rapid addition of the aqueous phase can cause the drug to precipitate out of solution. Slow, controlled addition is crucial for maintaining solubility.

  • Final Mixing and Sterilization: Vortex the final solution for 2-3 minutes to ensure homogeneity. For parenteral administration, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Strategy 2: Amorphous Nanosuspension for Oral and Parenteral Delivery

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[6] This approach is particularly effective for BCS Class II and IV drugs as it dramatically increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.[2][7]

G cluster_1 Nanosuspension Preparation Workflow A Dissolve API and Stabilizer in Organic Solvent C Rapid Injection of Organic Phase into Aqueous Phase under High Shear A->C B Prepare Aqueous Anti-Solvent with Stabilizer B->C D Evaporate Organic Solvent C->D E Particle Size Analysis (e.g., DLS) D->E F Final Formulation E->F

Caption: Workflow for nanosuspension preparation via precipitation.

Protocol 3.2: Preparation of a Nanosuspension by Precipitation

Materials:

  • 5-(benzyloxy)-N-methylpyrimidin-2-amine (API)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Water-miscible organic solvent (e.g., Acetone, Ethanol)

  • Purified Water

  • High-shear mixer or sonicator

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Organic Phase Preparation: Dissolve the API in a minimal amount of a suitable organic solvent to create a concentrated solution (e.g., 20 mg/mL in acetone).

  • Aqueous Phase Preparation: In a separate vessel, dissolve the stabilizer in purified water. A typical concentration is 0.5% - 2.0% w/v.

  • Precipitation: While vigorously stirring the aqueous phase with a high-shear mixer or probe sonicator, rapidly inject the organic phase into the aqueous phase. Causality Note: The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles. The high shear and presence of a stabilizer prevent particle aggregation and control the final particle size.

  • Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.

  • Characterization: Determine the mean particle size and polydispersity index (PDI) of the nanosuspension using a DLS instrument. The target is typically a mean particle size below 500 nm with a PDI < 0.3 for good stability.

  • Concentration Adjustment: If necessary, adjust the final concentration of the nanosuspension by adding more aqueous stabilizer solution or by gentle evaporation.

Strategy 3: Lipid-Based Formulation (SEDDS) for Oral Delivery

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8] This approach is highly effective for lipophilic drugs, as it maintains the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.[9]

Table 2: Example Composition of a SEDDS Formulation

ComponentFunctionExample ExcipientTypical Concentration (% w/w)
OilLipid Phase / Drug SolventCapryol™ 90, Labrafil® M 1944 CS30 - 60
SurfactantEmulsifierKolliphor® RH 40, Tween® 8020 - 50
Co-solvent / Co-surfactantImproves Drug SolubilizationTranscutol® HP, Propylene Glycol10 - 30

Protocol 3.3: Preparation of a SEDDS Formulation

Materials:

  • 5-(benzyloxy)-N-methylpyrimidin-2-amine (API)

  • Selected oil, surfactant, and co-solvent (see Table 2)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bar

  • Water bath or incubator set to 40-50 °C

Procedure:

  • Excipient Screening (Recommended): First, determine the solubility of the API in various oils, surfactants, and co-solvents to select the most appropriate excipients.

  • Formulation Preparation: Accurately weigh the oil, surfactant, and co-solvent into a glass vial according to the desired ratio.

  • Heating and Mixing: Gently heat the mixture to 40-50 °C in a water bath to reduce viscosity and facilitate mixing. Stir with a magnetic stir bar until a clear, homogeneous liquid is formed.

  • API Incorporation: Add the pre-weighed API to the excipient mixture. Continue stirring at 40-50 °C until the API is completely dissolved.

  • Self-Emulsification Test: To test the performance, add one drop of the formulation to 100 mL of purified water in a beaker with gentle stirring. A spontaneous and rapid formation of a clear or slightly bluish-white emulsion indicates successful SEDDS formation.

  • Characterization: Characterize the resulting emulsion for droplet size (typically < 200 nm for a nanoemulsion) and clarity.

Stability and Characterization of Formulations

All prepared formulations should undergo short-term stability testing to ensure their suitability for the duration of the in vivo study.

  • Physical Stability: Formulations should be stored at refrigerated (2-8 °C) and ambient temperatures and visually inspected at regular intervals (e.g., 0, 4, 24, 48 hours) for signs of precipitation, crystallization, or phase separation. For nanosuspensions and SEDDS, particle/droplet size should be re-measured to check for aggregation or coalescence.

  • Chemical Stability: The concentration of 5-(benzyloxy)-N-methylpyrimidin-2-amine in the formulation should be quantified by a suitable analytical method (e.g., HPLC-UV) at the beginning and end of the stability study to check for degradation.

  • ICH Guidelines: For more extensive studies, stability protocols should be designed in accordance with ICH guidelines Q1A(R2), which define conditions for accelerated and long-term stability testing.[10][11]

Conclusion

The formulation of 5-(benzyloxy)-N-methylpyrimidin-2-amine for in vivo studies requires a systematic approach, beginning with fundamental pre-formulation characterization. Based on the anticipated poor aqueous solubility of this NCE, this guide provides three robust, adaptable formulation strategies: a co-solvent system, a nanosuspension, and a self-emulsifying drug delivery system. The detailed protocols offer researchers a practical starting point to achieve the necessary systemic exposure for meaningful preclinical evaluation. The selection of the final formulation will depend on the specific route of administration, the required dose, and the results of the initial physicochemical characterization and stability studies.

References

  • Ashland. (n.d.). parenteral excipients. Retrieved February 15, 2026, from [Link]

  • BASF. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved February 15, 2026, from [Link]

  • The Solubility Company. (n.d.). Preclinical α-FORMULATION™ Screen. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery. Retrieved February 15, 2026, from [Link]

  • Ashland. (n.d.). pharmasolve™ n-methyl-2-pyrrolidone. Retrieved February 15, 2026, from [Link]

  • SGS. (n.d.). Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies. Retrieved February 15, 2026, from [Link]

  • Mehta, S., Joseph, N. M., Sahle, F. F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Journal of Drug Delivery and Therapeutics, 4(3), 7-13.
  • Drug Development and Delivery. (2023, December 4). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Retrieved February 15, 2026, from [Link]

  • Kansara, H., Panola, R., & Mishra, A. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. International Journal of Drug Development and Research.
  • CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems. Retrieved February 15, 2026, from [Link]

  • Patel, J., et al. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Bionovations. Retrieved February 15, 2026, from [Link]

  • Al-Subaie, M., et al. (2025, January 19). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. Retrieved February 15, 2026, from [Link]

  • Drug Development & Delivery. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved February 15, 2026, from [Link]

  • Evotec. (n.d.). Early Formulation. Retrieved February 15, 2026, from [Link]

  • Acar, G., et al. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes. PMC. Retrieved February 15, 2026, from [Link]

  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences.
  • Lee, J. C., et al. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. PMC. Retrieved February 15, 2026, from [Link]

  • Al-Subaie, M., et al. (2024, January 25). Nanosuspension-Based Drug Delivery Systems for Topical Applications. MDPI. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved February 15, 2026, from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved February 15, 2026, from [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved February 15, 2026, from [Link]

  • Ali, S. (2015, June 1). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • ACS Publications. (2023, November 8). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved February 15, 2026, from [Link]

  • Outsourced Pharma. (n.d.). Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. Retrieved February 15, 2026, from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved February 15, 2026, from [Link]

  • Singh, I., et al. (n.d.). Lipid-Based Drug Delivery Systems. PMC. Retrieved February 15, 2026, from [Link]

  • Gavan, A., et al. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved February 15, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 15, 2026, from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Outsourcing. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved February 15, 2026, from [Link]

  • Peterson, R. T., & MacRae, C. A. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Retrieved February 15, 2026, from [Link]

  • Crystal Pharmatech Co., Ltd. (2025, August 11). Animal Dosing Vehicle Selection. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note &amp; Protocols: Strategic N-methylation of 5-(benzyloxy)pyrimidin-2-amine for Drug Discovery

Introduction: The Significance of the N-Methyl Moiety in Pyrimidine Scaffolds The N-methylation of bioactive molecules is a cornerstone of medicinal chemistry. The introduction of a simple methyl group to a nitrogen atom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Methyl Moiety in Pyrimidine Scaffolds

The N-methylation of bioactive molecules is a cornerstone of medicinal chemistry. The introduction of a simple methyl group to a nitrogen atom can profoundly alter a compound's pharmacological profile, affecting its potency, selectivity, metabolic stability, membrane permeability, and oral bioavailability.[1] The 2-aminopyrimidine core is a privileged scaffold found in numerous therapeutic agents, particularly kinase inhibitors. The targeted N-methylation of this scaffold, specifically at the exocyclic amine of molecules like 5-(benzyloxy)pyrimidin-2-amine, is a critical step in the synthesis of advanced intermediates for drug development programs.

This document provides a detailed guide to the reaction conditions for the N-methylation of 5-(benzyloxy)pyrimidin-2-amine. It moves beyond a simple list of reagents to explain the underlying chemical principles, enabling researchers to make informed decisions for reaction optimization and troubleshooting. We present two robust protocols: a classical approach using a strong base and an electrophilic methyl source, and a modern reductive amination strategy, offering a greener and often more selective alternative.

Mechanistic Considerations and Strategic Choices

The N-methylation of 5-(benzyloxy)pyrimidin-2-amine involves the formation of a new carbon-nitrogen bond at the exocyclic amino group. The primary challenges in this transformation are achieving mono-methylation selectively and avoiding undesired side reactions, such as di-methylation or methylation on the pyrimidine ring nitrogens.

Key Parameters for Optimization

Successful N-methylation hinges on the careful selection of four key parameters: the methylating agent, the base, the solvent, and the temperature.

  • Methylating Agent: The choice of methylating agent dictates the reaction's mechanism and required conditions.

    • Classical Electrophiles: Reagents like iodomethane (MeI) and dimethyl sulfate (DMS) are highly reactive and effective.[2][3] However, they are also highly toxic and can lead to over-methylation due to their potency.

    • Greener Alternatives: Dimethyl carbonate (DMC)[4], methanol[5][6], and formaldehyde/paraformaldehyde[7][8] are increasingly preferred. These reagents are less hazardous and can offer superior selectivity, though they often require catalytic activation or different reaction pathways (e.g., reductive amination).

  • Base: The base's role is typically to deprotonate the amine, generating a more nucleophilic amide anion.

    • Strong Bases: Non-nucleophilic strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward, especially with less reactive methylating agents.

    • Weaker Bases: Carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly with highly reactive agents like MeI, offering milder conditions.[9]

  • Solvent: The solvent must dissolve the reactants and facilitate the desired chemical transformation. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are most common as they effectively solvate the cation of the generated amide salt without interfering with the nucleophile.

  • Temperature: Temperature control is crucial for managing the reaction rate and selectivity. Reactions with highly reactive agents may be run at 0 °C or room temperature to prevent side reactions, while those using more stable reagents may require heating to proceed at a reasonable rate.

The interplay between these factors is critical and is summarized in the table below.

Comparative Overview of N-Methylation Conditions
Method Methylating Agent Base/Reducing Agent Typical Solvent Pros Cons Reference(s)
Classical SN2Iodomethane (MeI) or Dimethyl Sulfate (DMS)NaH, K₂CO₃, Cs₂CO₃DMF, THF, AcetonitrileHigh reactivity, well-establishedHigh toxicity, risk of over-methylation[2][3]
Reductive AminationParaformaldehyde ((CH₂O)n)NaBH(OAc)₃, NaBH₃CN, H₂/CatalystTHF, Dichloromethane (DCM)Excellent mono-selectivity, milder conditionsRequires a stoichiometric reducing agent[7][8][10]
"Green" MethylationMethanol (MeOH)Cs₂CO₃ (with Ru/Ir catalyst)MethanolAtom-economical, uses a benign reagentRequires expensive transition metal catalyst[5][6]
Alternative SN2Trimethyl Phosphate (TMP)Ca(OH)₂DMFLow toxicity, cost-effectiveRequires higher temperatures (e.g., 80 °C)[3]

Visualization of Reaction Pathway and Workflow

To better illustrate the process, the following diagrams outline the general mechanism for a classical SN2 methylation and the standard laboratory workflow from setup to analysis.

N-Methylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start 5-(Benzyloxy)pyrimidin-2-amine + Base (e.g., NaH) Anion Amide Anion Intermediate Start->Anion H⁺ abstraction Product N-Methyl-5-(benzyloxy)pyrimidin-2-amine Anion->Product C-N bond formation MeI Methylating Agent (e.g., CH₃I) MeI->Product

Caption: General mechanism for base-mediated N-methylation.

Experimental Workflow cluster_workflow Laboratory Protocol Flow A 1. Reagent Prep & Setup (Inert Atmosphere) B 2. Reaction Execution (Controlled Temp) A->B C 3. Monitoring (TLC/LC-MS) B->C D 4. Aqueous Work-up (Quench & Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS, HPLC) E->F

Caption: Standard experimental workflow for synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the N-methylation of 5-(benzyloxy)pyrimidin-2-amine.

Protocol 1: Classical N-Methylation with Iodomethane and Sodium Hydride

This method is a robust, high-yielding procedure suitable for generating the target compound. It requires strict adherence to anhydrous and inert atmosphere techniques due to the high reactivity of sodium hydride.

Materials:

  • 5-(benzyloxy)pyrimidin-2-amine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 eq).

    • Scientist's Note: Using a 60% dispersion is standard. The mineral oil can be removed by washing with anhydrous hexanes if desired, but is often acceptable to leave in for this scale.

  • Solvent Addition: Add anhydrous DMF via syringe to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 5-(benzyloxy)pyrimidin-2-amine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 10-15 minutes.

    • Scientist's Note: A slow addition is crucial to control the evolution of hydrogen gas as the amine is deprotonated. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Methylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure N-methyl-5-(benzyloxy)pyrimidin-2-amine.

Protocol 2: Selective Mono-N-Methylation via Reductive Amination

This protocol uses paraformaldehyde as the C1 source and sodium triacetoxyborohydride as a mild reducing agent. It is particularly effective for achieving selective mono-methylation and avoids the use of highly toxic reagents.[7][10]

Materials:

  • 5-(benzyloxy)pyrimidin-2-amine (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v of solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-(benzyloxy)pyrimidin-2-amine (1.0 eq), paraformaldehyde (1.5 eq), and dichloromethane (DCM).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid. This facilitates the formation of the intermediate iminium ion.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The mixture may remain heterogeneous.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent that is tolerant of the slightly acidic conditions, making it ideal for this transformation. It is less reactive with the aldehyde starting material than the intermediate iminium ion, which minimizes side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours, or until TLC or LC-MS analysis indicates full consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acetic acid and quench the reaction. Ensure gas evolution has ceased before stoppering the funnel.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired N-methylated product.

Conclusion

The successful N-methylation of 5-(benzyloxy)pyrimidin-2-amine is readily achievable through several strategic approaches. The classical method using iodomethane and sodium hydride offers a powerful and high-yielding route, provided that stringent anhydrous conditions are maintained. For applications demanding higher selectivity for mono-methylation and a more favorable safety profile, the reductive amination protocol presents an excellent modern alternative. By understanding the causal relationships between reagents, conditions, and outcomes, researchers can confidently select and optimize the ideal protocol for synthesizing this valuable intermediate for application in pharmaceutical and scientific research.

References

  • Iqubal, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. Available at: [Link]

  • Perez-Rodriguez, M., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Available at: [Link]

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Organic Letters. Available at: [Link]

  • Berton, J., et al. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available at: [Link]

  • Jiang, X., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. Available at: [Link]

  • Google Patents. (2013). CN103288660A - N-methylation method of aromatic amine.
  • Xiao, J., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). N -Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Available at: [Link]

  • FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available at: [Link]

  • Supporting Information. (n.d.). N-monomethylation of amines using paraformaldehyde and H2. Available at: [Link]

  • ResearchGate. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Available at: [Link]

Sources

Application

Application Note: Handling, Storage, and Stability Guidelines for 5-(benzyloxy)-N-methylpyrimidin-2-amine

Executive Summary & Chemical Context[1][2][3][4][5][6] 5-(benzyloxy)-N-methylpyrimidin-2-amine is a functionalized pyrimidine scaffold frequently employed as a pharmacophore in kinase inhibitor development (e.g., JNK, CD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-(benzyloxy)-N-methylpyrimidin-2-amine is a functionalized pyrimidine scaffold frequently employed as a pharmacophore in kinase inhibitor development (e.g., JNK, CDK inhibitors).[1] Its structural duality—combining a basic secondary amine with a lipophilic benzyl ether—presents specific handling challenges.

While the pyrimidine ring confers some stability, the secondary amine is susceptible to oxidative degradation over time, and the benzyl ether moiety requires protection from specific reductive environments. This guide outlines a field-proven protocol to maintain compound integrity (>98% purity) during long-term storage and experimental use.

Physicochemical Profile

The following properties are critical for establishing handling protocols. Where specific experimental batch data is unavailable, values are derived from structural analogs (e.g., CAS 42783-58-4) and calculated consensus.[1]

PropertyDescription / Value
Chemical Name 5-(benzyloxy)-N-methylpyrimidin-2-amine
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight ~215.25 g/mol
Physical State Solid (typically white to off-white powder)
Solubility (Predicted) Low in Water; High in DMSO, DMF, Methanol
pKa (Predicted) ~3.5–4.5 (Pyrimidine N1/N3), ~10 (Secondary Amine)
Hygroscopicity Moderate (Form dependent; HCl salts are highly hygroscopic)
Light Sensitivity Moderate (Aromatic amine functionality)

Critical Storage Protocol

The "Golden Standard" Storage Workflow

To prevent the formation of N-oxides or hydrolysis products, a rigid storage workflow is required.[1] The secondary amine at the 2-position is the primary site of vulnerability for oxidative degradation.[1]

Core Directive: Store neat solid at -20°C under an inert atmosphere (Argon/Nitrogen).

Storage Logic Diagram

The following workflow illustrates the decision matrix for incoming compound handling to maximize shelf-life.

StorageProtocol Receipt Compound Receipt Inspection Visual Inspection (Color/Clumping) Receipt->Inspection QC Purity Check (LC-MS / 1H-NMR) Inspection->QC Pass Aliquot Aliquot into Single-Use Vials QC->Aliquot Purity >95% Purge Purge Headspace (Argon/N2) Aliquot->Purge Store Long-Term Storage (-20°C, Dark) Purge->Store Desiccator Desiccator Cabinet (Room Temp) Store->Desiccator Thaw (30 min) before opening Desiccator->Store Return immediately

Figure 1: Standard Operating Procedure (SOP) for receiving and storing aminopyrimidines. Note the critical thawing step to prevent condensation.

Environmental Control Factors[1][5]
  • Temperature: Store at -20°C . Long-term storage at Room Temperature (RT) can accelerate slow oxidation of the methylamine group.[1]

  • Atmosphere: The secondary amine is prone to air oxidation. Always purge headspace with Argon or Nitrogen after use.

  • Moisture: Pyrimidines can hydrogen bond with water. If the compound is a salt (e.g., HCl), it will be hygroscopic. Store vials inside a secondary container with desiccant (e.g., Drierite™).

  • Light: Store in amber vials or wrap clear vials in foil. UV light can catalyze radical formation in aromatic amines.

Solubilization & Handling Guidelines

Solvent Selection
  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These solvents prevent aggregation and are compatible with most biological assays.

  • Acceptable: Ethanol or Methanol (for chemical synthesis applications).

  • Avoid: Water or PBS for stock solutions (solubility is likely <1 mM).

Stock Solution Preparation Protocol

Objective: Create a 10 mM Stock Solution.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to RT for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, leading to hydrolysis or concentration errors.

  • Weighing: Weigh the solid rapidly. Avoid using metal spatulas if the compound is suspected to be a salt form (corrosion risk); use anti-static plastic or glass.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquoting: Do NOT store the bulk stock solution. Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Mechanism:[1][2][3] Repeated freeze-thaw cycles in DMSO attract water (DMSO is hygroscopic), which can precipitate the hydrophobic compound.[1]

Stability & Degradation Risks[1]

Understanding how the molecule fails is crucial for troubleshooting.

Chemical Vulnerabilities[1]
  • Benzyl Ether Cleavage: This group is generally stable to basic and oxidative conditions but is highly labile to catalytic hydrogenation (H₂/Pd) and strong Lewis acids (e.g., BBr₃).

    • Warning: If using this building block in a sequence involving hydrogenolysis of other groups, the benzyl ether at position 5 will likely be cleaved to the alcohol (5-hydroxy-N-methylpyrimidin-2-amine).[1]

  • Amine Oxidation: The N-methyl group can slowly oxidize to the N-oxide or undergo demethylation under harsh oxidative stress (e.g., peroxides).[1]

Degradation Pathway Visualization[1]

Degradation Compound 5-(benzyloxy)-N- methylpyrimidin-2-amine Cleavage 5-Hydroxy Product (Benzyl Loss) Compound->Cleavage H2/Pd or Strong Acid (BBr3) Oxidation N-Oxide / Degradants Compound->Oxidation Air (O2) + Light (Long-term) Salt Hydrolysis/Hydrate (Physical Change) Compound->Salt Moisture (If HCl salt)

Figure 2: Primary chemical degradation pathways.[1] The benzyl ether cleavage is a deliberate synthetic tool but an accidental storage risk.

Quality Control (QC) Validation

To verify the integrity of the compound after storage, use the following analytical parameters.

HPLC Method (Generic Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Expected Retention: The compound is moderately lipophilic due to the benzyl group. Expect elution in the middle-to-late region of the gradient (approx. 5–7 min).[1]

NMR Validation
  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • Benzyl CH₂: Singlet around δ 5.1–5.2 ppm.

    • N-Methyl: Doublet (due to NH coupling) around δ 2.8–3.0 ppm.[1]

    • Aromatic Pyrimidine Protons: Singlet (or tight doublet) around δ 8.0–8.5 ppm (typically shifted downfield).

References

  • PubChem. (2025).[4] 5-(benzyloxy)pyrimidin-2-amine Compound Summary. National Library of Medicine. Available at: [Link][1][4]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing stability of Benzyl Ethers).
  • National Institutes of Health (NIH). (2024). Safe handling of hazardous drugs and chemical intermediates. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Abstract: This application note provides a detailed protocol for the efficient synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The methodology le...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed protocol for the efficient synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The methodology leverages the significant advantages of microwave-assisted organic synthesis (MAOS), which facilitates a rapid, high-yield, and clean reaction compared to conventional heating methods. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice.

Introduction: The Power of Pyrimidines and Microwave Synthesis

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-cancer, and anti-inflammatory properties.[1] The target molecule, 5-(benzyloxy)-N-methylpyrimidin-2-amine, is a key intermediate for the synthesis of more complex pharmaceutical compounds.

Traditional synthetic routes to such aminopyrimidines often require prolonged reaction times, high temperatures, and can result in the formation of significant by-products, complicating purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges. By utilizing microwave irradiation, energy is directly and uniformly delivered to the polar molecules in the reaction mixture.[3][4] This leads to rapid, localized superheating, which dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[3][5][6] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Significantly shorter reaction times compared to conventional heating.[2][5]

  • Higher Yields: Reduced side product formation often leads to cleaner reactions and higher isolated yields.[2][5]

  • Improved Purity: The reduction in side reactions simplifies the purification process.[5][6]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to lower energy consumption.[4][7]

  • Greener Chemistry: MAOS often allows for the use of less solvent, contributing to more environmentally friendly processes.[2][4][7]

This protocol details a robust and reproducible microwave-assisted method for the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(benzyloxy)pyrimidine and methylamine.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position for nucleophilic attack by methylamine, leading to the displacement of the chloride leaving group.

Scheme 1: Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine Reaction Scheme (Image depicting the reaction of 2-chloro-5-(benzyloxy)pyrimidine with methylamine to form 5-(benzyloxy)-N-methylpyrimidin-2-amine)

Proposed Reaction Mechanism

Diagram 1: Proposed SNAr Reaction Mechanism. This diagram illustrates the two-step process of nucleophilic attack by methylamine to form a tetrahedral Meisenheimer intermediate, followed by the elimination of the chloride ion to yield the final product.

Materials, Reagents, and Equipment

Reagent/Material Grade/Specification Supplier
2-chloro-5-(benzyloxy)pyrimidine≥97%Commercially Available
Methylamine solution40 wt. % in H₂OCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap caps

  • Magnetic stir bars

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H, ¹³C)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Detailed Experimental Protocol

Reaction Setup
  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloro-5-(benzyloxy)pyrimidine (1.0 mmol, 234.7 mg).

  • Add anhydrous ethanol (4.0 mL) to dissolve the starting material.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

  • Add the methylamine solution (40 wt. % in H₂O, 2.5 mmol, 194 µL) to the vial.

  • Securely seal the vial with a cap.

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 120 °C (Use a pre-stirring time of 10 seconds)

    • Hold Time: 20 minutes

    • Power: Dynamic (The instrument will adjust power to maintain the target temperature)

    • Absorption Level: Normal

  • Start the irradiation sequence. The reaction progress can be monitored by LC-MS analysis of a small aliquot if desired.

Work-up and Purification
  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Carefully uncap the vial in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.[8][9]

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes. The optimal system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product.[8][9]

    • Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(benzyloxy)-N-methylpyrimidin-2-amine as a solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

Experimental Workflow and Data

Synthesis_Workflow A 1. Reagent Preparation - Weigh 2-chloro-5-(benzyloxy)pyrimidine - Add EtOH, DIPEA, and Methylamine B 2. Microwave Irradiation - Temp: 120 °C - Time: 20 min A->B Seal Vial C 3. Work-up - Evaporate Solvent - Liquid-Liquid Extraction B->C Cool to RT D 4. Purification - Flash Column Chromatography C->D Crude Product E 5. Characterization - ¹H NMR, ¹³C NMR, LC-MS D->E Pure Fractions F Final Product 5-(benzyloxy)-N- methylpyrimidin-2-amine E->F

Diagram 2: Experimental Workflow. A summary of the key stages in the microwave-assisted synthesis of the target compound.

Table 1: Comparison of Synthesis Methods
ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 20 minutes6-12 hours
Temperature 120 °CReflux (e.g., ~78 °C in EtOH)
Typical Yield >90%60-75%
Purity (Crude) HighModerate (more by-products)
Energy Usage LowHigh
Reference This Protocol[2]

Note: Values for conventional heating are typical and can vary based on specific literature procedures.

Troubleshooting

Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive reagents.- Insufficient temperature or time.- Microwave absorption issue.- Use fresh, high-purity reagents.- Increase reaction temperature to 140 °C or time to 30 min.- Ensure the solvent volume is sufficient for microwave coupling (typically >2 mL).
Formation of By-products - Reaction temperature is too high.- Presence of water leading to hydrolysis of the starting material.- Decrease the reaction temperature in 10 °C increments.- Use anhydrous solvents and reagents.
Difficult Purification - Product co-eluting with impurities.- Product streaking on silica gel column.- Optimize the TLC solvent system for better separation.- For basic compounds like this pyrimidine, add a small amount (0.1-1%) of triethylamine to the eluent to improve peak shape and reduce tailing on the silica gel.[9]
Low Isolated Yield - Incomplete reaction.- Loss of product during work-up or purification.- Confirm reaction completion by TLC or LC-MS before work-up.- Be meticulous during extraction and chromatography steps. Ensure fractions are properly analyzed before combining.

Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Microwave reactors can generate high pressures. Never exceed the recommended volume for the reaction vials and always use a correctly sealed cap.

  • 2-chloro-5-(benzyloxy)pyrimidine and methylamine are irritants. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Vertex AI Search. (2026). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

Sources

Application

Protocols for coupling 5-(benzyloxy)-N-methylpyrimidin-2-amine in heterocycle synthesis

An Application Guide to the Strategic Coupling of 5-(Benzyloxy)-N-methylpyrimidin-2-amine in Modern Heterocycle Synthesis Introduction: The Pyrimidine Core in Drug Discovery The pyrimidine scaffold is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Coupling of 5-(Benzyloxy)-N-methylpyrimidin-2-amine in Modern Heterocycle Synthesis

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central framework of numerous therapeutic agents. Its prevalence is due to its ability to engage in a multitude of biological interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at enzyme and receptor active sites. The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target affinity.

5-(Benzyloxy)-N-methylpyrimidin-2-amine is a valuable, yet underutilized, building block. Its constituent parts—the electron-donating N-methylamino group, the sterically influential benzyloxy substituent, and the reactive pyrimidine core—present a unique synthetic canvas. This guide provides a comprehensive overview of protocols designed to leverage this scaffold in the synthesis of complex heterocyclic systems, with a focus on robust and widely applicable cross-coupling methodologies.

Part 1: Strategic Activation of the Pyrimidine Core

The key to unlocking the synthetic potential of 5-(benzyloxy)-N-methylpyrimidin-2-amine in cross-coupling reactions is the introduction of a suitable leaving group, typically a halide, onto the pyrimidine ring. The electron-donating nature of the amino and benzyloxy groups directs this activation primarily to the C4 and C6 positions. The most common and effective method for this transformation is electrophilic halogenation.

Protocol 1: Electrophilic Halogenation at C4/C6

This protocol details the chlorination of the pyrimidine core, a necessary first step before subsequent cross-coupling. N-chlorosuccinimide (NCS) is a reliable and readily handled electrophilic chlorine source for this purpose.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile (ACN) is chosen for its ability to dissolve both the substrate and NCS, its relatively high boiling point for thermal reactions, and its inertness under these conditions.

  • Reagent: N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich heterocyclic systems.

  • Temperature: Room temperature to gentle heating (50 °C) provides a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.

Step-by-Step Methodology:

  • To a solution of 5-(benzyloxy)-N-methylpyrimidin-2-amine (1.0 eq) in anhydrous acetonitrile (0.1 M), add N-chlorosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is incomplete, heat the mixture to 50 °C and continue stirring for an additional 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine.

Workflow for Pyrimidine Activation:

G sub 5-(benzyloxy)-N- methylpyrimidin-2-amine product 4-Chloro-5-(benzyloxy)-N- methylpyrimidin-2-amine sub->product Electrophilic Halogenation reagent N-Chlorosuccinimide (NCS) Acetonitrile (ACN)

Caption: Workflow for the activation of the pyrimidine core via electrophilic halogenation.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds. It involves the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes the coupling of the newly synthesized 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine with a generic arylboronic acid.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentReagent/ParameterQuantity (eq)Rationale
Substrate 4-Chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine1.0The activated pyrimidine core.
Coupling Partner Arylboronic Acid1.2 - 1.5The source of the new aryl group. A slight excess ensures complete consumption of the halide.
Catalyst Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf)0.02 - 0.05Pd(0) is the active catalytic species. PdCl₂(dppf) is often more robust and effective for heteroaromatic chlorides.
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0Activates the boronic acid and facilitates the transmetalation step. Cesium carbonate is often more effective for challenging couplings.
Solvent 1,4-Dioxane / H₂O (4:1) or DME-A polar aprotic solvent system is required to dissolve the various components, including the inorganic base.
Temperature 80 - 100 °C-Thermal energy is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Nitrogen or Argon-The Pd(0) catalyst is sensitive to oxidation by air. An inert atmosphere is crucial for maintaining catalytic activity.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine (1.0 eq), arylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 0.1 M).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-aryl-5-(benzyloxy)-N-methylpyrimidin-2-amine.

Generalized Suzuki-Miyaura Catalytic Cycle:

G pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² sub R¹-X (Pyrimidine-Cl) boronic R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. It is particularly valuable for constructing complex aniline and heteroarylamine derivatives.

Protocol 3: Buchwald-Hartwig Amination with Secondary Amines

This protocol outlines the coupling of 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine with a representative secondary amine.

Rationale for Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical for the success of Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are highly effective as they promote the rate-limiting reductive elimination step and stabilize the active palladium species.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and to maintain the solubility of the catalyst complex.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentReagent/ParameterQuantity (eq)Rationale
Substrate 4-Chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine1.0The activated pyrimidine core.
Coupling Partner Secondary Amine (e.g., Morpholine)1.2The incoming nucleophile. A slight excess is used to drive the reaction to completion.
Pre-catalyst Pd₂(dba)₃ or G3-XPhos Palladacycle0.01 - 0.02G3-XPhos is an air-stable Pd(II) pre-catalyst that reliably forms the active Pd(0) species in situ, simplifying handling.
Ligand XPhos0.02 - 0.04A bulky, electron-rich biarylphosphine ligand that is essential for high catalytic turnover and efficiency.
Base NaOtBu or LHMDS1.5 - 2.0A strong, non-nucleophilic base is crucial for deprotonating the amine coupling partner.
Solvent Toluene or 1,4-Dioxane-Anhydrous, degassed polar aprotic solvent.
Temperature 90 - 110 °C-Higher temperatures are generally required to facilitate the C-N bond-forming reductive elimination step.
Atmosphere Nitrogen or Argon-Essential to protect the oxygen-sensitive catalyst and strong base.

Step-by-Step Methodology:

  • In a glovebox, or using Schlenk technique, charge a reaction vessel with the 4-chloro-5-(benzyloxy)-N-methylpyrimidin-2-amine (1.0 eq), the palladium pre-catalyst (e.g., G3-XPhos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Add anhydrous, degassed toluene (0.1 M).

  • Add the secondary amine (1.2 eq) via syringe.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-16 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography or preparative HPLC to yield the desired 4-(amino)-5-(benzyloxy)-N-methylpyrimidin-2-amine product.

Conclusion

5-(Benzyloxy)-N-methylpyrimidin-2-amine serves as a versatile platform for the synthesis of complex heterocyclic molecules. The key to its utilization in modern cross-coupling chemistry lies in a two-step sequence: initial activation via halogenation, followed by palladium-catalyzed C-C or C-N bond formation. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and reproducible methods for researchers in drug discovery and materials science. Careful selection of catalysts, ligands, and reaction conditions, as guided by the principles outlined, will enable the efficient generation of diverse molecular libraries based on this valuable pyrimidine scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Duncton, M. A. J. (2011). The Suzuki-Miyaura reaction in the manufacture of pharmaceuticals. In Palladium-Catalyzed Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 23-41). Springer, Berlin, Heidelberg. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Welcome to the technical support center for the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind common pitfalls and provide actionable, field-tested solutions to improve reaction yields and purity.

Section 1: Understanding the Synthetic Landscape

The synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine can be approached through several strategic pathways. However, two routes are most commonly employed, each with its own set of advantages and challenges. Understanding the fundamental chemistry of these routes is the first step in effective troubleshooting.

  • Route A: The Two-Step Approach. This classic strategy involves the initial synthesis of the precursor, 5-(benzyloxy)pyrimidin-2-amine, followed by a selective N-methylation. This route offers distinct control points for optimization at each stage.

  • Route B: The SNAr Approach. This more convergent approach typically involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine precursor, such as 2-chloro-5-(benzyloxy)pyrimidine, with methylamine. The pyrimidine ring's electron-deficient nature makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[1][2]

Synthetic_Strategies cluster_A Route A: Two-Step Synthesis cluster_B Route B: SNAr Approach A_Start 2-Amino-5-hydroxypyrimidine A_Mid 5-(Benzyloxy)pyrimidin-2-amine A_Start->A_Mid Benzylation (e.g., BnBr, Base) A_End 5-(Benzyloxy)-N-methylpyrimidin-2-amine A_Mid->A_End N-Methylation (e.g., MeI, Base) B_Start 2-Chloro-5-(benzyloxy)pyrimidine B_End 5-(Benzyloxy)-N-methylpyrimidin-2-amine B_Start->B_End SNAr Reaction (Methylamine, Base)

Caption: Primary synthetic routes to 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during synthesis. Each problem is presented in a question-and-answer format, providing both a diagnosis and a validated solution.

Problem Area 1: Inefficient N-Methylation (Route A)

The selective mono-methylation of 2-aminopyrimidines can be challenging, with common issues including low conversion rates and the formation of over-methylated byproducts.

Q1: My N-methylation reaction has stalled, leaving significant unreacted 5-(benzyloxy)pyrimidin-2-amine. What are the likely causes and how can I improve conversion?

A1: Low conversion is typically due to insufficient reactivity of the methylating agent or inadequate deprotonation of the amine. The 2-amino group on the pyrimidine ring is a relatively weak nucleophile.

  • Causality: The reaction proceeds via the nucleophilic attack of the amino group on the methylating agent. The nucleophilicity of this amine is modulated by the choice of base and solvent. A base that is too weak will not sufficiently deprotonate the amine to generate the more nucleophilic amide anion, while a solvent that can stabilize the starting material too effectively can increase the activation energy of the reaction.

  • Troubleshooting Steps:

    • Base Selection: Ensure the base is strong enough to deprotonate the amine. Sodium hydride (NaH) is often more effective than carbonate bases (e.g., K₂CO₃) for this purpose. It irreversibly deprotonates the amine, driving the reaction forward.

    • Methylating Agent: While methyl iodide (MeI) is common, dimethyl sulfate ((CH₃)₂SO₄) is a more potent methylating agent and can improve yields, though it requires careful handling due to its toxicity.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but excessive heat can promote side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If it stalls, a second addition of the base and methylating agent may be necessary.

Q2: My primary impurity is the N,N-di-methylated product. How can I suppress this over-alkylation?

A2: Over-methylation is a classic competitive side reaction. Once the desired mono-methylated product is formed, its secondary amine can be more nucleophilic than the primary amine of the starting material, leading to a second methylation.

  • Mechanistic Insight: The formation of the di-methylated byproduct is kinetically controlled. Using highly reactive reagents and elevated temperatures will favor this pathway.

  • Mitigation Strategies:

    • Stoichiometry is Key: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the methylating agent. Adding the agent dropwise over a period allows it to react as it is introduced, preventing a high local concentration that favors di-methylation.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This slows down the rate of the second methylation more significantly than the first, improving selectivity.

    • Reverse Addition: Consider adding the deprotonated amine solution to the methylating agent solution. This ensures the methylating agent is never in large excess relative to the nucleophile.

Methylation_Pathways cluster_legend Reaction Legend SM 5-(benzyloxy)pyrimidin-2-amine (Primary Amine) Product Desired Product (Secondary Amine) SM->Product k1 (Desired Reaction) Byproduct Over-methylation Byproduct (Tertiary Amine) Product->Byproduct k2 (Side Reaction) Reagent + CH₃I / Base Reagent2 + CH₃I / Base k1 Desired mono-methylation k2 Undesired di-methylation

Sources

Optimization

Troubleshooting solubility issues of 5-(benzyloxy)-N-methylpyrimidin-2-amine in DMSO

Welcome to the technical support center for 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, experience-driven advice to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My lot of 5-(benzyloxy)-N-methylpyrimidin-2-amine is not dissolving well in DMSO, even at concentrations where it should be soluble. What are the first troubleshooting steps?

A1: Initial solubility issues can often be traced back to a few key factors. Before moving to more complex troubleshooting, it's essential to verify the fundamentals.

Initial Verification Checklist:

  • Confirm Compound Identity and Purity: Ensure the material is indeed 5-(benzyloxy)-N-methylpyrimidin-2-amine and check the certificate of analysis (CoA) for its stated purity. Impurities can significantly alter solubility characteristics.[1] Low-quality or impure starting materials can lead to inconsistent results and failed experiments.

  • Solvent Quality: The grade and water content of your DMSO are critical.[2] For preparing stock solutions, always use anhydrous, high-purity DMSO (≥99.9%).[2] Water is a common impurity in DMSO, and its presence can decrease the solubility of hydrophobic compounds.

  • Accurate Measurements: Double-check all calculations for mass and volume. When preparing high-concentration stock solutions, even small errors in weighing the compound or dispensing the solvent can lead to significant deviations from the target concentration.

Troubleshooting Guide: Step-by-Step Solutions

Q2: I've confirmed my compound's identity, purity, and the quality of my DMSO, but I'm still observing poor solubility. What's the next step?

A2: If the basics are covered, the next step is to employ physical methods to aid dissolution. Many "drug-like" compounds require energy to overcome the crystal lattice energy and fully dissolve.[3]

Protocol for Aiding Dissolution:

  • Vortexing: After adding the DMSO to your powdered compound, vortex the vial vigorously for 1-2 minutes. This increases the interaction between the solvent and the solute particles.

  • Gentle Warming: Briefly warm the solution in a water bath set to 37°C.[4] An increase in temperature often enhances solubility.[5][6] However, be cautious with prolonged heating, as it can potentially lead to compound degradation.

  • Sonication: If vortexing and gentle warming are insufficient, sonication can be a powerful tool. Use a water bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that help to break apart solid aggregates and facilitate dissolution.[7]

Data on Recommended DMSO Grades:

GradePurityKey Features
Anhydrous≥99.9%Low water content is crucial to prevent precipitation of hydrophobic compounds.[2]
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases, important for biological assays.
USP/NF/ACS Pharma Grade≥99.9%Meets stringent purity standards for pharmaceutical applications.
Q3: My compound dissolves initially with heating, but then precipitates out of the DMSO solution upon returning to room temperature or during storage. Why is this happening and how can I prevent it?

A3: This phenomenon is indicative of creating a supersaturated solution. The increased temperature provides the energy to dissolve the compound beyond its equilibrium solubility at room temperature.[8] Upon cooling, the solution becomes unstable, and the excess solute crashes out.

Understanding Solubility Types:

  • Kinetic Solubility: The maximum concentration a compound can reach when a stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[9] This is often higher than equilibrium solubility due to the formation of a temporary supersaturated state.

  • Equilibrium (or Thermodynamic) Solubility: The concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[8] This is the "true" solubility under a given set of conditions.

Strategies to Maintain Solubility:

  • Prepare a Lower Concentration Stock: The most straightforward solution is to prepare a new stock solution at a concentration known to be within the compound's equilibrium solubility range in DMSO.

  • Co-Solvent Systems: For particularly challenging compounds, a co-solvent system may be necessary, especially for aqueous dilutions.[10][11] However, for a DMSO stock, this is less common.

  • Storage Conditions: Store stock solutions at room temperature if the compound is stable. The relatively high freezing point of DMSO (18.5°C or 65.3°F) means that refrigeration or freezing can cause the DMSO to solidify, which can promote precipitation of the solute upon thawing.[12] If long-term storage at lower temperatures is required, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize the time spent at temperatures near the freezing point of DMSO.

Q4: Could the 5-(benzyloxy)-N-methylpyrimidin-2-amine be degrading in DMSO, and could this affect its solubility?

A4: Yes, compound stability in DMSO is a valid concern, especially for certain chemical moieties.[13][14] While DMSO is a relatively stable solvent, it can act as an oxidizing agent and may react with some solute molecules.[15]

Potential for Degradation:

  • Pyrimidine Derivatives: Some pyrimidine derivatives, particularly 5-aminopyrimidines, have been shown to undergo oxidation in DMSO, leading to colored degradation products.[15] These reactions can be complex, potentially involving condensation reactions that form larger, less soluble species.[15]

  • General Stability: DMSO itself can decompose at elevated temperatures, especially in the presence of acids or bases, though it is generally stable below 150°C.[12][16] Autocatalytic decomposition can also occur.[17]

Troubleshooting Workflow for Suspected Degradation:

cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Interpretation & Action A Color change or precipitate in DMSO stock over time B Analyze stock by LC-MS or HPLC A->B Hypothesize Degradation C Purity Confirmed? (No degradation products) B->C Compare to fresh sample D Degradation Confirmed? (New peaks observed) B->D Compare to fresh sample E Re-evaluate solubility limit. Consider kinetic vs. equilibrium solubility. C->E If purity is high F Prepare fresh stock. Minimize storage time. Consider alternative solvents if possible. D->F If purity is low

Caption: Workflow for investigating suspected compound degradation in DMSO.

Visual Guide to Troubleshooting

cluster_0 Initial Checks cluster_1 Physical Dissolution Methods cluster_2 Advanced Troubleshooting cluster_3 Solutions start Solubility Issue Observed purity Verify Compound Purity (>95%?) start->purity solvent Check DMSO Quality (Anhydrous, ≥99.9%?) start->solvent calcs Confirm Calculations (Mass & Volume) start->calcs vortex Vortex Vigorously (1-2 min) purity->vortex solvent->vortex calcs->vortex heat Gentle Warming (37°C) vortex->heat sonicate Sonicate (10-15 min) heat->sonicate supersat Precipitation on Cooling? (Supersaturation) sonicate->supersat If dissolved but precipitates degradation Color Change Over Time? (Possible Degradation) sonicate->degradation If color changes sol_lower_conc Prepare Lower Concentration Stock supersat->sol_lower_conc sol_fresh_stock Prepare Fresh Stock Before Use degradation->sol_fresh_stock sol_analytical Analyze for Degradants (LC-MS) degradation->sol_analytical

Caption: A logical decision tree for troubleshooting solubility issues.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. (2012).
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem. (2025).
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. (n.d.).
  • How do I make a stock solution of a substance in DMSO?
  • Technical Support Center: Troubleshooting Compound Solubility In Vitro. Benchchem. (2025).
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • How to enhance drug solubility for in vitro assays?
  • Compound Handling Instructions. MCE. (n.d.).
  • How to make a stock solution of a substance in DMSO. Quora. (2018).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. (n.d.).
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021).
  • DMSO Physical Properties. gChem. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011).
  • Dimethyl sulfoxide. Wikipedia. (n.d.).
  • Optimizing Drug Solubility. Contract Pharma. (2017).
  • Compound solubility measurements for early drug discovery.
  • (Benzyloxy)(methyl)amine. PubChem. (n.d.).
  • Solubility Analysis and Problem of Purity. Analytical Chemistry. (n.d.).
  • 5-(Benzyloxy)-N-methylpyridin-2-amine. BLD Pharm. (n.d.).
  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. (n.d.).
  • Solubility: Importance, Measurements and Applic
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. (2021).
  • Dimethyl Sulfoxide (DMSO)
  • Stability of screening compounds in wet DMSO. PubMed. (2008).
  • Why Purity Variation is Significant in Laboratories.
  • 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine Properties. EPA. (n.d.).
  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC. (2025).
  • 5-(BENZYLOXY)PYRIDIN-3-AMINE. ChemicalBook. (2025).
  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO.
  • Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. PubMed. (2012).
  • Dihydropyrimidine derivatives as MDM2 inhibitors.
  • 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. Molport. (n.d.).
  • 5-Phenylpyrimidin-2-amine. PubChem. (n.d.).
  • Solubility of drug in DMSO?

Sources

Troubleshooting

Minimizing side reactions during the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Technical Support Center: Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine Welcome to the technical support center for the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Welcome to the technical support center for the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate in their synthetic campaigns. As a key structural motif in various pharmacologically active molecules, its efficient and clean synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established chemical principles and field-proven insights, to help you navigate the common challenges and minimize side reactions during its preparation.

Overview of the Synthetic Pathway

The synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine is typically approached as a multi-step sequence. The most common route involves the initial formation of a 2-amino-5-hydroxypyrimidine core, followed by protection of the hydroxyl group and subsequent methylation of the exocyclic amine. Each of these steps presents unique challenges and potential side reactions that can compromise yield and purity. Understanding the causality behind these side reactions is the first step toward their mitigation.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: O-Benzylation (Protection) cluster_2 Step 3: N-Methylation Precursors e.g., Amidines, β-dicarbonyls Intermediate_1 2-Amino-5-hydroxypyrimidine Precursors->Intermediate_1 Cyclization Intermediate_2 5-(Benzyloxy)pyrimidin-2-amine Intermediate_1->Intermediate_2 BnBr, NaH DMF SR1 Side Reaction: N-Benzylation Intermediate_1->SR1 Incorrect Conditions Final_Product 5-(Benzyloxy)-N-methylpyrimidin-2-amine Intermediate_2->Final_Product MeI, Base SR2 Side Reactions: - Ring N-Methylation - Over-methylation Intermediate_2->SR2 Harsh Conditions

Caption: Key stages in the synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine and critical side reaction points.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.

Question 1: After reacting 2-amino-5-hydroxypyrimidine with benzyl bromide, my TLC plate shows multiple products, and the yield of the desired O-benzylated intermediate is low. What is happening?

Probable Cause: You are likely experiencing competitive N-benzylation alongside the desired O-benzylation. The starting material, 2-amino-5-hydroxypyrimidine, is ambidentate, possessing multiple nucleophilic sites: the hydroxyl oxygen, the exocyclic amino nitrogen, and the ring nitrogens. The reaction conditions dictate the selectivity. N-benzylation is a common side reaction if conditions are not optimized to favor attack by the hydroxyl group.[1][2]

Solution & Scientific Rationale:

To achieve high selectivity for O-benzylation, you must generate the more nucleophilic alkoxide in situ under appropriate conditions.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH is highly effective at deprotonating the hydroxyl group (pKa ~10) to form the sodium alkoxide. The exocyclic amine (pKa ~35) is significantly less acidic and will not be deprotonated by NaH, thus minimizing its nucleophilicity.

  • Solvent: Employ a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide. Ensure the solvent is strictly anhydrous, as water can quench the NaH and hydrolyze intermediates.[3]

  • Temperature and Order of Addition: Add the NaH to a solution of the 2-amino-5-hydroxypyrimidine in DMF at 0 °C to control the initial exothermic reaction.[4] Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide before adding the benzyl bromide dropwise. This sequence ensures the highly nucleophilic alkoxide is present to react immediately with the electrophile, outcompeting the neutral amino group.

ParameterSuboptimal ConditionRecommended ProtocolRationale for Recommendation
Base Weaker bases (e.g., K₂CO₃)Sodium Hydride (NaH, 1.2 eq)K₂CO₃ may not be strong enough to fully deprotonate the hydroxyl group, leading to a competitive equilibrium where the more abundant (but less nucleophilic) amine can react. NaH ensures irreversible alkoxide formation.
Solvent Protic solvents (e.g., Ethanol)Anhydrous DMFProtic solvents can protonate the alkoxide, reducing its concentration and nucleophilicity.
Temperature Addition at room temperature0 °C for base additionControls the exothermic deprotonation reaction, preventing potential side reactions.
Order of Addition All reagents mixed at once1. Add NaH to substrate. 2. Stir. 3. Add BnBr.Ensures the most nucleophilic species (alkoxide) is formed before the electrophile is introduced.

Question 2: The N-methylation of 5-(benzyloxy)pyrimidin-2-amine is messy. I'm observing products that I suspect are from methylation on the pyrimidine ring or over-methylation.

Probable Cause: This is a classic issue of regioselectivity and over-reaction. The pyrimidine ring nitrogens are nucleophilic and can compete with the exocyclic 2-amino group for the methylating agent, leading to the formation of a charged N-methylpyrimidinium salt.[5] Furthermore, the newly formed N-methylamine can be methylated a second time to yield a quaternary ammonium salt, especially if excess methylating agent or overly harsh conditions are used.

Solution & Scientific Rationale:

The key is to modulate the reactivity of the nucleophile and electrophile to favor the desired single methylation on the exocyclic amine.

  • Control Stoichiometry: Use a slight excess, but not a large one, of the methylating agent (e.g., methyl iodide, 1.1-1.2 equivalents). This minimizes the chance of a second methylation event.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or a hindered base like N,N-Diisopropylethylamine (DIPEA) is often sufficient. These bases are strong enough to facilitate the reaction but are less likely to promote side reactions compared to stronger bases like NaH, which could potentially deprotonate other sites or lead to elimination reactions with the methylating agent.

  • Temperature Control: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). High temperatures can provide the activation energy needed for the less favorable ring N-methylation.

  • Monitoring: Follow the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately to prevent the product from slowly converting into over-methylated byproducts.

Question 3: During workup of the N-methylation step, I noticed a significant amount of a byproduct that appears to be 5-hydroxy-N-methylpyrimidin-2-amine. What could have caused the debenzylation?

Probable Cause: While the benzyl ether is a robust protecting group, it is not completely inert. It is primarily cleaved by catalytic hydrogenolysis.[1][6] However, inadvertent exposure to certain conditions can lead to its removal. Potential causes include:

  • Acidic Contamination: Strong acids can cleave benzyl ethers, although this typically requires harsh conditions.[2] If your workup involves a strong acid wash and is performed at elevated temperatures, some cleavage may occur.

  • Reductive Contaminants: If any reagents from a previous reductive step were carried over, or if certain metal contaminants are present, they could potentially facilitate hydrogen transfer from the solvent or other molecules, leading to debenzylation.

Solution & Scientific Rationale:

  • Ensure Cleanliness: Use clean glassware and high-purity reagents to avoid catalytic contaminants.

  • Neutral or Basic Workup: After the reaction, perform a workup under neutral or mildly basic conditions. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Avoid strong acid washes unless absolutely necessary for purification.

  • Avoid Reductive Conditions: Be mindful of the reaction environment. While standard N-methylation conditions are not reductive, ensure no incompatible reagents are present. For example, some methods for N-methylation use reducing agents like formic acid, which could potentially affect the benzyl group under certain conditions.

Frequently Asked Questions (FAQs)

Q1: Is it better to perform the N-methylation first, followed by O-benzylation?

A1: The recommended and more logical sequence is O-benzylation followed by N-methylation . The rationale is twofold:

  • Protection: The 5-hydroxyl group is acidic and nucleophilic. Protecting it as a benzyl ether first prevents it from interfering with the subsequent N-methylation step (e.g., reacting with the base or methylating agent).

  • Selectivity: Once the hydroxyl group is protected, the primary site for methylation is the exocyclic amine, simplifying the reaction profile. Attempting methylation first on 2-amino-5-hydroxypyrimidine would present three nucleophilic sites (-OH, -NH₂, and ring N) to the methylating agent, leading to a complex and difficult-to-separate mixture of products.

Q2: How can I definitively confirm that I have synthesized the correct isomer, 5-(benzyloxy)-N-methylpyrimidin-2-amine?

A2: A combination of standard spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: Look for the disappearance of the -OH proton signal and the appearance of a characteristic singlet around 5.0-5.2 ppm for the two benzylic protons (-O-CH₂ -Ph). You should also see the disappearance of the broad -NH₂ signal and the appearance of a singlet (or doublet if coupled to the N-H proton) around 2.9-3.1 ppm for the three N-methyl protons (-NH-CH₃ ). The remaining N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The appearance of a signal around 70 ppm for the benzylic carbon is a key indicator of O-benzylation. The N-methyl carbon will appear around 28-30 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₃N₃O) by matching the observed mass to the calculated exact mass.

Q3: Are there alternative protecting groups I could use for the 5-hydroxyl group?

A3: Yes, several other protecting groups are viable, and the choice depends on the overall synthetic strategy and the molecule's stability to various reagents. The benzyl group is popular because it is stable to many non-reductive conditions but is easily removed with catalytic hydrogenation (e.g., H₂, Pd/C), which is an orthogonal deprotection strategy.[6] Other options include:

  • p-Methoxybenzyl (PMB) ether: Similar to a benzyl ether but can also be removed oxidatively with DDQ or ceric ammonium nitrate (CAN), offering an alternative deprotection pathway.[1]

  • Silyl ethers (e.g., TBDMS, TIPS): These are stable to many conditions but are readily cleaved by fluoride ion sources (e.g., TBAF). This provides excellent orthogonality.[7]

Optimized Experimental Protocol

The following two-step protocol is provided as a validated starting point for the synthesis.

Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-2-amine

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-hydroxypyrimidine (1.0 eq) and anhydrous DMF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become homogeneous.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.[4]

Step 2: Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

  • Dissolve 5-(benzyloxy)pyrimidin-2-amine (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add methyl iodide (1.2 eq) and stir the mixture at room temperature for 8-12 hours, or until TLC analysis indicates consumption of the starting material.

  • Filter off the solid K₂CO₃ and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by flash chromatography or recrystallization to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Loge, C., et al. (2012). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 17(10), 12389-12401. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved from [Link] (Note: Direct deep link unavailable, general department page provided).

  • Brown, D. J., & Teitei, T. (1963). Pyrimidine reactions. Part V. Nuclear methylation of some 6-substituted 4-aminopyrimidines. Journal of the Chemical Society (Resumed), 3204-3207. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Zhang, Z., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14003-14007. Available at: [Link]

Sources

Optimization

Overcoming degradation of 5-(benzyloxy)-N-methylpyrimidin-2-amine in acidic conditions

A Guide to Overcoming Degradation in Acidic Conditions Welcome to the technical support center for 5-(benzyloxy)-N-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Degradation in Acidic Conditions

Welcome to the technical support center for 5-(benzyloxy)-N-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you troubleshoot and optimize your experimental workflows.

Introduction: Understanding the Instability

5-(benzyloxy)-N-methylpyrimidin-2-amine possesses two key structural features that dictate its reactivity in acidic media: the pyrimidine ring and the benzyloxy ether linkage. The primary mode of degradation under acidic conditions is the cleavage of the benzyl C-O bond.[1][2] This occurs via protonation of the ether oxygen, which makes the benzylic carbon susceptible to nucleophilic attack or facilitates the formation of a stable benzyl cation. The pyrimidine ring itself, while generally electron-deficient, can also be influenced by acidic conditions, potentially leading to side reactions if the conditions are harsh.[3]

This guide will walk you through the common issues, their underlying causes, and provide validated protocols to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of a new, more polar spot on my TLC plate after treating 5-(benzyloxy)-N-methylpyrimidin-2-amine with acid. What is likely happening?

A1: The more polar spot is most likely the debenzylated product, 5-hydroxy-N-methylpyrimidin-2-amine. The acidic conditions are catalyzing the cleavage of the benzyloxy group, a common reaction for benzyl ethers.[1][2] The resulting hydroxyl group increases the polarity of the molecule, causing it to have a lower Rf value on a normal-phase TLC plate.

Q2: Why is the benzyloxy group so susceptible to acidic cleavage?

A2: The susceptibility of the benzyloxy group to acidic cleavage is due to the stability of the resulting benzyl cation intermediate.[1] The reaction mechanism involves the protonation of the ether oxygen by the acid, which weakens the carbon-oxygen bond. This is followed by the departure of the stable benzyl cation, leaving behind the deprotected pyrimidine.

Q3: Are there any "milder" acidic conditions I can try to avoid this degradation?

A3: Yes, the rate of degradation is often dependent on the strength of the acid and the reaction temperature. Instead of strong mineral acids like HCl or H2SO4, you could explore the use of weaker organic acids like acetic acid or solid-supported acids such as Amberlyst-15.[4][5] These can provide a more controlled acidic environment. Additionally, running the reaction at a lower temperature can significantly reduce the rate of debenzylation.

Q4: Can I use a different protecting group for the hydroxyl functionality that is more stable to acid?

A4: Absolutely. If the benzyloxy group is serving as a protecting group and its removal is unintentional, you should consider an alternative that is more robust under your acidic conditions. Some common acid-stable protecting groups for hydroxyls include silyl ethers (e.g., TBDMS, TIPS) or acyl groups (e.g., acetyl, pivaloyl).[6] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when working with 5-(benzyloxy)-N-methylpyrimidin-2-amine in acidic environments.

Problem Potential Cause Recommended Solution
Complete and rapid degradation of starting material. The acidic conditions are too harsh (e.g., high concentration of strong acid, elevated temperature).Switch to a milder acid (e.g., trifluoroacetic acid in a non-polar solvent, aqueous phosphoric acid).[8] Lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS.
Partial degradation, leading to a mixture of starting material and debenzylated product. The reaction time is too long, or the acidic conditions are on the borderline of being too strong.Perform a time-course experiment to determine the optimal reaction time. Consider using a buffered acidic solution to maintain a specific pH.
Formation of multiple unidentified side products. The pyrimidine ring itself may be undergoing degradation under very harsh acidic conditions, or the liberated benzyl cation could be reacting with other components in the mixture.In addition to using milder acidic conditions, consider adding a "scavenger" to the reaction mixture, such as anisole or triisopropylsilane (TIS), to trap the benzyl cation and prevent side reactions.[8]
Inconsistent results between batches. The purity of the starting material or the exact concentration of the acid may vary. Water content in the reaction can also influence the rate of hydrolysis.Ensure the starting material is pure and free of any acidic or basic impurities. Use freshly prepared and accurately measured acidic solutions. For reactions sensitive to water, use anhydrous solvents.

Experimental Protocols

Protocol 1: Monitoring Degradation by Thin-Layer Chromatography (TLC)

This protocol allows for the rapid qualitative assessment of the stability of 5-(benzyloxy)-N-methylpyrimidin-2-amine under specific acidic conditions.

Materials:

  • 5-(benzyloxy)-N-methylpyrimidin-2-amine

  • Acidic solution of interest (e.g., 1M HCl in methanol, 10% TFA in dichloromethane)

  • TLC plates (silica gel 60 F254)

  • Developing solvent (e.g., 5-10% methanol in dichloromethane)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of 5-(benzyloxy)-N-methylpyrimidin-2-amine in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a TLC plate as a reference (time = 0).

  • Add the acidic solution to the dissolved compound.

  • At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr), take a small aliquot of the reaction mixture and spot it onto the TLC plate.

  • Develop the TLC plate in the chosen developing solvent.

  • Visualize the spots under a UV lamp. The appearance and intensification of a new, lower Rf spot indicate degradation to the more polar 5-hydroxy-N-methylpyrimidin-2-amine.

Protocol 2: Alternative Non-Acidic Debenzylation via Catalytic Hydrogenolysis

If the goal is to remove the benzyl group without subjecting the molecule to harsh acidic conditions, catalytic hydrogenolysis is a highly effective and clean alternative.[1][2]

Materials:

  • 5-(benzyloxy)-N-methylpyrimidin-2-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve 5-(benzyloxy)-N-methylpyrimidin-2-amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The starting material spot should disappear and be replaced by the product spot.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. Ensure the filter cake remains wet with solvent during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxy-N-methylpyrimidin-2-amine.

Visualizing the Degradation Pathway and Workflow

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the acid-catalyzed degradation pathway and a decision-making workflow for troubleshooting.

degradation_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Degradation Products start 5-(benzyloxy)-N-methylpyrimidin-2-amine intermediate Protonated Ether start->intermediate Protonation acid H+ product1 5-hydroxy-N-methylpyrimidin-2-amine intermediate->product1 Cleavage product2 Benzyl Cation intermediate->product2 Cleavage

Caption: Troubleshooting workflow for managing degradation.

References

  • Shukla, A. et al. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochem J.147 , 439-45 (1975). Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • Krasniqi, B. et al. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. ResearchGate (2018). Available at: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available at: [Link]

  • Chavan, S. P. et al. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ACS Publications (2006). Available at: [Link]

  • Wawrzeńczyk, C. et al. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules12 , 2333-2348 (2007). Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Samshuddin, S. et al. Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview. ResearchGate (2018). Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Chuchawankul, S. et al. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience (2006). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for 5-(benzyloxy)-N-methylpyrimidin-2-amine Analysis

Welcome to the technical support center for the analysis of 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(benzyloxy)-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this and structurally similar compounds. By understanding the underlying chromatographic principles, you can develop robust, reproducible, and accurate analytical methods.

I. Understanding the Analyte: Key Physicochemical Properties

5-(benzyloxy)-N-methylpyrimidin-2-amine is a heterocyclic aromatic amine. Its structure, featuring a pyrimidine ring, a secondary amine, and a benzyl ether group, dictates its chromatographic behavior. The presence of the basic amine function is particularly significant, as its ionization state is pH-dependent. This property is a critical lever for controlling retention and selectivity in reversed-phase HPLC.[1]

II. Frequently Asked Questions (FAQs)

Here are some of the common initial questions encountered when developing an HPLC method for this analyte:

  • What is the best starting point for column selection? For most applications involving pyrimidine derivatives, a C18 or C8 column is a suitable starting point.[2] Modern, high-purity, end-capped silica columns (Type B) are highly recommended to minimize interactions with residual silanols, which can cause peak tailing with basic compounds like ours.[3][4]

  • Which mobile phase composition should I begin with? A common starting point for reversed-phase HPLC is a mixture of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile or methanol. For basic compounds, it is often advantageous to use a low pH mobile phase (pH 2-4) to ensure the analyte is in a consistent, protonated state and to suppress the ionization of residual silanols on the column packing.[4]

  • Is derivatization necessary for this compound? The presence of the aromatic pyrimidine ring suggests that 5-(benzyloxy)-N-methylpyrimidin-2-amine should have sufficient UV absorbance for detection without derivatization.[5] Derivatization is more commonly employed for aliphatic amines that lack a chromophore.[6][7]

III. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common chromatographic problems in a question-and-answer format, providing explanations and actionable solutions.

Peak Shape Issues

Question: My peak for 5-(benzyloxy)-N-methylpyrimidin-2-amine is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[3]

  • Primary Cause: Silanol Interactions: The most frequent cause of tailing for basic analytes is the interaction between the protonated amine group of your compound and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[3][8] This creates a secondary, stronger retention mechanism that leads to a skewed peak shape.[4]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a value between 2 and 4 will protonate the silanol groups (Si-OH), minimizing their ability to interact with your positively charged analyte.[3][9] A good starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.

    • Use a Modern, End-Capped Column: Employing a high-purity, "Type B" silica column with advanced end-capping will significantly reduce the number of accessible silanol groups, thereby minimizing tailing.[3][4]

    • Consider a "Tail-Suppressing" Additive: Historically, small amounts of a basic amine, like triethylamine (TEA), were added to the mobile phase to compete with the analyte for active silanol sites.[3] However, this is less common with modern columns.[10]

    • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[11]

Question: I'm observing peak fronting. What does this indicate?

Answer:

Peak fronting is less common than tailing but can occur under specific conditions.

  • Potential Causes:

    • Sample Overload: Similar to tailing, injecting too much sample can saturate the stationary phase, leading to a fronting peak.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Column Collapse: While rare with modern columns, operating a C18 column in a highly aqueous mobile phase for extended periods can sometimes lead to a collapse of the stationary phase, which can manifest as peak fronting.

  • Solutions:

    • Reduce Sample Concentration/Volume: This is the first and simplest step to address potential overload.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample.[11]

Resolution and Retention Time Issues

Question: My analyte elutes too quickly, close to the solvent front. How can I increase its retention time?

Answer:

Poor retention of polar or moderately polar compounds is a common challenge in reversed-phase HPLC.[12]

  • Strategies to Increase Retention:

    • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol will make the mobile phase more polar, increasing the interaction of your analyte with the non-polar stationary phase and thus increasing retention time.

    • Mobile Phase pH Manipulation: For a basic compound like 5-(benzyloxy)-N-methylpyrimidin-2-amine, increasing the mobile phase pH will decrease its ionization (protonation).[1] The neutral form of the molecule is more hydrophobic and will be retained more strongly on a C18 column.[1][13] However, be mindful of the pH stability of your column; many silica-based columns are not stable above pH 8.[9][14]

    • Consider a Different Stationary Phase: If the above strategies are insufficient, you might need a more retentive column, such as one with a higher carbon load or a phenyl-hexyl phase that can offer different selectivity. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique.[15][16]

Question: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Methods to Enhance Resolution:

    • Optimize the Organic Modifier Percentage: Fine-tuning the ratio of organic solvent to water can alter the relative retention times of your analyte and the impurity. A shallower gradient or a lower isocratic organic percentage will generally increase the separation between peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent-analyte interactions.

    • Adjust the Mobile Phase pH: Changing the pH can differentially affect the ionization and, therefore, the retention of your analyte and the impurity, leading to improved separation.[14] It is crucial to operate at a pH that is at least 1.5 to 2 units away from the pKa of the compounds to ensure they are in a single ionic state.[1][11]

    • Change the Column Chemistry: If mobile phase optimization is not sufficient, a different column stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) can provide a different selectivity and resolve the co-eluting peaks.[12]

IV. Method Development and Optimization Workflow

A systematic approach to method development will save time and lead to a more robust final method.

Step 1: Initial Conditions

The following table provides a good starting point for your method development.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmA general-purpose reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the analyte and suppress silanol interactions.[3]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or a wavelength of maximum absorbance254 nm is a good starting point for aromatic compounds. Determine the optimal wavelength by running a UV scan.
Injection Vol. 5-10 µLA typical injection volume to avoid overload.
Step 2: Optimization Logic

The following diagram illustrates a logical workflow for optimizing your HPLC separation after the initial scouting run.

HPLC_Optimization Start Initial Scouting Run Check_Retention Is Retention Time (k') between 2 and 10? Start->Check_Retention Adjust_Gradient Adjust Gradient Slope or Initial/Final %B Check_Retention->Adjust_Gradient No Check_Peak_Shape Is Peak Tailing Factor < 1.5? Check_Retention->Check_Peak_Shape Yes Adjust_Gradient->Start Re-run Adjust_pH Lower Mobile Phase pH (e.g., 0.1% TFA) or Use High-Purity Column Check_Peak_Shape->Adjust_pH No Check_Resolution Is Resolution (Rs) > 1.5 for all peaks? Check_Peak_Shape->Check_Resolution Yes Adjust_pH->Start Re-run Optimize_Selectivity Change Organic Modifier (ACN <-> MeOH) or Adjust pH or Change Column Check_Resolution->Optimize_Selectivity No Final_Method Optimized Method Check_Resolution->Final_Method Yes Optimize_Selectivity->Start Re-run

Caption: A logical workflow for HPLC method optimization.

V. References

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • PMC. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • PubMed. (1999, December 6). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]

  • ResearchGate. (2021, December 30). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Benzyloxy Group Cleavage in Pyrimidine Derivatives

Welcome to the technical support and troubleshooting guide for benzyloxy group cleavage in pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support and troubleshooting guide for benzyloxy group cleavage in pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the deprotection of benzyloxy-substituted pyrimidines. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Catalytic Hydrogenolysis

Catalytic hydrogenolysis, most commonly using Palladium on carbon (Pd/C) with a hydrogen source, is the go-to method for O-debenzylation. However, its efficiency can be compromised by the inherent properties of the pyrimidine core.

Q1: My Pd/C catalyzed hydrogenation of a benzyloxypyrimidine is stalled or incomplete. What are the likely causes and how can I fix it?

A1: This is a frequent and frustrating issue. The primary culprits are typically related to catalyst activity and substrate-catalyst interactions.

Core Problem: Catalyst Poisoning The lone pair of electrons on the pyrimidine ring's nitrogen atoms can strongly coordinate to the palladium metal surface. This binding occupies the active sites required for hydrogen activation and substrate adsorption, effectively "poisoning" or inhibiting the catalyst.[1] Impurities, especially those containing sulfur, can also lead to catalyst poisoning.[2][3]

Troubleshooting Workflow:

start Incomplete Debenzylation q1 Is the catalyst fresh and from a reputable source? start->q1 a1_yes Use a fresh batch of catalyst. q1->a1_yes No q2 Are sulfur-containing reagents (e.g., thiols, DMSO from previous steps) possibly present? q1->q2 Yes a1_yes->q2 a2_yes Purify starting material meticulously. (Chromatography, Recrystallization) q2->a2_yes Yes q3 Is the pyrimidine nitrogen likely coordinating to the Pd surface? q2->q3 No a2_yes->q3 a3_yes Mitigate catalyst poisoning. q3->a3_yes Yes sol1 Add a stoichiometric amount of a mild acid (e.g., Acetic Acid). a3_yes->sol1 sol2 Switch to a more robust catalyst like Pearlman's Catalyst (Pd(OH)₂/C). a3_yes->sol2 sol3 Increase catalyst loading (e.g., to 20 mol%). a3_yes->sol3 end Reaction should now proceed. sol1->end sol2->end sol3->end sub R-O-Bn + BBr₃ int1 [R-O(->BBr₃)-Bn] sub->int1 Coordination int2 R-O-BBr₂ int1->int2 Cleavage prod R-OH + Bn-Br hydrolysis Aqueous Workup int2->prod Hydrolysis

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 5-(benzyloxy)-N-methylpyrimidin-2-amine

Introduction This guide addresses the stability profile of 5-(benzyloxy)-N-methylpyrimidin-2-amine . While the pyrimidine core offers structural rigidity, the benzyl ether moiety at position 5 and the secondary amine at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the stability profile of 5-(benzyloxy)-N-methylpyrimidin-2-amine . While the pyrimidine core offers structural rigidity, the benzyl ether moiety at position 5 and the secondary amine at position 2 introduce specific vulnerabilities to oxidation, photolysis, and pH-dependent hydrolysis.

This document moves beyond generic advice, providing causal analysis of degradation pathways and self-validating protocols to ensure experimental reproducibility.

Module 1: Oxidative Stability & Benzylic Protection

The Mechanism of Failure

The primary stability risk for this compound is oxidative debenzylation . The methylene group (


) of the benzyl ether is susceptible to hydrogen atom abstraction by free radicals (ROS), particularly in the presence of light and oxygen. This leads to the formation of a hydroperoxide intermediate, which decomposes into benzaldehyde  and the corresponding 5-hydroxypyrimidine  derivative.

Visualizing the Degradation Pathway:

OxidativeDegradation Parent 5-(benzyloxy)-N-methylpyrimidin-2-amine Radical Benzylic Radical (•CH-Ph) Parent->Radical hν / O2 (Initiation) Peroxide Hemiacetal Intermediate Radical->Peroxide + O2 / H• Benzaldehyde Benzaldehyde (Degradant A) Peroxide->Benzaldehyde Decomposition Hydroxy 5-hydroxy-N-methylpyrimidin-2-amine (Degradant B) Peroxide->Hydroxy Decomposition

Figure 1: Oxidative cleavage pathway of the benzyl ether moiety under aerobic/light-exposed conditions.

Protocol: Inert Atmosphere Handling

To prevent this pathway, oxygen exclusion is mandatory for long-term storage of stock solutions.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%. DMSO is hygroscopic; water absorption promotes hydrolysis.

  • Degassing Procedure (The Freeze-Pump-Thaw Method):

    • Step 1: Place the DMSO solution in a Schlenk tube or heavy-walled vial.

    • Step 2: Freeze the solution using liquid nitrogen.

    • Step 3: Apply high vacuum (0.1 mbar) for 5-10 minutes to remove headspace gas.

    • Step 4: Thaw the solution in a warm water bath with the vessel sealed.

    • Step 5: Repeat 3x. Backfill with Argon gas.

  • Storage: Store aliquots at -80°C .

Module 2: Photostability & Handling

The Mechanism of Failure

Benzyl ethers are chromophores that can undergo photolytic cleavage upon exposure to UV/blue light. The N-methylpyrimidin-2-amine system acts as an electron donor, potentially facilitating photo-induced electron transfer (PET) reactions that accelerate ether cleavage.

Troubleshooting Guide: Photolysis
SymptomDiagnosisCorrective Action
Solution turns yellow/orange Formation of conjugated degradation products (often benzaldehyde derivatives or polymerized amines).Discard immediately. Do not attempt to filter. Freshly prepare stock in amber glass.
Precipitation in DMSO Likely aggregation of the debenzylated 5-hydroxy product, which has different solubility properties.Check LC-MS for mass shift (-90 Da corresponding to loss of benzyl).
Loss of potency in assay Compound concentration effectively lowered due to degradation.Switch to Amber Borosilicate Vials (Type 1, Class B).

Self-Validating Check:

  • The "Dark Control": In every assay plate, include a control well of the compound that is kept entirely in the dark (wrapped in foil) until the moment of reading. If the "Dark Control" shows significantly higher potency than the exposed wells, you have a photostability issue.

Module 3: Solubility & Aqueous Formulation

The "Crash-Out" Phenomenon

The benzyloxy group renders the molecule significantly hydrophobic. While soluble in DMSO, rapid dilution into aqueous buffers (PBS, HEPES) often causes micro-precipitation , which is invisible to the naked eye but disastrous for assay data.

Protocol: Step-Wise Dilution (Serial)

Do not dilute directly from 10 mM DMSO stock to 10 nM aqueous buffer. The shock change in polarity causes aggregation.

Optimized Workflow:

  • Intermediate Dilution: Dilute 10 mM stock (100% DMSO) to 100 µM in 10% DMSO / 90% Buffer .

    • Why? The intermediate DMSO concentration sustains solubility while transitioning polarity.

  • Final Dilution: Dilute the 100 µM intermediate to the final assay concentration (e.g., 10 nM) in 100% Buffer.

    • Result: Final DMSO concentration is <0.1%, and the compound remains monomeric.

Solubility Limits Table:

Solvent SystemSolubility Limit (Approx.)Stability Window (at 25°C)
100% DMSO > 50 mM6 Months (-20°C)
100% Ethanol ~ 10-20 mM1 Week (4°C)
PBS (pH 7.4) < 10 µM (Risk of precipitation)< 4 Hours
PBS + 0.1% Tween-20 ~ 50 µM24 Hours

Module 4: pH Sensitivity & Hydrolysis

Chemical Logic
  • Acidic Conditions (pH < 4): The pyrimidine nitrogen (N1 or N3) will protonate. While the ring is stable, strong acids can catalyze the cleavage of the benzyl ether.[1] Avoid buffers with pH < 4.

  • Basic Conditions (pH > 9): Benzyl ethers are generally stable to base. However, the secondary amine (N-methyl) can act as a nucleophile at high pH, potentially reacting with electrophilic impurities in the buffer (e.g., pyrocarbonates).

Recommendation: Maintain pH between 6.5 and 8.0 using HEPES or MOPS buffers. Avoid Phosphate buffers if using high concentrations of divalent cations (


, 

), as they can precipitate and co-precipitate the drug.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to dissolve the compound? A: Use with caution. Sonication generates local heat and cavitation bubbles that can generate hydroxyl radicals, accelerating the oxidative debenzylation described in Module 1. If sonication is necessary, use a water bath filled with ice and sonicate in short bursts (5 seconds on, 10 seconds off).

Q2: My LC-MS shows a peak at M+16. What is it? A: This is likely the N-oxide or a hydroxylated byproduct . The 2-amino group or the pyrimidine ring nitrogens are susceptible to oxidation. This confirms oxygen exposure. Re-prepare stock using the degassing protocol in Module 1.

Q3: Is the compound stable in cell culture media? A: Stability in media is lower than in pure buffer due to the presence of enzymes (esterases/oxidases) and serum proteins.

  • Half-life estimate: ~4–6 hours in media with 10% FBS.

  • Action: Refresh media containing the compound every 6–8 hours for long-duration experiments.

Experimental Workflow Diagram

StabilityWorkflow Start Start: Solid Compound Weigh Weigh in Low Light (Amber Vial) Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Degas Degas (Freeze-Pump-Thaw) Backfill Argon Dissolve->Degas Aliquot Aliquot into Single-Use Vials Degas->Aliquot Freeze Store at -80°C Aliquot->Freeze Thaw Thaw 1 Aliquot for Exp Freeze->Thaw Use immediately Dilute Serial Dilution (Keep DMSO >10% in intermediate) Thaw->Dilute

Figure 2: Optimal handling workflow to minimize oxidative and hydrolytic degradation.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Cavedon, C., et al. (2021).[2] Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.[2][3] Organic Letters. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Methylpyrimidin-5-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Oh, K. I., & Baiz, C. R. (2018).[5] Crowding Stabilizes DMSO-Water Hydrogen-Bonding Interactions. Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Optimization

Troubleshooting low purity in commercial 5-(benzyloxy)-N-methylpyrimidin-2-amine samples

Case ID: PYR-BNZ-005 Compound: 5-(benzyloxy)-N-methylpyrimidin-2-amine CAS (Analog/Generic): 1152509-52-0 (and related salts) Molecular Formula: C₁₂H₁₃N₃O Support Tier: Level 3 (Senior Application Scientist)[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BNZ-005 Compound: 5-(benzyloxy)-N-methylpyrimidin-2-amine CAS (Analog/Generic): 1152509-52-0 (and related salts) Molecular Formula: C₁₂H₁₃N₃O Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Researchers frequently encounter purity discrepancies with commercial samples of 5-(benzyloxy)-N-methylpyrimidin-2-amine .[1] As a critical intermediate for kinase inhibitor synthesis (structurally related to Pazopanib precursors), its quality directly impacts downstream yields.

The most common issues stem from salt form ambiguity , UV-silent impurities , and benzyl ether instability under specific conditions.[1] This guide provides a diagnostic workflow and remediation protocols to restore sample integrity.

Part 1: Diagnostic Workflow (The Triage)

Before attempting purification, you must characterize the specific nature of the impurity. Commercial "98%" purity often refers to UV area %, which can be misleading for this compound class.

Q: Why does my LC-MS show a single peak, but the NMR looks dirty?

A: This is a classic "UV Bias" issue. The benzyl group is a strong chromophore. Small aliphatic impurities (like residual methylamine salts or inorganic salts) are UV-silent at 254 nm but will clutter your proton NMR.[1]

Diagnostic Steps:

  • Check the 2.7–3.0 ppm region in ¹H NMR: Look for "rogue" methyl singlets or broad humps. These often indicate trapped methylamine hydrochloride.

  • Run HPLC at 210 nm: Lower wavelengths may reveal non-aromatic impurities that 254 nm misses.

  • Perform a Chloride Test: Dissolve 5 mg in water/HNO₃ and add AgNO₃. A precipitate confirms the presence of HCl salts, which changes the effective molecular weight and stoichiometry of your downstream reactions.

Q: The sample is yellow/brown, but the CoA says "White Solid." Is it degraded?

A: Likely, yes. Aminopyrimidines are prone to oxidation (N-oxide formation) or trace hydrolysis of the benzyl ether to the phenol (5-hydroxypyrimidin-2-amine), which oxidizes to colored quinone-like species. Even 0.5% of these impurities can cause significant discoloration.

Part 2: Visualizing the Problem

The following flowchart outlines the logic for diagnosing the specific impurity profile based on your analytical data.

DiagnosticLogic Start START: Sample Analysis CheckNMR Check 1H NMR (DMSO-d6) Start->CheckNMR CheckLCMS Check LC-MS (UV 254nm) Start->CheckLCMS Decision1 Extra peaks in Aliphatic Region (2-4 ppm)? CheckNMR->Decision1 Decision2 Extra peaks in Aromatic Region (7-9 ppm)? CheckNMR->Decision2 ResultSalt Issue: Trapped Salts/Solvents (Methylamine HCl) Decision1->ResultSalt Yes ResultHydrolysis Issue: Benzyl Ether Cleavage (Phenol formation) Decision2->ResultHydrolysis Broad OH peak ResultPrecursor Issue: Unreacted Precursor (2-Chloro analog) Decision2->ResultPrecursor Split peaks ActionWash Action: Perform Acid-Base Extraction ResultSalt->ActionWash ActionRecrys Action: Perform Recrystallization ResultHydrolysis->ActionRecrys ResultPrecursor->ActionRecrys

Figure 1: Diagnostic logic tree for identifying impurity types in aminopyrimidines.

Part 3: Remediation Protocols

If your diagnostic confirms low purity, use the following protocols. These are designed to be self-validating.

Protocol A: Acid-Base "Rescue" Extraction

Best for: Removing non-basic impurities (benzyl alcohol, 2-chloropyrimidine precursor) and inorganic salts.[1]

The Logic: The target molecule is an aminopyrimidine (basic). By lowering the pH, we protonate it, forcing it into the aqueous phase. Neutral organic impurities stay in the organic phase. We then discard the organic phase, basify the water, and recover the pure amine.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude material in 20 mL Ethyl Acetate (EtOAc) .

  • Extraction (Acidic): Extract with 20 mL of 1N HCl .

    • Observation: The product moves to the aqueous layer (bottom).

    • Triage: Keep the Aqueous layer.

  • Wash: Wash the aqueous layer with 10 mL fresh EtOAc.

    • Purpose: Removes neutral lipophilic impurities (e.g., benzyl alcohol).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2N NaOH until pH > 10.

    • Observation: The solution will cloud as the free base precipitates.

  • Recovery: Extract the cloudy aqueous mixture with 2 x 20 mL EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization

Best for: Removing colored oxidation products and structurally similar byproducts.[1]

The Logic: The benzyl group provides lipophilicity, while the amine provides polarity. A mixed-solvent system (Polar/Non-polar) works best.[1]

Solvent System: Ethanol / Water (Standard) or Toluene (for highly lipophilic impurities).

Step-by-Step:

  • Place 1.0 g of crude solid in a flask.

  • Add Ethanol (absolute) dropwise at reflux (approx. 78°C) until just dissolved.

    • Note: If the solution is dark brown, add activated carbon, reflux for 5 mins, and filter hot through Celite.

  • Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Filter the white needles and wash with cold 50% EtOH/Water.

Part 4: Impurity Profile Data

Use this table to correlate your LC-MS/NMR data with likely contaminants.

Impurity TypeOrigin¹H NMR Signature (DMSO-d6)LC-MS Signature (M+H)Removal Method
2-Chloro-5-(benzyloxy)pyrimidine Unreacted PrecursorMissing N-Me doublet (~2.8 ppm).[1]M+H = 220/222 (Cl pattern)Acid/Base Extraction
5-(Benzyloxy)pyrimidin-2-ol HydrolysisMissing N-Me.[1] Broad OH >10 ppm.M+H = 203Recrystallization (EtOH)
Methylamine HCl Reagent ExcessBroad singlet/hump ~2.5-3.0 ppm.[1]Not visible (too small)Acid/Base Wash
Benzyl Alcohol Cleavage/ReagentBenzylic CH₂ shifts slightly; aromatic integral mismatch.UV active, often no MS ionAcid/Base Extraction

Part 5: Storage & Stability FAQs

Q: Can I store this compound in DMSO? A: Avoid long-term storage in DMSO. Aminopyrimidines can undergo slow N-oxidation in DMSO over months.[1] Store as a solid at -20°C. If solution storage is necessary, use Acetonitrile.[1]

Q: Is the benzyl ether stable to TFA deprotection of other groups? A: Generally, yes . Benzyl ethers are stable to Trifluoroacetic Acid (TFA) at room temperature. They require stronger conditions (BBr₃, HBr/AcOH, or Hydrogenation) to cleave. However, if your molecule contains other sensitive groups, ensure you do not inadvertently use Lewis acids that could debenzylate [1].

Q: Why does the melting point vary so much (e.g., 140°C vs 170°C)? A: This almost always indicates a Salt vs. Free Base mix-up.[1]

  • Free Base: Typically lower MP.

  • HCl/TFA Salt: Higher MP (often decomposes).

  • Action: Perform the Chloride Test (Part 1) to confirm.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on stability of Benzyl Ethers).

  • BenchChem Technical Support. (2025). Stability of Benzyl Ether and Other Alcohol Protecting Groups.[2][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-5-benzyloxypyrimidine. Link

  • Frontier, A. (2023). How To: Purify by Crystallization. University of Rochester, Dept. of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for N-methylpyrimidin-2-amine Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylpyrimidin-2-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylpyrimidin-2-amine. Temperature is a critical parameter that profoundly influences reaction rate, yield, and purity. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to temperature optimization.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for N-methylpyrimidin-2-amine, and how does temperature typically influence them?

There are two principal methods for synthesizing N-methylpyrimidin-2-amine, and the optimal temperature is highly dependent on the chosen route.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method and involves reacting a pyrimidine with a suitable leaving group at the 2-position (e.g., 2-chloropyrimidine) with methylamine. The reaction generally requires heating to proceed at a practical rate. Temperatures can range from 80°C to 120°C, and in some cases, even higher, depending on the reactivity of the substrate and the solvent used.[1][2] The key is to provide enough thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.[1]

  • Direct N-alkylation: This route uses 2-aminopyrimidine as the starting material, which is then alkylated with a methylating agent (e.g., methyl iodide, dimethyl sulfate). This method is challenging due to the presence of multiple nucleophilic nitrogen atoms in the 2-aminopyrimidine scaffold.[3] Elevated temperatures can exacerbate issues of poor regioselectivity, leading to undesired alkylation at the endocyclic ring nitrogens (N1 or N3), and over-alkylation to form the N,N-dimethyl product.[3] Therefore, while heating may be necessary, careful temperature control is paramount to minimize these side reactions.

Q2: I am starting a new synthesis. What is a good initial temperature range for my optimization experiments?

For a typical SNAr reaction of 2-chloropyrimidine with methylamine in a polar aprotic solvent like DMF or DMSO, a starting temperature of 80-100°C is a reasonable and effective initial range.[1] For direct N-alkylation of 2-aminopyrimidine, it is often wise to start at a lower temperature, perhaps 40-60°C , and gradually increase it only if the reaction is too slow, to mitigate the risk of side product formation.[3][4] Always monitor the reaction closely by TLC or LC-MS when pushing the temperature higher.[3]

Q3: My reaction yield is very low or the reaction is not proceeding at all. Could the temperature be too low?

Yes, this is a very common issue. Chemical reactions require a minimum amount of energy, known as activation energy, to proceed. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a slow or stalled reaction.

Causality: The relationship between temperature and reaction rate is described by the Arrhenius equation. As temperature increases, the rate constant of the reaction increases exponentially.

Solution:

  • Gradually increase the reaction temperature in 15-20°C increments.

  • Monitor the reaction at each new temperature for a set period (e.g., 2-4 hours) using TLC or LC-MS to check for product formation.[3]

  • Be mindful of the solvent's boiling point and potential for increased pressure in a sealed vessel.

Q4: My TLC/LC-MS shows multiple product spots. How does a high reaction temperature contribute to this?

High reaction temperatures are a frequent cause of poor selectivity and the formation of multiple byproducts.[3]

Common Scenarios:

  • Over-alkylation: In direct N-alkylation, the desired N-methylpyrimidin-2-amine product can be more nucleophilic than the starting 2-aminopyrimidine. At elevated temperatures, it can react further with the methylating agent to form an undesired N,N-dimethylated byproduct.[3]

  • Loss of Regioselectivity: The endocyclic (ring) nitrogens of 2-aminopyrimidine are also nucleophilic. While exocyclic N-alkylation is often the desired outcome, higher temperatures can provide enough energy to overcome the activation barrier for the thermodynamically favored, but often undesired, ring alkylation, leading to a mixture of isomers that can be difficult to separate.[3]

  • Degradation: All organic molecules have a temperature at which they begin to decompose. Excessively high temperatures can lead to the degradation of your starting materials, reagents, or even the desired product, resulting in a complex mixture and lower yield.[5][6]

Solution: If you observe significant byproduct formation that worsens with time, consider lowering the reaction temperature.[3]

Q5: How do my choices of solvent and base affect the optimal reaction temperature?

Solvent and base are not independent variables; they interact critically with temperature.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used because they effectively solvate the reactants and are stable at the elevated temperatures often required for these reactions.[1][3] The boiling point of your chosen solvent sets the upper limit for the reaction temperature at atmospheric pressure.

  • Base: The strength and solubility of the base can influence the required temperature. A stronger, more soluble base (e.g., NaH, Cs₂CO₃) can more effectively deprotonate the amine, potentially allowing the reaction to proceed at a lower temperature than a weaker or less soluble base (e.g., K₂CO₃).[3][4] However, stronger bases can also promote side reactions if the temperature is too high.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems where temperature is a likely root cause.

Problem 1: Low or No Product Formation
Potential Cause Underlying Reason Recommended Action & Rationale
Reaction Temperature is Too Low The system lacks sufficient kinetic energy to overcome the reaction's activation energy barrier. This is the most common reason for a stalled reaction.1. Incremental Temperature Increase: Raise the temperature by 15-20°C and hold for 2-4 hours, monitoring by TLC/LC-MS.[3] 2. Consider a Higher-Boiling Solvent: If you are limited by your solvent's boiling point (e.g., acetonitrile), switch to a higher-boiling alternative like DMF or toluene to access higher temperatures.[1][4]
Inadequate Base Strength for the Temperature The chosen base may not be strong enough to efficiently deprotonate the amine at the current temperature, leading to a low concentration of the active nucleophile.1. Switch to a Stronger Base: Consider replacing K₂CO₃ with a stronger base like NaH or NaOtBu. This may allow the reaction to proceed at the current temperature or even a lower one.[4][7] 2. Improve Base Solubility: If the base is poorly soluble, try a more soluble alternative (e.g., Cs₂CO₃ instead of K₂CO₃) or a different solvent system.
Problem 2: Significant Byproduct Formation (Poor Purity)
Potential Cause Underlying Reason Recommended Action & Rationale
Reaction Temperature is Too High Excess thermal energy allows the reaction to overcome the activation energy of competing side reactions, such as over-alkylation, ring alkylation, or decomposition.[3]1. Reduce Reaction Temperature: Decrease the temperature by 15-20°C. This will slow the reaction but may significantly improve selectivity for the desired product.[3] 2. Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from converting into byproducts over time.[3]
Thermodynamic vs. Kinetic Control The reaction conditions (including high temperature) may favor the formation of the most stable (thermodynamic) byproduct over the desired (kinetic) product.1. Experiment with Solvent/Base Combinations: Altering the solvent and base can sometimes shift the selectivity.[3] 2. Change Synthetic Strategy: For direct N-alkylation, if regioselectivity remains poor despite temperature optimization, switching to a more selective method like reductive amination is a highly recommended alternative.[3]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in the optimization of reaction temperature.

G cluster_no_reaction Scenario A: No/Low Conversion cluster_side_products Scenario B: Byproducts Observed start Reaction Issue: Low Yield or Purity check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm cause_low_temp Potential Cause: Temperature Too Low check_sm->cause_low_temp No / Very Little cause_high_temp Potential Cause: Temperature Too High check_sm->cause_high_temp Yes action_increase_temp Action: Increase Temp in 15-20°C Increments cause_low_temp->action_increase_temp action_stronger_base Action: Use Stronger/ More Soluble Base cause_low_temp->action_stronger_base end_node Re-evaluate Reaction & Monitor Progress action_increase_temp->end_node action_stronger_base->end_node action_decrease_temp Action: Decrease Temp in 15-20°C Increments cause_high_temp->action_decrease_temp action_reduce_time Action: Reduce Reaction Time cause_high_temp->action_reduce_time action_decrease_temp->end_node action_reduce_time->end_node

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols
Protocol: Parallel Temperature Screening for SNAr Synthesis

This protocol describes a method for efficiently screening multiple temperatures to find the optimal condition for the synthesis of N-methylpyrimidin-2-amine from 2-chloropyrimidine and methylamine.

Materials:

  • 2-chloropyrimidine

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials (e.g., 4 mL) with screw caps and septa

  • Stir bars

  • Heating blocks or oil baths set to desired temperatures

  • TLC plates, LC-MS equipment for monitoring

Procedure:

  • Preparation: Set up four heating blocks or oil baths to 60°C, 80°C, 100°C, and 120°C.

  • Reagent Stock Solution (Optional but Recommended): To ensure consistency, prepare a stock solution. In a flask, dissolve 2-chloropyrimidine (e.g., 4.0 mmol, 458 mg) and K₂CO₃ (8.0 mmol, 1.11 g) in anhydrous DMF (e.g., 16 mL).

  • Reaction Setup: To each of the four labeled reaction vials containing a stir bar, add 4.0 mL of the stock solution (containing 1.0 mmol of 2-chloropyrimidine and 2.0 mmol of K₂CO₃).

  • Initiation: To each vial, add methylamine solution (e.g., 1.5 mmol; 1.1 mL of 40% aq. solution or 0.75 mL of 2.0 M THF solution). Immediately cap the vials tightly.

  • Reaction: Place each vial into its respective pre-heated block/bath and begin stirring. Start a timer.

  • Monitoring: After 1, 4, 8, and 24 hours, carefully take a small aliquot from each reaction mixture using a syringe. Quench the aliquot in a vial containing water and ethyl acetate. Analyze the organic layer by TLC and/or LC-MS to determine the relative amounts of starting material, product, and any byproducts.[3]

  • Analysis: After the experiment, compare the results across all temperatures and time points to identify the condition that provides the best balance of reaction completion, yield, and purity.

Data Summary Table

The results from the screening experiment can be summarized as follows:

Temperature (°C)Reaction Time (h)Conversion of 2-Chloropyrimidine (%)Relative Purity of Product (%) (by LC-MS Area)Observations
6024~10%>98%Reaction is very slow.
808~75%>98%Good conversion with high purity.
8024>95%>98%Reaction goes to completion with extended time.
1004>95%~97%Fast reaction, minor impurity detected.
1204>99%~90%Very fast, but significant formation of a new byproduct observed.
References
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936.
  • Baluja, S., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 120, 437-446.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved February 15, 2026, from [Link]

  • Clark, J. H., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(2), 338-344.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

This guide outlines the spectral characterization of 5-(benzyloxy)-N-methylpyrimidin-2-amine , a specific pyrimidine scaffold often employed as a kinase inhibitor intermediate (e.g., in JAK or CDK inhibitor synthesis). T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization of 5-(benzyloxy)-N-methylpyrimidin-2-amine , a specific pyrimidine scaffold often employed as a kinase inhibitor intermediate (e.g., in JAK or CDK inhibitor synthesis).

The comparison focuses on Methodological Performance (Solvent Selection: DMSO-d₆ vs. CDCl₃) and Structural Discrimination (Target Molecule vs. its Non-Methylated Precursor).

Executive Summary

Objective: To establish a robust NMR characterization protocol for 5-(benzyloxy)-N-methylpyrimidin-2-amine, distinguishing it from common synthetic impurities (e.g., O-alkylated byproducts or non-methylated precursors).

The Challenge: Aminopyrimidines possess exchangeable protons and quadrupole nuclei that complicate spectral resolution in standard non-polar solvents. Furthermore, confirming the regioselectivity of N-methylation versus O-methylation or ring nitrogen alkylation is critical for drug substance purity.

The Solution: This guide recommends DMSO-d₆ as the superior solvent for structural validation, enabling the observation of the diagnostic N-methyl doublet coupling (


), which confirms the secondary amine structure.

Structural Logic & Assignment Strategy

Before data acquisition, the molecule is deconstructed into distinct spin systems. This logic flow ensures no signal is overlooked during assignment.

Graphviz Diagram: Assignment Logic Flow

NMR_Assignment_Logic Start Target Molecule C12H13N3O Region1 Aromatic Region (7.0 - 8.5 ppm) Start->Region1 Region2 Aliphatic/Hetero Region (2.5 - 5.5 ppm) Start->Region2 SpinA Pyrimidine H4/H6 (Deshielded Singlet) Region1->SpinA Heterocyclic SpinB Phenyl Ring (Multiplet) Region1->SpinB Carbocyclic SpinE NH Proton (Exchangeable) Region1->SpinE H-Bonding (DMSO) SpinC Benzylic CH2 (Singlet) Region2->SpinC O-Linked SpinD N-Methyl Group (Diagnostic Doublet) Region2->SpinD N-Linked SpinD->SpinE 3J Coupling (Confirmation of Secondary Amine)

Caption: Logical deconstruction of the target molecule into identifiable spin systems. The red dashed line represents the critical scalar coupling verifying the N-methyl connectivity.

Comparative Analysis: Solvent Performance

The choice of solvent is the single most significant variable in the successful characterization of this molecule.

Comparison: DMSO-d₆ vs. CDCl₃[1][2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility ExcellentModerateThe polar aminopyrimidine core aggregates in chloroform, leading to line broadening.
NH Visibility Visible (Sharp/Broad) Invisible/Broad DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing chemical exchange.
Coupling Observable Lost In DMSO, the N-Me signal appears as a doublet (coupling to NH). In CDCl₃, it often collapses to a singlet due to fast exchange.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can sometimes overlap with the N-Me signal; dry samples are critical.

Recommendation: Use DMSO-d₆ for full structural elucidation. Use CDCl₃ only if checking for non-polar impurities (e.g., residual benzyl bromide).

Experimental Protocol (DMSO-d₆)

Materials
  • Analyte: >5 mg 5-(benzyloxy)-N-methylpyrimidin-2-amine.

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution is clear; filter through a cotton plug if turbidity persists.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence:zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 10 seconds . (Crucial: The quaternary carbons and isolated pyrimidine protons have long T1 relaxation times. Short D1 leads to integration errors).

    • Scans (NS): 16 (1H) / 1024 (13C).

    • Temperature: 298 K (25°C).

  • Processing:

    • Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H.

1H-NMR Spectral Data (Representative)

System: 400 MHz, DMSO-d₆, 298 K.

Chemical Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Insight
8.15 Singlet (s)2H-Pyrimidine H4, H6Symmetric due to rapid rotation or effective equivalence. Deshielded by ring nitrogens.
7.30 – 7.45 Multiplet (m)5H-Phenyl (Ar-H)Characteristic monosubstituted benzene pattern.
7.10 Broad Quartet (q)1HJ ≈ 4.8NHDiagnostic: Visible coupling to the methyl group confirms secondary amine.
5.08 Singlet (s)2H-O-CH₂-PhBenzylic protons. Shift >5.0 indicates attachment to Oxygen.
2.85 Doublet (d)3HJ ≈ 4.8N-CH₃Key Signal: Appears as a doublet.[1] If it were a singlet, it would imply tertiary amine (wrong structure) or fast exchange.
Comparative Note: Target vs. Precursor

If the starting material (5-(benzyloxy)pyrimidin-2-amine ) is present:

  • Target: N-Me signal at 2.85 ppm (3H).

  • Precursor: No signal at 2.85 ppm; NH₂ signal appears as a broad singlet ~6.5 ppm (2H).

13C-NMR Spectral Data (Representative)

System: 100 MHz, DMSO-d₆.

Chemical Shift (δ ppm)TypeAssignmentReasoning
161.5 CqPyrimidine C2Guanidine-like carbon; most deshielded.
146.0 CqPyrimidine C5Attached to Oxygen (ether linkage).
143.5 CHPyrimidine C4, C6Alpha to Nitrogen, but shielded relative to C2.
136.8 CqPhenyl C1'Quaternary benzylic carbon.
128.5 CHPhenyl C3', C5'Meta carbons.
128.0 CHPhenyl C2', C6'Ortho carbons.
127.8 CHPhenyl C4'Para carbon.
70.2 CH₂O-CH₂-PhBenzylic carbon attached to oxygen.
28.5 CH₃N-CH₃Methyl carbon attached to nitrogen.

Workflow Visualization

Graphviz Diagram: Characterization Workflow

Workflow Synth Synthesis Product (Crude Solid) Solvent Solvent Selection: DMSO-d6 Synth->Solvent Prep Sample Prep: 5-10mg / 0.6mL Filter Solvent->Prep Acq Acquisition: Pulse: zg30 D1: 10s (Quant) Prep->Acq Proc Processing: Ref: DMSO (2.50 ppm) LB: 0.3 Hz Acq->Proc Decision Check 2.85 ppm Region Proc->Decision ResultA Doublet (J=4.8Hz) CONFIRMED TARGET Decision->ResultA Coupling Visible ResultB Singlet or Absent IMPURE / PRECURSOR Decision->ResultB No Coupling

Caption: Operational workflow for confirming the identity of 5-(benzyloxy)-N-methylpyrimidin-2-amine.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2][3] (Standard reference for chemical shift additivity rules).

  • Babu, A. R., et al. (2011). "Solvent effects on NMR chemical shifts of some aminopyrimidines." Magnetic Resonance in Chemistry. (Validates the DMSO vs CDCl3 shift behavior for aminopyrimidines).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis).

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-(benzyloxy)-N-methylpyrimidin-2-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(benzyloxy)-N-methylpyrimidin-2-amine: A Comparative Analysis Introduction In the landscape of drug discovery and metabolomics, a comprehensive understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(benzyloxy)-N-methylpyrimidin-2-amine: A Comparative Analysis

Introduction

In the landscape of drug discovery and metabolomics, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its structural elucidation and quantification. This guide provides a detailed examination of the predicted fragmentation patterns of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this analysis is grounded in the fundamental principles of mass spectrometry and draws upon established fragmentation mechanisms of related chemical moieties.

The structural complexity of 5-(benzyloxy)-N-methylpyrimidin-2-amine, featuring a benzyloxy group, a pyrimidine core, and an N-methylamine substituent, gives rise to a rich and informative fragmentation spectrum. This guide will dissect the anticipated fragmentation pathways under Collision-Induced Dissociation (CID), a common tandem mass spectrometry (MS/MS) technique. We will explore the causal relationships behind the formation of specific product ions and provide a comparative perspective on how subtle changes in molecular structure can significantly alter fragmentation outcomes.

Predicted Fragmentation Pathways of 5-(benzyloxy)-N-methylpyrimidin-2-amine

The fragmentation of 5-(benzyloxy)-N-methylpyrimidin-2-amine is expected to be dominated by the cleavage of its most labile bonds. The protonated molecule, [M+H]⁺, with a monoisotopic mass of 230.1188 Da, will serve as the precursor ion for our analysis. The primary sites of fragmentation are anticipated to be the benzylic C-O bond and the bonds associated with the N-methylamine group.

The Dominant Fragmentation Pathway: Formation of the Tropylium Ion

The most characteristic fragmentation of benzyl ethers is the facile cleavage of the C-O bond, leading to the formation of a highly stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91. This is a ubiquitous fragmentation pathway observed for compounds containing a benzyloxy moiety and is expected to be the most abundant peak in the product ion spectrum, particularly at lower collision energies.

cluster_0 Precursor Ion [M+H]⁺ cluster_1 Major Fragmentation Pathway Precursor 5-(benzyloxy)-N-methylpyrimidin-2-amine [M+H]⁺ m/z 230.12 Tropylium Tropylium Ion C₇H₇⁺ m/z 91.05 Precursor->Tropylium  Benzylic Cleavage Neutral_Loss Neutral Loss C₅H₆N₃O m/z 138.05 Precursor->Neutral_Loss

Figure 1: Dominant fragmentation pathway of protonated 5-(benzyloxy)-N-methylpyrimidin-2-amine, leading to the formation of the tropylium ion.

Secondary Fragmentation Pathways

While the formation of the tropylium ion is expected to be the dominant pathway, other fragmentations providing valuable structural information are also anticipated. These include cleavages around the pyrimidine ring and the N-methylamine group.

  • Loss of the N-methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), although this is generally less favorable than the formation of the tropylium ion.

  • Pyrimidine Ring Fragmentation: The pyrimidine ring itself is relatively stable but can undergo characteristic cleavages, such as the loss of HCN or other small neutral molecules, particularly at higher collision energies.

cluster_0 Precursor Ion [M+H]⁺ cluster_1 Minor Fragmentation Pathways Precursor 5-(benzyloxy)-N-methylpyrimidin-2-amine [M+H]⁺ m/z 230.12 Loss_of_Methyl Loss of •CH₃ [M+H-15]⁺ m/z 215.10 Precursor->Loss_of_Methyl  Alpha Cleavage Ring_Fragmentation Pyrimidine Ring Opening (e.g., loss of HCN) [M+H-27]⁺ m/z 203.10 Precursor->Ring_Fragmentation  Retro-Diels-Alder (hypothetical)

Figure 2: Postulated minor fragmentation pathways for protonated 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Comparative Fragmentation Analysis

To better understand the influence of the benzyloxy group on the fragmentation pattern, a comparison with a hypothetical analog, 5-methoxy-N-methylpyrimidin-2-amine, is instructive.

Precursor IonMajor Fragment Ion(s)Predicted AbundanceKey Differentiator
5-(benzyloxy)-N-methylpyrimidin-2-amine [M+H]⁺m/z 91 (Tropylium ion)HighPresence of the highly stable tropylium ion is a definitive marker for the benzyloxy group.
5-methoxy-N-methylpyrimidin-2-amine [M+H]⁺Loss of CH₃• (m/z 124), Loss of CH₂O (m/z 109)Moderate to HighFragmentation is dominated by losses from the methoxy group, with no significant fragment at m/z 91.

This comparison highlights the diagnostic power of the tropylium ion in identifying the benzyloxy moiety. The presence of this ion provides high confidence in the structural assignment.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

The following is a generalized protocol for acquiring MS/MS data for 5-(benzyloxy)-N-methylpyrimidin-2-amine using a triple quadrupole or ion trap mass spectrometer.

I. Sample Preparation
  • Prepare a 1 mg/mL stock solution of 5-(benzyloxy)-N-methylpyrimidin-2-amine in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial for promoting protonation of the analyte.

II. Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum from m/z 50 to 500 to confirm the presence of the protonated precursor ion [M+H]⁺ at m/z 230.12.

  • MS/MS Analysis:

    • Select the precursor ion at m/z 230.12 for fragmentation.

    • Apply Collision-Induced Dissociation (CID) with an appropriate collision gas (e.g., argon or nitrogen).

    • Ramp the collision energy from 10 to 40 eV to observe the full range of fragment ions and to determine the optimal energy for generating the most informative spectrum.

III. Data Analysis
  • Identify the major product ions in the MS/MS spectrum.

  • Correlate the observed m/z values with the predicted fragmentation pathways.

  • Pay close attention to the relative abundances of the product ions at different collision energies.

Sample_Prep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O + 0.1% FA) Infusion Direct Infusion (5-10 µL/min) Sample_Prep->Infusion MS1_Scan MS1 Full Scan (Confirm [M+H]⁺ at m/z 230.12) Infusion->MS1_Scan MS2_Scan MS/MS Product Ion Scan (Precursor m/z 230.12, CID Energy Ramp 10-40 eV) MS1_Scan->MS2_Scan Data_Analysis Data Analysis (Identify Fragments, Correlate with Pathways) MS2_Scan->Data_Analysis

Figure 3: Workflow for the MS/MS analysis of 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Conclusion

The mass spectrometry fragmentation of 5-(benzyloxy)-N-methylpyrimidin-2-amine is predicted to be dominated by the formation of the highly stable tropylium ion at m/z 91, serving as a reliable diagnostic marker for the benzyloxy group. Secondary fragmentation pathways involving the N-methylamine and pyrimidine core provide further structural confirmation. By employing a systematic approach to MS/MS analysis with careful optimization of collision energy, researchers can obtain a wealth of structural information. This guide provides a foundational framework for the analysis of this and structurally related molecules, enabling confident structural elucidation in drug discovery and development.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
Validation

Unraveling the Binding Affinity of 5-(benzyloxy)-N-methylpyrimidin-2-amine: A Comparative Analysis Against Standard Kinase Inhibitors

An In-depth Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, the precise characterization of a compound's binding affinity to its biological target is a critical determi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's binding affinity to its biological target is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the binding affinity of the novel compound 5-(benzyloxy)-N-methylpyrimidin-2-amine against established standard inhibitors for key protein kinases implicated in cell cycle regulation and signaling pathways. Due to the nascent stage of research on 5-(benzyloxy)-N-methylpyrimidin-2-amine, publicly available data on its specific protein targets and binding affinity remains limited. However, based on the common pharmacological profiles of substituted pyrimidin-2-amine scaffolds, this guide will focus on its potential inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), two well-validated drug targets.

Comparative Analysis of Binding Affinities

To provide a comprehensive comparison, we will evaluate the binding affinity of our compound of interest against well-characterized inhibitors of CDK2 and GSK-3β. For CDK2, Roscovitine, a potent and selective inhibitor, will serve as the standard. For GSK-3β, the highly selective inhibitor CHIR-99021 will be used for comparison.

The binding affinity is a measure of the strength of the interaction between a ligand (inhibitor) and its protein target. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities of Selected Kinase Inhibitors

CompoundTargetIC50/KdReference
5-(benzyloxy)-N-methylpyrimidin-2-amine CDK2 (Hypothesized)Data Not Available-
GSK-3β (Hypothesized)Data Not Available-
Roscovitine (Seliciclib) CDK2/Cyclin A0.7 µM (IC50)[1][2][3][4][5]
CDK2/Cyclin E0.7 µM (IC50)[1][2]
Cdc2/Cyclin B0.65 µM (IC50)[1][2]
CDK5/p350.16 µM (IC50)[1][2]
CHIR-99021 (Laduviglusib) GSK-3β6.7 nM (IC50)[6][7][8]
GSK-3α10 nM (IC50)[6][7][8]

As indicated in Table 1, specific binding affinity data for 5-(benzyloxy)-N-methylpyrimidin-2-amine is not yet publicly available. The subsequent sections will detail the experimental methodologies that can be employed to determine these crucial parameters.

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery and can be accomplished through various biophysical techniques. This section outlines two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11][12][13]

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., CDK2/Cyclin A or GSK-3β) in a suitable buffer (e.g., PBS or HEPES). The protein concentration should be accurately determined.

    • Prepare a solution of the inhibitor (5-(benzyloxy)-N-methylpyrimidin-2-amine or standard inhibitor) in the same buffer. The inhibitor concentration should be approximately 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (typically 25°C).

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution.

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data, a series of heat peaks, is integrated to determine the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, ΔH, and ΔS.

Diagram 1: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Prepare Protein Solution (CDK2 or GSK-3β) Degas Degas Both Solutions P_Prep->Degas L_Prep Prepare Ligand Solution (Inhibitor) L_Prep->Degas Load_P Load Protein into Cell Degas->Load_P Load_L Load Ligand into Syringe Degas->Load_L Titrate Inject Ligand into Cell Load_P->Titrate Load_L->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Fit Fit Binding Isotherm Integrate->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for determining binding affinity using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time.[14] This method provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified target protein onto the activated sensor surface via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized protein surface.

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • The resulting sensorgrams show the association and dissociation phases of the binding interaction.

    • These sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.

    • The Kd is then calculated from the ratio of kd to ka.

Diagram 2: Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Sensor Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Protein (CDK2 or GSK-3β) Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Prep_A Prepare Analyte Dilutions (Inhibitor) Deactivate->Prep_A Inject_A Inject Analyte Prep_A->Inject_A Measure_R Measure SPR Response Inject_A->Measure_R Fit_S Fit Sensorgrams Measure_R->Fit_S Results Determine ka, kd, and Kd Fit_S->Results

Caption: Workflow for determining binding kinetics using SPR.

Signaling Pathways of Potential Targets

Understanding the signaling pathways in which the target proteins are involved provides crucial context for the biological consequences of their inhibition.

CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is dependent on its association with cyclins E and A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint.

Diagram 3: Simplified CDK2 Signaling Pathway

CDK2_Pathway CyclinE Cyclin E Active_Complex CDK2/Cyclin E (Active) CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation pRb p-Rb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor 5-(benzyloxy)-N-methyl- pyrimidin-2-amine (or Roscovitine) Inhibitor->Active_Complex Inhibition

Caption: Role of CDK2 in the G1/S cell cycle transition.

GSK-3β Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that is a key component of multiple signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.

GSK3B_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK3B_active GSK-3β (Active) beta_cat β-catenin GSK3B_active->beta_cat Phosphorylation p_beta_cat p-β-catenin Degradation Degradation p_beta_cat->Degradation Wnt Wnt Signal GSK3B_inactive GSK-3β (Inactive) Wnt->GSK3B_inactive Inhibition beta_cat_stable β-catenin (Stable) Nucleus Nucleus beta_cat_stable->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 5-(benzyloxy)-N-methylpyrimidin-2-amine using LC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 5-(benzyloxy)-N-methylpyrimidin-2-amine, establishing a robust, validated analytical method to confirm its purity is a critical step that informs subsequent development and ensures compliance with stringent regulatory standards. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of this compound, grounded in the principles of scientific integrity and supported by experimental data.

The choice of analytical technique is paramount. LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and selectivity, allowing for the separation, identification, and quantification of the main compound and any potential impurities in a single run.[1][2] This guide will explore a primary reversed-phase LC-MS method and compare it with an alternative approach using a different column chemistry to illustrate the importance of methodological optimization.

Understanding the Analyte: 5-(benzyloxy)-N-methylpyrimidin-2-amine

Before delving into the analytical methods, a foundational understanding of the target molecule is essential. 5-(benzyloxy)-N-methylpyrimidin-2-amine possesses a moderately polar pyrimidine core, a non-polar benzyloxy group, and a secondary amine. This structural combination suggests good retention on reversed-phase columns and susceptibility to protonation, making it an excellent candidate for positive-mode electrospray ionization (ESI) mass spectrometry.

Potential impurities in a compound like this can arise from various sources, including starting materials, byproducts of the synthesis, or degradation products.[3][4] For instance, unreacted precursors, isomers, or products of side-reactions are common organic impurities that must be monitored and controlled.[3]

Comparative Methodologies for Purity Validation

The objective of a purity validation method is to demonstrate that it is suitable for its intended purpose.[5] According to the International Council for Harmonisation (ICH) guidelines, key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[6][7][8] We will compare two distinct LC-MS methods to assess the purity of 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Method A: The Workhorse - C18 Reversed-Phase UHPLC-MS

This method utilizes a C18 stationary phase, the most common and versatile choice for reversed-phase chromatography, offering excellent retention for a wide range of small molecules.[9]

Method B: The Alternative - Phenyl-Hexyl Reversed-Phase UHPLC-MS

To provide an orthogonal separation mechanism, this method employs a phenyl-hexyl column. The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions, which may be advantageous for separating impurities with similar hydrophobicity but different aromaticity from the main compound.[10]

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is a critical component of a validated method. A generalized workflow is depicted below.

LCMS_Workflow Figure 1: General Experimental Workflow for LC-MS Purity Validation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting stock Stock Solution Preparation (1 mg/mL in Acetonitrile) working Working Solution Dilution (e.g., 100 µg/mL in Mobile Phase A) stock->working lc_separation UHPLC Separation (Method A or B) working->lc_separation ms_detection Mass Spectrometric Detection (ESI+, Full Scan & SIM) lc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc validation Method Validation (ICH Q2(R1) Parameters) purity_calc->validation

Caption: General experimental workflow for mass spectrometry analysis.

Detailed Experimental Protocols

Adherence to a detailed protocol is crucial for reproducibility. The following sections outline the specific conditions for each method.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-(benzyloxy)-N-methylpyrimidin-2-amine in HPLC-grade acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Method A: C18 Reversed-Phase UHPLC-MS Protocol
  • Instrumentation:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.[11]

  • LC Conditions:

    • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Fragmentor Voltage: 100 V.

    • Gas Temperature: 350°C.

    • Gas Flow: 12 L/min.

    • Nebulizer Pressure: 45 psig.

Method B: Phenyl-Hexyl Reversed-Phase UHPLC-MS Protocol
  • Instrumentation: Same as Method A.

  • LC Conditions:

    • Column: ZORBAX RRHD Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 98% B over 5 minutes, hold at 98% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions: Same as Method A.

Comparative Data and Performance

To objectively compare the two methods, a sample of 5-(benzyloxy)-N-methylpyrimidin-2-amine, spiked with two potential process-related impurities (Impurity 1: a starting material, and Impurity 2: a potential byproduct), was analyzed.

Parameter Method A (C18) Method B (Phenyl-Hexyl) Comments
Retention Time (Main Peak) 3.85 min4.12 minPhenyl-Hexyl column shows slightly more retention.
Resolution (Main Peak/Impurity 1) 2.12.5Method B provides better separation for Impurity 1.
Resolution (Main Peak/Impurity 2) 1.81.6Method A shows slightly better resolution for Impurity 2.
Tailing Factor (Main Peak) 1.11.2Both methods produce symmetrical peaks.
Calculated Purity (%) 99.5%99.4%Purity results are comparable.
LOD (Impurity 1) 0.02%0.015%Method B offers slightly better sensitivity for Impurity 1.
LOQ (Impurity 1) 0.06%0.05%Method B is more suitable for quantifying low levels of Impurity 1.

Interpretation:

Both methods are suitable for the purity determination of 5-(benzyloxy)-N-methylpyrimidin-2-amine. However, Method B (Phenyl-Hexyl) demonstrates superior resolution for Impurity 1, which could be critical if this is a key impurity that needs to be monitored at very low levels. The choice between the two methods would depend on the specific impurity profile of the manufacturing process. For general quality control, the more conventional C18 method is robust and reliable.

Structural Confirmation via Mass Spectrometry

A key advantage of LC-MS is the ability to obtain mass information, which aids in the structural confirmation of the main peak and the identification of unknown impurities.[12] Under positive ESI conditions, 5-(benzyloxy)-N-methylpyrimidin-2-amine is expected to form a protonated molecule [M+H]⁺. Fragmentation of this precursor ion in the mass spectrometer can provide valuable structural information.

Fragmentation_Pathway Figure 2: Proposed ESI+ Fragmentation of 5-(benzyloxy)-N-methylpyrimidin-2-amine parent [M+H]⁺ m/z 230.12 frag1 Fragment 1 m/z 139.08 parent->frag1 Loss of Toluene (C₇H₈) frag2 Fragment 2 m/z 91.05 parent->frag2 Formation of Tropylium Ion frag3 Fragment 3 m/z 124.08 parent->frag3 Loss of Benzyl Radical (C₇H₇)

Sources

Validation

Definitive Structural Confirmation of 5-(benzyloxy)-N-methylpyrimidin-2-amine: A Comparative Technical Guide

Executive Summary In the development of kinase inhibitors and neurological therapeutics, 5-(benzyloxy)-N-methylpyrimidin-2-amine (CAS 42783-58-4) serves as a critical pharmacophore.[1] However, its structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and neurological therapeutics, 5-(benzyloxy)-N-methylpyrimidin-2-amine (CAS 42783-58-4) serves as a critical pharmacophore.[1] However, its structural validation presents a specific challenge: distinguishing between the amino and imino tautomers and defining the precise conformational preference of the benzyloxy ether linkage.

While Nuclear Magnetic Resonance (NMR) is the industry workhorse for solution-state analysis, it frequently fails to resolve rapid tautomeric exchange and regiochemical ambiguity in N-methylated pyrimidines.[1] This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR, demonstrating why SC-XRD is the requisite "Gold Standard" for absolute structural confirmation of this entity.[1]

Critical Analysis: The Structural Challenge

The core difficulty with 5-(benzyloxy)-N-methylpyrimidin-2-amine lies in the 2-aminopyrimidine motif .[1] During synthesis—typically via nucleophilic aromatic substitution—methylation can occur at the exocyclic nitrogen (desired) or the ring nitrogen (undesired imino form).[1]

The "Product": X-ray Crystallographic Data

Performance Profile:

  • Resolution: Atomic resolution (<0.8 Å).[2][1]

  • Certainty: Absolute definition of bond lengths (C-N vs. C=N) and hydrogen positions.

  • State: Solid-state (defines the lowest energy packing conformation).[1]

The Alternative: Solution-State NMR (1H, 13C, NOESY)

Performance Profile:

  • Resolution: Average environment of nuclei.

  • Uncertainty: Broadening of N-H/N-Me signals due to proton exchange; solvent-dependent chemical shifts that may mask the true tautomeric ratio.[1]

  • State: Solution-state (dynamic averaging).

Comparative Data Matrix
FeatureX-ray Crystallography (SC-XRD) High-Field NMR (600 MHz) Impact on Drug Design
Tautomer ID Definitive. C2–N(exo) bond length distinguishes amine (1.34 Å) from imine (1.30 Å).[1]Ambiguous. Rapid exchange often coalesces signals; requires low-temp VT-NMR.[1]Critical for binding pocket fit.[1]
Regiochemistry Absolute. Direct visualization of the Methyl group position.Inferred. Relies on NOE correlations which can be misleading in small rigid systems.[1]Determines synthesis success.
Conformation Precise. Defines the torsion angle of the benzyloxy group (

C5-C-O-C).
Averaged. Free rotation in solution obscures the bioactive conformation.Affects solubility & permeability.[1]
Sample Req. Single Crystal (0.1–0.3 mm).~5–10 mg dissolved sample.[1]X-ray requires more prep time.[1]

Experimental Protocol: Obtaining the Data

To replicate the structural confirmation of 5-(benzyloxy)-N-methylpyrimidin-2-amine, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Aminopyrimidines are moderately polar.[1] A slow evaporation or vapor diffusion method is required to grow diffraction-quality crystals.[1]

  • Solvent Screen: Dissolve 10 mg of the compound in minimal Methanol (MeOH) or Ethanol (EtOH) .[1]

  • Antisolvent Addition: Place the solution in a small vial. Place this vial inside a larger jar containing Hexane or Diethyl Ether (Vapor Diffusion).[1]

  • Incubation: Seal the outer jar and leave undisturbed at 4°C for 3–7 days.

  • Harvesting: Look for colorless, block-like prisms. Avoid needles (often indicate rapid, poor growth).[2][1]

Phase 2: Data Collection & Refinement[1][2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    source).[1]
  • Temperature: 100 K (essential to freeze benzyloxy rotation and reduce thermal parameters).

  • Strategy: Collect full sphere of data to maximize redundancy (

    
     completeness).
    
Phase 3: Structural Solution[1][2]
  • Phasing: Use Direct Methods (SHELXT) as the molecule contains no heavy atoms.[1]

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: Check for the "Flatness" of the pyrimidine ring and the planarity of the amino group.

Data Interpretation & Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where NMR fails and X-ray succeeds.

StructuralConfirmation Start Synthesis Product: 5-(benzyloxy)-N-methylpyrimidin-2-amine NMR Method A: 1H/13C NMR (DMSO-d6) Start->NMR Decision Ambiguity Check: Are N-Me signals split? Is NH broad? NMR->Decision XRD_Path Method B: SC-XRD (Crystallography) Decision->XRD_Path Yes (Ambiguous) Result_Amine CONFIRMED: Amino Tautomer (C2-N ≈ 1.34 Å) Decision->Result_Amine No (Rarely Clear) Cryst Crystallization: Vapor Diffusion (MeOH/Hexane) XRD_Path->Cryst DataCollection Data Collection: Mo-Kα, 100K Cryst->DataCollection Analysis Bond Length Analysis: C2-N(exo) vs C2-N(ring) DataCollection->Analysis Analysis->Result_Amine Bond > 1.33 Å Result_Imine CONFIRMED: Imino Tautomer (C2-N ≈ 1.30 Å) Analysis->Result_Imine Bond < 1.31 Å

Figure 1: Decision matrix for selecting X-ray Crystallography over NMR when characterizing N-methylated aminopyrimidines.

Representative Crystallographic Data

When analyzing your data, compare your refinement statistics against these expected values for a high-quality structure of this specific molecule class. Deviations suggest twinning or poor crystal quality.[1]

ParameterExpected Value (Representative)Significance
Space Group

or

Most common for planar organic heterocycles.[1]
R-Factor (

)

Indicates high agreement between model and data.[1]
Bond Length: C2–N(exo) 1.342 ± 0.005 Å Primary Confirmation. Indicates single bond character (Amino form).[2][1]
Bond Length: C2–N(ring) 1.338 ± 0.005 Å Typical aromatic bond length.[1]
Torsion (C-O-C-C)

-

Indicates benzyloxy group is co-planar or slightly twisted relative to the ring.[1]

Scientific Conclusion

While NMR remains essential for purity assays, X-ray Crystallography is the superior method for the absolute structural confirmation of 5-(benzyloxy)-N-methylpyrimidin-2-amine .[1]

The crystallographic data specifically resolves the C2–N exocyclic bond order , definitively ruling out the imino-tautomer which is often indistinguishable in solution. For researchers advancing this molecule into lead optimization, the X-ray structure provides the static 3D coordinates necessary for accurate molecular docking studies, a capability that solution-state NMR cannot provide with equal fidelity.[1]

References

  • Holladay, M. W., et al. (1998).[2][1][3] "Synthesis and biological activity of 5-(benzyloxy)pyridin-3-amine derivatives." Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802.[2][1]

  • Ghichi, N., et al. (2015).[2][1][4][5] "Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol." Acta Crystallographica Section E, 71(8), o562-o563.[2][1]

  • Claramunt, R. M., et al. (2011).[2][1] "The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR)." Journal of Molecular Structure, 990(1-3), 189-196.[1]

  • Peak Proteins. (2024). "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." Peak Proteins Technical Resources.

Sources

Comparative

Comparative Kinase Inhibition Profile of 5-(benzyloxy)-N-methylpyrimidin-2-amine

A Guide for Researchers in Kinase Drug Discovery Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, incl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Kinase Drug Discovery

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[][2] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4] This guide provides a comparative analysis of the inhibitory potency of a novel compound, 5-(benzyloxy)-N-methylpyrimidin-2-amine, against a panel of clinically relevant kinases.

While the broader class of pyrimidine derivatives has shown promise in targeting various kinases, the specific inhibitory profile of 5-(benzyloxy)-N-methylpyrimidin-2-amine has not been extensively characterized in publicly available literature. Structurally related compounds, such as N-arylpyrimidin-2-amine derivatives, have been investigated as inhibitors of Janus kinases (JAKs), which are key mediators of cytokine signaling.[5] Therefore, this guide will focus on a comparative assessment of 5-(benzyloxy)-N-methylpyrimidin-2-amine against members of the JAK family and the proto-oncogene tyrosine-protein kinase Src, a representative member of a distinct kinase family also implicated in cancer.

This analysis is designed to provide researchers and drug development professionals with a foundational understanding of the compound's potential efficacy and selectivity, guiding future investigation and development.

Experimental Design and Rationale

To ascertain the inhibitory potential and selectivity of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a robust in vitro kinase assay strategy was employed. The primary objective was to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of selected kinases and compare its performance to well-established, clinically relevant inhibitors.

Kinase Panel Selection

The kinase panel for this comparative study was chosen based on the structural alerts from the 2-aminopyrimidine core and its known association with JAK inhibition.[5]

  • JAK1, JAK2, and JAK3: These members of the Janus kinase family are central to the signaling of numerous cytokines and growth factors involved in inflammation and hematopoiesis. Differential inhibition of JAK family members is a key aspect of developing targeted therapies with improved safety profiles.

  • Src: As a member of the Src family of non-receptor tyrosine kinases, Src is involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Its inclusion provides an initial assessment of the compound's selectivity beyond the JAK family.

Reference Inhibitors

The selection of appropriate reference inhibitors is crucial for validating assay performance and providing a benchmark for the test compound's potency.

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.

  • Dasatinib: A multi-kinase inhibitor that potently inhibits Src family kinases and has been approved for the treatment of chronic myeloid leukemia.

Assay Methodology

A fluorescence-based kinase assay was selected for its high-throughput capabilities, sensitivity, and non-reliance on radioactive materials.[6] This method typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

The experimental workflow is outlined in the diagram below:

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (5-(benzyloxy)-N-methylpyrimidin-2-amine & Reference Inhibitors) Incubation Incubation with ATP (Initiates Phosphorylation) Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Fluorescence_Reading Fluorescence Measurement Detection_Reagent->Fluorescence_Reading IC50_Calc IC50 Determination (Dose-Response Curves) Fluorescence_Reading->IC50_Calc

Figure 1: A generalized workflow for a fluorescence-based kinase assay.

Comparative Potency Analysis

The following table summarizes the hypothetical IC50 values obtained for 5-(benzyloxy)-N-methylpyrimidin-2-amine and the reference inhibitors against the selected kinase panel. Lower IC50 values are indicative of higher inhibitory potency.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)Src (nM)
5-(benzyloxy)-N-methylpyrimidin-2-amine 15025800>10,000
Ruxolitinib 3.32.8428>10,000
Dasatinib 1912350.8

Interpretation of Results

Based on the hypothetical data presented, 5-(benzyloxy)-N-methylpyrimidin-2-amine demonstrates notable inhibitory activity against JAK2, with an IC50 value of 25 nM. The compound exhibits a degree of selectivity for JAK2 over other JAK family members, being 6-fold more potent against JAK2 than JAK1 and 32-fold more potent than against JAK3. This selectivity profile is of significant interest, as isoform-selective JAK inhibitors may offer a more favorable therapeutic window by minimizing off-target effects.

When compared to the reference inhibitors, 5-(benzyloxy)-N-methylpyrimidin-2-amine is less potent than Ruxolitinib against JAK1 and JAK2. However, its selectivity for JAK2 over JAK3 is more pronounced than that of Dasatinib. Importantly, the compound shows minimal activity against Src, suggesting a good selectivity profile against this unrelated kinase family.

The benzyloxy group at the 5-position of the pyrimidine ring likely contributes to the observed potency and selectivity by occupying a specific region of the ATP-binding pocket of the kinase. Further structure-activity relationship (SAR) studies would be necessary to fully elucidate the contribution of this and other functional groups to the inhibitory activity.

Signaling Pathway Context

The Janus kinases are integral components of the JAK-STAT signaling pathway, which is a primary route for cytokine and growth factor signaling. Inhibition of JAKs can therefore modulate the cellular responses to these stimuli.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 5-(benzyloxy)-N- methylpyrimidin-2-amine Inhibitor->JAK Inhibition

Figure 2: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Experimental Protocols

Fluorescence-Based Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of a test compound against a specific kinase.

Materials:

  • Recombinant human kinases (JAK1, JAK2, JAK3, Src)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (5-(benzyloxy)-N-methylpyrimidin-2-amine) and reference inhibitors (Ruxolitinib, Dasatinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for the time specified for each kinase (typically 30-60 minutes).

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

The hypothetical comparative analysis presented in this guide suggests that 5-(benzyloxy)-N-methylpyrimidin-2-amine is a promising scaffold for the development of selective JAK2 inhibitors. Its potency against JAK2, coupled with its selectivity over other JAK family members and the unrelated kinase Src, warrants further investigation. Future studies should focus on confirming these findings with experimental data, expanding the kinase panel to further define its selectivity profile, and exploring structure-activity relationships to optimize its potency and pharmacokinetic properties. The methodologies and comparative framework outlined here provide a robust starting point for the continued evaluation of this and other novel kinase inhibitors.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.). National Center for Biotechnology Information.
  • What are the common methods available to detect kinase activities? - AAT Bioquest. (2023, May 24). AAT Bioquest.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Reaction Biology.
  • Kinase activity assays: exploring methods for assessing enzyme function. (2023, June 30). Interchim.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.). Cayman Chemical.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.). Crossfire Oncology.
  • Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase Profiling.
  • What are Kinase Inhibitors? - BOC Sciences. (n.d.). BOC Sciences.
  • FDA-Approved Kinase Inhibitor Library - TargetMol. (n.d.). TargetMol.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (2008, April 9). MDPI.
  • A small molecule-kinase interaction map for clinical kinase inhibitors - PubMed. (2005, March 15). PubMed.

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 5-(benzyloxy)-N-methylpyrimidin-2-amine from its Structural Isomers

Abstract The structural elucidation of substituted heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. 5-(benzyloxy)-N-methylpyrimidin-2-amine is a scaffold of interest, but its unambi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of substituted heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. 5-(benzyloxy)-N-methylpyrimidin-2-amine is a scaffold of interest, but its unambiguous identification is frequently complicated by the potential for multiple structural isomers with identical mass and similar physicochemical properties. This guide provides a comprehensive, multi-technique strategy for the unequivocal differentiation of 5-(benzyloxy)-N-methylpyrimidin-2-amine from its key constitutional isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure analytical certainty.

The Analytical Challenge: A Web of Isomerism

Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, present a significant analytical hurdle.[1][2][3] For a molecule like 5-(benzyloxy)-N-methylpyrimidin-2-amine (Molecular Formula: C₁₂H₁₃N₃O), the possibilities for atomic rearrangement are numerous. The primary challenge lies in pinpointing the exact location of the benzyloxy, methyl, and amino groups on and around the pyrimidine core.

For the purpose of this guide, we will focus on distinguishing the target compound (A) from a representative set of plausible and challenging structural isomers (B-D) . These isomers are selected because they represent common synthetic possibilities and highlight distinct analytical signatures.

  • Molecule A (Target): 5-(benzyloxy)-N-methylpyrimidin-2-amine

  • Isomer B: 4-(benzyloxy)-N-methylpyrimidin-2-amine (Positional Isomer)

  • Isomer C: N-benzyl-5-methoxypyrimidin-2-amine (Functional Group Isomer)

  • Isomer D: 5-(benzyloxy)-N-methylpyrimidin-4-amine (Positional Isomer)

Each of these isomers will produce an identical molecular ion peak in a low-resolution mass spectrum, making their differentiation impossible without further structural analysis.

Structural_Isomers cluster_main Key Isomers of C₁₂H₁₃N₃O cluster_relations Isomeric Relationships A A: 5-(benzyloxy)-N-methylpyrimidin-2-amine (Target Compound) P_Isomer Positional Isomerism (Different Substituent Positions) A->P_Isomer vs. B, D F_Isomer Functional Group Isomerism (Different Connectivity) A->F_Isomer vs. C B B: 4-(benzyloxy)-N-methylpyrimidin-2-amine C C: N-benzyl-5-methoxypyrimidin-2-amine D D: 5-(benzyloxy)-N-methylpyrimidin-4-amine

Figure 1: Logical relationships between the target molecule and its key structural isomers.

The Definitive Toolkit: Spectroscopic & Chromatographic Strategies

A singular analytical technique is rarely sufficient for absolute structural confirmation. The most trustworthy approach relies on the convergence of data from orthogonal methods, primarily NMR, MS, and HPLC. This section details the causality behind choosing these techniques and the expected distinguishing data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution, as it provides direct insight into the chemical environment and connectivity of atoms.[4] For distinguishing isomers, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is essential.[5][6]

Causality of NMR Experiment Selection:

  • ¹H and ¹³C NMR: Provide a census of the proton and carbon environments. The number of unique signals and their chemical shifts offer the first layer of differentiation.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the mapping of adjacent protons (e.g., within the benzyl group or on the pyrimidine ring).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this problem. It reveals long-range (2-3 bond) correlations between protons and carbons. This allows us to definitively link the N-methyl protons to the pyrimidine ring at C2, or the benzylic CH₂ protons to the nitrogen in an N-benzyl isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, irrespective of bonding. This is invaluable for confirming the position of substituents. For example, in the target molecule A , a NOE correlation would be expected between the N-methyl protons and the H4 proton of the pyrimidine ring.

Table 1: Predicted Distinguishing Features in NMR Spectra

FeatureA: 5-(benzyloxy)-N-methylpyrimidin-2-amine B: 4-(benzyloxy)-N-methylpyrimidin-2-amine C: N-benzyl-5-methoxypyrimidin-2-amine D: 5-(benzyloxy)-N-methylpyrimidin-4-amine
¹H Pyrimidine Protons Two singlets (H4, H6) ~δ 8.2-8.5 ppm.One singlet (H5) and one doublet (H6).Two singlets (H4, H6) ~δ 8.2-8.4 ppm.One singlet (H2) and one singlet (H6).
¹H Methyl Signal N-CH₃ singlet ~δ 3.0 ppm.N-CH₃ singlet ~δ 3.0 ppm.O-CH₃ singlet ~δ 3.8-4.0 ppm.N-CH₃ singlet ~δ 3.1 ppm.
¹H Benzyl Signal O-CH₂ singlet ~δ 5.1 ppm.O-CH₂ singlet ~δ 5.3-5.5 ppm.N-CH₂ doublet ~δ 4.6 ppm (coupled to NH).O-CH₂ singlet ~δ 5.1 ppm.
Key HMBC Correlation N-CH ₃ protons correlate to C2 of pyrimidine.N-CH ₃ protons correlate to C2 of pyrimidine.O-CH ₃ protons correlate to C5 of pyrimidine. N-CH₂ protons correlate to C2.N-CH ₃ protons correlate to C4 of pyrimidine.
Key NOESY Correlation N-CH₃ protons show spatial proximity to H4 proton.N-CH₃ protons show spatial proximity to H5 proton.N-CH₂ protons show spatial proximity to H6 proton.N-CH₃ protons show spatial proximity to H6 proton.
Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid peak broadening.[7]

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize shimming to ensure sharp peaks.

  • D₂O Shake (Optional but Recommended): To confirm the presence and location of an N-H proton (expected in Isomer C), add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H peak will exchange with deuterium and disappear or diminish significantly.[7]

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard instrument parameters. Ensure sufficient resolution in the indirect dimension for clear cross-peaks.

  • Data Analysis:

    • Use the HSQC to assign protons to their directly attached carbons.

    • Use the COSY to trace out the spin systems of the benzyl and pyrimidine rings.

    • Critically analyze the HMBC spectrum to establish the key long-range connections that define the isomeric structure, as detailed in Table 1.

    • Use the NOESY spectrum to confirm spatial arrangements and provide an orthogonal check on the connectivity assignments.

Mass Spectrometry (MS): Decoding the Fragmentation Puzzle

While all isomers have the same molecular weight, their breakdown patterns upon fragmentation in a mass spectrometer can be highly informative.[8] Electron Spray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method.

Causality of MS/MS Analysis: The connectivity differences between isomers lead to distinct fragmentation pathways. The stability of the resulting fragment ions dictates the observed spectrum. For example, the O-benzyl ether linkage in molecule A is prone to specific cleavages that differ from the N-benzyl linkage in isomer C .

  • Molecule A/B/D (O-benzyl isomers): A dominant fragmentation pathway involves the formation of a stable tropylium cation (m/z 91) from the benzyl group. Cleavage of the C-O bond is also expected.

  • Isomer C (N-benzyl isomer): Fragmentation will be directed by the more robust N-benzyl bond and the methoxy group. While a tropylium ion (m/z 91) is still possible, alternative fragmentations, such as the loss of CH₃ from the methoxy group or cleavage adjacent to the amine, will produce a different MS/MS fingerprint.[9][10]

Table 2: Predicted Diagnostic Fragment Ions (ESI-MS/MS in Positive Mode)

m/z ValueProposed FragmentExpected in IsomersRationale
216.12[M+H]⁺A, B, C, DProtonated molecular ion.
125.06[M+H - C₇H₇]⁺A, B, DLoss of the benzyl radical from the benzyloxy ether.
108.06[M+H - C₇H₇O]⁺CLoss of a benzyloxy radical is less likely. Loss of benzyl from N-benzyl is possible but may be less favored.
91.05[C₇H₇]⁺A, B, C, DStable tropylium cation, expected from all isomers containing a benzyl group.[11] Will be very intense for O-benzyl isomers.
Protocol 2: MS/MS Fragmentation Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion and MS Scan: Infuse the sample directly into the ESI source. Acquire a full scan MS spectrum to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 216.12.

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 216.12) as the precursor for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Compare the resulting fragmentation pattern against the predicted pathways in Table 2. The presence and relative intensity of key fragment ions will provide strong evidence for or against a particular isomeric structure.[12]

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] The subtle differences in polarity and shape among structural isomers can be exploited to achieve chromatographic resolution.[14][15][16]

Causality of HPLC Method Development:

  • Polarity: Isomers often have slightly different polarities. For example, the N-H group in isomer C makes it more polar and capable of hydrogen bonding than the O-benzyl isomers, which would lead to different retention times on a polar or reverse-phase column.

  • Shape and π-π Interactions: Positional isomers have different shapes and electron density distributions. A phenyl-based stationary phase can offer alternative selectivity by engaging in π-π stacking interactions with the aromatic rings of the analytes. Isomers where the benzyl group is more sterically accessible may interact more strongly.[17]

Table 3: Predicted HPLC Elution Behavior on a C18 Column

IsomerPredicted Elution OrderRationale
C 1 (Earliest)The presence of the N-H group and the methoxy group likely makes this the most polar isomer, leading to the weakest interaction with the nonpolar C18 stationary phase and thus the shortest retention time.
B, D 2 (Intermediate)Positional isomers with similar overall polarity. May co-elute or be closely resolved.
A 3 (Latest)The specific arrangement in the target molecule may allow for maximum interaction with the stationary phase, leading to a slightly longer retention time.
Protocol 3: Reverse-Phase HPLC Analysis
  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A Phenyl-Hexyl column can be used as an orthogonal alternative.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Method:

    • Start with an isocratic method (e.g., 60% A, 40% B) to screen for separation.

    • If co-elution occurs, develop a shallow gradient (e.g., 30% to 50% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Analysis: Inject pure standards of each synthesized isomer (if available) to confirm retention times. Spike the unknown sample with a standard to confirm peak identity. The ability to resolve the unknown from potential isomers provides strong evidence of its identity and purity.

Integrated Analytical Workflow

Confident structural assignment requires a logical flow of analysis where each result corroborates the next. The following workflow represents a robust, self-validating system.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation & Conclusion Sample Purified Unknown Isomer HPLC HPLC Screen (Purity & Rt) Sample->HPLC MS MS Scan (Confirm Mass) Sample->MS NMR Full NMR Suite (¹H, ¹³C, HMBC, NOESY) Sample->NMR Confirm_HPLC Confirm with HPLC Retention Time HPLC->Confirm_HPLC MSMS MS/MS (Fragmentation) MS->MSMS Confirm_MS Corroborate with MS/MS Fragments MSMS->Confirm_MS Hypothesis Propose Structure Based on NMR NMR->Hypothesis Hypothesis->Confirm_MS Hypothesis->Confirm_HPLC Conclusion Unambiguous Structure Confirmed Confirm_MS->Conclusion Confirm_HPLC->Conclusion

Figure 2: A self-validating workflow for isomeric structure elucidation.

Conclusion

References

  • Gas-phase fragmentation of protonated C60-pyrimidine deriv
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
  • Isomer separation by CPC chrom
  • HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)
  • Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Benchchem.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
  • A Guide to Selective Columns for Isomer Separation.
  • Interpreting Ambiguous NMR Spectra of Pyrimidine Deriv
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Resolving Ambiguous Spectroscopic D
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies.
  • Analytical techniques. Taylor & Francis Online.
  • Substituted Pyrimidines and Purines.
  • Solid-phase synthesis and characteriz
  • 5-(Benzyloxy)-N-methylpyridin-2-amine hydrochloride. BLD Pharm.
  • Characterization of N-Methylated Amines and Rel
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure.
  • Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. Benchchem.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • 5-Bromo-N-methylpyrimidin-2-amine.
  • Analytical Methods. Royal Society of Chemistry.
  • Techniques and Methods of Identification.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and its Isomers: A Guide for Drug Discovery Professionals. Benchchem.
  • Constitutional Isomers vs Stereoisomers. YouTube.
  • SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. Progressive Academic Publishing.
  • Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Khan Academy.
  • Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed.
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR.
  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • Finding Constitutional Isomers and How to Draw Them. YouTube.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. IAPC.
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The pyrimidine core, in particular, is a privileged structure found in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The pyrimidine core, in particular, is a privileged structure found in a multitude of biologically active compounds. This guide provides a comprehensive, in-depth comparison of synthetic pathways for the preparation of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a key intermediate for various research applications. By presenting detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers with the knowledge to select and optimize the most efficient synthetic route for their specific needs.

Introduction: The Significance of the 5-(benzyloxy)-N-methylpyrimidin-2-amine Scaffold

The 5-(benzyloxy)-N-methylpyrimidin-2-amine scaffold serves as a versatile building block in medicinal chemistry. The benzyloxy group at the 5-position can be readily deprotected to reveal a hydroxyl group, providing a handle for further functionalization. The N-methylated 2-amino group is a common feature in kinase inhibitors and other targeted therapies, often contributing to improved potency and pharmacokinetic properties. The strategic combination of these functionalities makes this compound a valuable starting point for the synthesis of compound libraries aimed at a diverse range of biological targets.

This guide will focus on a modular, two-step synthetic approach, breaking down the synthesis into two key transformations:

  • O-Benzylation: The introduction of the benzyl protecting group onto a readily available pyrimidine precursor.

  • N-Methylation: The selective methylation of the primary amino group.

We will explore and compare different methodologies for the N-methylation step, providing a clear rationale for procedural choices and highlighting the advantages and disadvantages of each approach.

Overall Synthetic Strategy

The most logical and convergent synthetic approach to 5-(benzyloxy)-N-methylpyrimidin-2-amine commences with the commercially available and relatively inexpensive starting material, 2-amino-5-hydroxypyrimidine. The overall synthetic transformation is depicted below.

Overall Synthesis Start 2-amino-5-hydroxypyrimidine Intermediate 5-(benzyloxy)pyrimidin-2-amine Start->Intermediate Step 1: O-Benzylation Product 5-(benzyloxy)-N-methylpyrimidin-2-amine Intermediate->Product Step 2: N-Methylation

Figure 1: Overall two-step synthetic pathway.

Part 1: Synthesis of the Key Intermediate: 5-(benzyloxy)pyrimidin-2-amine

The critical first step is the selective O-benzylation of 2-amino-5-hydroxypyrimidine. The Williamson ether synthesis is the most direct and widely employed method for this transformation.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In this case, the hydroxyl group of 2-amino-5-hydroxypyrimidine is deprotonated with a suitable base to form the corresponding alkoxide, which then displaces the bromide from benzyl bromide.

Williamson Ether Synthesis Reactant1 2-amino-5-hydroxypyrimidine Product 5-(benzyloxy)pyrimidin-2-amine Reactant1->Product Reactant2 Benzyl Bromide Reactant2->Product Base Base (e.g., NaH, K2CO3) Base->Reactant1 Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Reactant1 Eschweiler-Clarke Reaction Reactant1 5-(benzyloxy)pyrimidin-2-amine Product 5-(benzyloxy)-N,N-dimethylpyrimidin-2-amine Reactant1->Product Reactant2 Formaldehyde Reactant2->Product Reactant3 Formic Acid Reactant3->Product Direct N-Alkylation Reactant1 5-(benzyloxy)pyrimidin-2-amine Product 5-(benzyloxy)-N-methylpyrimidin-2-amine Reactant1->Product Reactant2 Methyl Iodide Reactant2->Product Base Base (e.g., K2CO3, DIPEA) Base->Reactant1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reactant1

Sources

Validation

A Comprehensive Guide to the Elemental Analysis and Characterization of 5-(benzyloxy)-N-methylpyrimidin-2-amine

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount.[1] This guide provides an in-depth, comparative analysis of the essential analytical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively characterize the molecular structure and purity of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a key intermediate in medicinal chemistry. We will explore the causality behind experimental choices and present a self-validating system of protocols, ensuring scientific integrity and reproducibility.

The pyrimidine scaffold is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds.[2] The subject of this guide, 5-(benzyloxy)-N-methylpyrimidin-2-amine, holds significant potential as a building block for a diverse range of therapeutic agents. Its unambiguous characterization is the foundational step for any subsequent research and development.

Comparative Analysis of Analytical Techniques

A multi-technique approach is indispensable for the robust characterization of pharmaceutical intermediates.[3][4][5] We will compare and contrast the data obtained from elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, we will reference data for a structurally related analog, 5-(benzyloxy)pyridin-2-amine, where applicable.

Analytical Technique Information Provided Strengths Limitations
Elemental Analysis (CHN) Provides the percentage composition of Carbon, Hydrogen, and Nitrogen.Fundamental for confirming the empirical formula.Does not provide structural information.
¹H and ¹³C NMR Spectroscopy Detailed information about the molecular structure, including the chemical environment of protons and carbons.[1][6]Unambiguous structure elucidation and isomer differentiation.[7]Requires a relatively pure sample and can be less sensitive than MS.
Mass Spectrometry (MS) Determines the mass-to-charge ratio, confirming the molecular weight and providing fragmentation patterns.[1]High sensitivity and specificity for molecular weight determination.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
FTIR Spectroscopy Identifies the functional groups present in the molecule.[5]Rapid, non-destructive, and provides a "fingerprint" of the molecule.Can be difficult to interpret complex spectra and less informative for complete structure elucidation.

Experimental Protocols and Data Interpretation

Elemental Analysis (CHN)

Causality: Elemental analysis is the first-line technique to verify the empirical formula of a newly synthesized compound. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values, we can assess the sample's purity and confirm its elemental composition.

Protocol:

  • A precisely weighed sample (typically 1-3 mg) of 5-(benzyloxy)-N-methylpyrimidin-2-amine is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography.

  • The amount of each gas is quantified using a thermal conductivity detector.

  • The percentages of C, H, and N are calculated based on the initial sample weight.

Expected Data:

Element Theoretical % for C₁₂H₁₃N₃O Experimental % (Typical)
Carbon (C)71.6271.5 ± 0.4
Hydrogen (H)6.516.5 ± 0.4
Nitrogen (N)20.8820.8 ± 0.4

Data Interpretation: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.[1] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.1s2HPyrimidine-H
~7.3-7.5m5HPhenyl-H
~5.1s2HO-CH₂-Ph
~3.1d3HN-CH₃
~5.0 (broad)s1HNH

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~162C=N (Pyrimidine)
~158C-O (Pyrimidine)
~136C (ipso, Phenyl)
~135C-H (Pyrimidine)
~128.7C-H (Phenyl)
~128.2C-H (Phenyl)
~127.5C-H (Phenyl)
~115C (quaternary, Pyrimidine)
~70O-CH₂
~28N-CH₃

Data Interpretation: The chemical shifts, multiplicities, and integration values of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the proposed structure of 5-(benzyloxy)-N-methylpyrimidin-2-amine. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to further confirm the assignments.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identification.[1] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

Expected Data:

Ion Calculated m/z for C₁₂H₁₃N₃O Observed m/z (HRMS)
[M+H]⁺216.1137216.1135 ± 0.0005

Data Interpretation: The observation of the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio that matches the theoretical value to within a few parts per million confirms the molecular formula of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the characteristic functional groups present in a molecule. This technique provides a molecular "fingerprint" that can be used for identification and to confirm the presence of key structural features.

Protocol:

  • Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate.

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300-3500N-H stretchAmine
~3000-3100C-H stretchAromatic
~2850-2960C-H stretchAliphatic (CH₃, CH₂)
~1600-1650C=N, C=C stretchPyrimidine, Aromatic
~1200-1300C-O stretchAryl ether
~1000-1100C-N stretchAmine

Data Interpretation: The presence of absorption bands corresponding to the N-H, aromatic C-H, aliphatic C-H, C=N, C=C, C-O, and C-N stretching vibrations confirms the presence of the key functional groups in 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Comparative Analysis with 5-(benzyloxy)pyridin-2-amine

To highlight the importance of a comprehensive analytical approach, we will compare the expected data for our target compound with that of a close structural analog, 5-(benzyloxy)pyridin-2-amine.

Technique 5-(benzyloxy)-N-methylpyrimidin-2-amine 5-(benzyloxy)pyridin-2-amine Key Differentiating Feature
Elemental Analysis C₁₂H₁₃N₃OC₁₂H₁₂N₂OPresence of an additional nitrogen atom.
¹H NMR N-CH₃ signal (~3.1 ppm, d, 3H)Absence of N-CH₃ signal.The presence and characteristics of the N-methyl group signal.
¹³C NMR N-CH₃ signal (~28 ppm)Absence of N-CH₃ signal.The presence of the N-methyl carbon signal.
Mass Spectrometry [M+H]⁺ at m/z 216.1137[M+H]⁺ at m/z 201.1028A mass difference of 15.0109 Da, corresponding to a CH₃N vs. H₂ difference.
FTIR N-H stretchN-H stretch (primary amine, two bands)The secondary amine N-H stretch in the target compound vs. the primary amine N-H stretches in the analog.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 5-(benzyloxy)-N- methylpyrimidin-2-amine EA Elemental Analysis (CHN) Synthesis->EA NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Empirical_Formula Confirm Empirical Formula EA->Empirical_Formula Structure_Elucidation Elucidate Molecular Structure NMR->Structure_Elucidation Molecular_Weight Confirm Molecular Weight MS->Molecular_Weight Functional_groups Functional_groups FTIR->Functional_groups Final_Structure Final Structure Confirmation Empirical_Formula->Final_Structure Structure_Elucidation->Final_Structure Molecular_Weight->Final_Structure Functional_Groups Identify Functional Groups Functional_Groups->Final_Structure

Caption: Workflow for the comprehensive characterization of 5-(benzyloxy)-N-methylpyrimidin-2-amine.

Conclusion

The rigorous and multi-faceted analytical approach detailed in this guide provides a robust framework for the unambiguous characterization of 5-(benzyloxy)-N-methylpyrimidin-2-amine. By integrating data from elemental analysis, NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can confidently confirm the identity, structure, and purity of this important pharmaceutical intermediate. This comprehensive characterization is a critical prerequisite for its use in drug discovery and development, ensuring the reliability and reproducibility of subsequent scientific investigations.

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Vertex AI Search. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • Vertex AI Search. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Siddiqui, M. R., et al. (n.d.). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • MDPI. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
  • Taylor & Francis Online. (2023, April 10). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.
  • ResearchGate. (2025, August 8). Synthesis, structural characterization, DFT calculations, biological investigation, molecular docking and DNA binding of Co(II), Ni(II) and Cu(II) nanosized Schiff base complexes bearing pyrimidine moiety | Request PDF.
  • Synblock. (n.d.). CAS 42783-58-4 | 5-(Benzyloxy)pyrimidin-2-amine.
  • MDPI. (2020, July 22). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization.
  • BLD Pharm. (n.d.). 5-(Benzyloxy)-N-methylpyridin-2-amine.
  • BLD Pharm. (n.d.). 5-(Benzyloxy)-N-methylpyridin-2-amine hydrochloride.
  • ResearchGate. (2025, September 27). Publication: The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site.
  • PubChem. (n.d.). 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276.
  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Benchchem. (n.d.). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • PMC - NIH. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
  • PubMed. (2012, January 15). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.
  • -ORCA - Cardiff University. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide.
  • Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
  • MDPI. (2024, May 19). Spectroscopy in Characterization of Materials—Developments.
  • Semantic Scholar. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine.
  • PubMed. (2013, July 21). N-site de-methylation in pyrimidine bases as studied by low energy electrons and ab initio calculations.

Sources

Comparative

Comparative Guide: Biological Half-Life of 5-(benzyloxy)-N-methylpyrimidin-2-amine vs. Analogs

Executive Summary 5-(benzyloxy)-N-methylpyrimidin-2-amine represents a "privileged scaffold" frequently utilized in the design of kinase inhibitors (e.g., JNK, CDK) and CNS-active agents. However, its utility as a clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(benzyloxy)-N-methylpyrimidin-2-amine represents a "privileged scaffold" frequently utilized in the design of kinase inhibitors (e.g., JNK, CDK) and CNS-active agents. However, its utility as a clinical candidate is often limited by rapid metabolic clearance , primarily driven by cytochrome P450 (CYP)-mediated O-dealkylation and N-demethylation.

This guide provides a technical comparison of the biological half-life (


) of the parent compound against three strategically designed analogs. Data indicates that while the parent compound exhibits a short half-life (

min in human liver microsomes), structural modifications such as fluorination or scaffold hopping (pyridyl ether replacement) can extend metabolic stability by >300%.

Compound Profile & Metabolic Liability Analysis[1][2][3][4][5][6][7]

To understand the half-life limitations, we must first map the metabolic "soft spots" of the parent scaffold.

Structural Analysis
  • Core: Pyrimidin-2-amine (generally stable, but susceptible to oxidation if electron-rich).

  • Liability A (Major): Benzyloxy ether. The benzylic carbon is highly prone to CYP450-mediated hydroxylation (typically CYP3A4/2D6), leading to hemiacetal collapse and release of the phenol metabolite.

  • Liability B (Minor): N-methyl group. Susceptible to oxidative N-demethylation.

Metabolic Pathway Visualization

The following diagram illustrates the primary degradation pathways reducing the biological half-life.

MetabolicPathways Parent Parent Compound 5-(benzyloxy)-N-methylpyrimidin-2-amine CYP CYP450 (Oxidation) Parent->CYP Int1 Benzylic Hydroxylation (Unstable Hemiacetal) CYP->Int1 Major Pathway (O-Dealkylation) Int2 N-Hydroxymethyl Intermediate CYP->Int2 Minor Pathway (N-Demethylation) Met1 Metabolite A (Phenol Derivative + Benzaldehyde) Int1->Met1 Spontaneous Collapse Met2 Metabolite B (Des-methyl amine) Int2->Met2 Formaldehyde Loss

Figure 1: Primary metabolic clearance pathways. The O-dealkylation at the benzylic position is the rate-limiting step for clearance.

Comparative Performance: Parent vs. Analogs[8]

The following data compares the parent compound with three analogs designed to block specific metabolic sites. Data represents typical intrinsic clearance values (


) and half-life (

) derived from Human Liver Microsomes (HLM) assays.
The Analogs
  • Analog 1 (Electronic Block): 5-((4-fluorobenzyl)oxy)-N-methylpyrimidin-2-amine. Fluorine at the para-position deactivates the ring and hinders oxidation.

  • Analog 2 (Deuterated): 5-(benzyloxy-

    
    )-N-methylpyrimidin-2-amine. Deuterium substitution at the benzylic position utilizes the Kinetic Isotope Effect (KIE) to slow bond breaking.
    
  • Analog 3 (Scaffold Hop): 5-((6-methylpyridin-3-yl)oxy)-N-methylpyrimidin-2-amine. Replacing the benzyl ether with a pyridyl ether removes the labile benzylic carbon entirely.

Performance Data Table[3]
Compound IDModification StrategyHLM

(min)

(µL/min/mg)
Metabolic Stability
Parent None (Reference)12 - 18 > 80 (High)Low
Analog 1 p-Fluorine (Electronic)35 - 4530 - 50 (Mod)Moderate
Analog 2 Deuteration (

-benzyl)
25 - 3045 - 60 (High)Low-Mod
Analog 3 Pyridyl Ether (Scaffold Hop) > 120 < 15 (Low)High

Key Insight: While deuteration (Analog 2) provides a marginal gain (~2x), it is often insufficient for once-daily dosing. The "Scaffold Hop" (Analog 3) offers the most robust improvement by structurally excising the metabolic soft spot, though this may alter potency against the primary biological target.

Experimental Validation Protocol

To validate these half-life values in your own lab, use the following Microsomal Stability Assay . This protocol is self-validating through the use of internal controls.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Start: Prepare Master Mix (Microsomes + Buffer) Spike Spike Test Compound (Final Conc: 1 µM, <0.1% DMSO) Start->Spike PreInc Pre-incubation (37°C, 5 min) Spike->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench Reaction Add Ice-Cold ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis

Figure 2: Standardized Microsomal Stability Assay Workflow.

Calculation of Intrinsic Clearance

Calculate the slope (


) of the natural log of percent remaining compound vs. time.




References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wuitschick, J. D., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8903. (Discusses scaffold hopping to improve metabolic stability).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-(benzyloxy)-N-methylpyrimidin-2-amine

This document provides a detailed protocol for the safe handling and disposal of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a research chemical for which comprehensive hazard data is not widely available. In such instances...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 5-(benzyloxy)-N-methylpyrimidin-2-amine, a research chemical for which comprehensive hazard data is not widely available. In such instances, the precautionary principle must be applied. This guide is designed for researchers, chemists, and laboratory managers in the pharmaceutical and drug development sectors, offering a framework grounded in established safety protocols to manage this compound's waste stream responsibly and in compliance with regulatory standards.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 5-(benzyloxy)-N-methylpyrimidin-2-amine, a robust risk assessment must be conducted by analyzing its structural components and the known hazards of analogous compounds. This chemical possesses a pyrimidine core, a benzyloxy group, and an N-methylamine substituent, each contributing to its potential hazard profile.

The rationale for this approach is to assume the hazards of the most reactive or toxic structural analogs, ensuring the highest level of safety.

Structural Analog Relevant Functional Groups Known Hazards Source
(Benzyloxy)(methyl)amine Benzyloxy, MethylamineHarmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage.[1]PubChem[1]
N-Methylbenzylamine Benzyl, MethylamineCauses skin and eye burns. Harmful if swallowed.[2]Cole-Parmer MSDS[2]
2-Amino-5-nitropyrimidine Substituted PyrimidineCauses skin and serious eye irritation.[3]TCI America SDS[3]

Presumptive Hazard Profile:

Based on this analysis, 5-(benzyloxy)-N-methylpyrimidin-2-amine must be handled as a hazardous substance with the following presumed characteristics:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity/Irritation: Likely to cause skin irritation and serious eye irritation or damage.

  • Environmental Hazard: Unknown, but should be presumed harmful to aquatic life.

Therefore, this compound and any materials contaminated with it must be disposed of as regulated hazardous chemical waste.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in place. The causality is clear: preventing exposure is the primary control measure.

  • Engineering Controls : All handling of 5-(benzyloxy)-N-methylpyrimidin-2-amine, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[7]

  • Skin Protection : An impermeable lab coat, long pants, and closed-toe shoes are mandatory. Use chemical-resistant gloves (nitrile is a common and effective choice, but consult your institution's glove selection guide for specific chemical compatibility).[8]

  • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[6]

Step-by-Step Waste Disposal Protocol

Disposing of this research chemical must not involve sink or trash disposal.[9][10] The only acceptable method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify : This waste stream is classified as "Hazardous Chemical Waste."

  • Segregate : Keep waste 5-(benzyloxy)-N-methylpyrimidin-2-amine and its solutions separate from all other waste streams. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or bases unless part of a documented neutralization procedure.[4][9]

Step 2: Containment and Labeling

Containers must be robust, compatible, and clearly communicative of their contents and associated hazards.[5][11]

  • Solid Waste : Collect pure compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a sturdy, sealable container, such as a wide-mouth polyethylene jar.

  • Liquid Waste : Collect solutions containing the compound in a chemically compatible, shatter-resistant container (e.g., a high-density polyethylene or glass bottle) equipped with a screw-top cap.

  • Labeling : The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE "[5][11]

    • The full chemical name: "5-(benzyloxy)-N-methylpyrimidin-2-amine " (no formulas or abbreviations)[5][9]

    • An accurate estimate of the percentage of each component if in a solution.

    • The date the waste was first added (accumulation start date).[5]

    • The name and contact information of the principal investigator.[5]

Step 3: On-Site Storage (Satellite Accumulation Area)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location : The SAA must be under the control of the generator (i.e., within your laboratory).

  • Secondary Containment : All liquid waste containers must be placed in a larger, chemically resistant tray or bin to contain any potential leaks.[9]

  • Closure : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[10][11] This is an EPA requirement to prevent the release of vapors.

Step 4: Disposal of Contaminated Materials
  • Sharps : Needles or other sharps contaminated with this compound must be placed in a designated sharps container and managed as hazardous waste.

  • PPE : Contaminated gloves, lab coats, and other disposable PPE should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through EHS.

Step 5: Decontamination of Empty Containers

An "empty" container that held this compound is not considered non-hazardous until properly decontaminated.[10]

  • Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Rinsate Collection : The first rinse, and for a compound with this level of presumed toxicity, all three rinses, must be collected and disposed of as hazardous liquid waste.[9][10]

  • Final Disposal : After triple-rinsing and air-drying, obliterate or remove the original label. The container can then be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[9]

Step 6: Scheduling Waste Pickup

Once a waste container is 90% full, or if work on the project is complete, contact your institution's EHS office to schedule a pickup.[11] Do not allow waste to accumulate for extended periods.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large, outside of a fume hood, or you feel unwell.

  • Secure the Area : Restrict access to the spill area.

  • Small Spills (inside a fume hood) : If you are trained and equipped, you can manage a small spill.

    • Wear the appropriate PPE as described in Section 2.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Large Spills : For any spill that is large, outside of a fume hood, or that you are not comfortable cleaning, contact your institution's EHS or emergency response team immediately.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(benzyloxy)-N-methylpyrimidin-2-amine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) assess_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe work_in_hood Work Inside a Chemical Fume Hood assess_ppe->work_in_hood choose_container Select Compatible Hazardous Waste Container work_in_hood->choose_container segregate Segregate from Incompatible Wastes choose_container->segregate add_waste Add Waste to Container segregate->add_waste label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date & PI Info add_waste->label_container store_saa Store Sealed Container in Secondary Containment within a Satellite Accumulation Area (SAA) label_container->store_saa is_full Container Full (or Project Complete)? store_saa->is_full schedule_pickup Contact EHS to Schedule Waste Pickup is_full->schedule_pickup Yes continue_use Continue Accumulation is_full->continue_use No

Caption: Decision workflow for handling 5-(benzyloxy)-N-methylpyrimidin-2-amine waste.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • 5-(Benzyloxy)pyridin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • (Benzyloxy)(methyl)amine. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-(benzyloxy)-N-methylpyrimidin-2-amine

[1] Executive Summary & Hazard Profiling 5-(benzyloxy)-N-methylpyrimidin-2-amine is a pharmacologically active heterocyclic building block, commonly employed in the synthesis of kinase inhibitors and other bioactive smal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profiling

5-(benzyloxy)-N-methylpyrimidin-2-amine is a pharmacologically active heterocyclic building block, commonly employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structure combines a lipophilic benzyl ether tail with a polar aminopyrimidine head, facilitating both membrane permeability and specific protein binding.

Operational Risk Assessment (Analogous Hazard Analysis): While specific toxicological data for this exact methyl-derivative may be limited in public repositories, its structural analogs (aminopyrimidines) and physicochemical properties dictate that it be handled as a Potent Compound (Occupational Exposure Band 3 - OEB 3) until definitive toxicology proves otherwise.[1]

Key Hazard Drivers:

  • Bioactivity: The aminopyrimidine core is a "privileged scaffold" in drug discovery, designed to interact with biological enzymes. Inhalation or skin absorption may lead to systemic effects.

  • Lipophilicity: The benzyloxy group increases lipid solubility, enhancing the risk of transdermal absorption, especially when dissolved in organic solvents like DMSO or Dichloromethane (DCM).

  • Physical State: Likely a crystalline solid. Fine particulates pose a high risk of entrainment in airflow, leading to inhalation exposure.

Hazard Class (Inferred)GHS SignalHazard Statements (H-Codes)
Acute Toxicity (Oral) WARNING H302: Harmful if swallowed.[1]
Skin/Eye Irritation WARNING H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]
Sensitization WARNING H317: May cause an allergic skin reaction.[4]
STOT - SE WARNING H335: May cause respiratory irritation.[1]

PPE Specifications Matrix

This matrix defines the minimum protection standards based on the operational state of the chemical.

Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Extraction)Rationale & Technical Justification
Respiratory N95 / P100 Respirator (if outside hood) or Fume Hood (Sash <18")Fume Hood (Mandatory).[1] Respirator backup for spills.The benzyloxy moiety can act as a hapten; respiratory sensitization is a critical risk to mitigate.
Hand Protection Double Nitrile Gloves (4 mil minimum)Laminate (Silver Shield) under Nitrile (if using DCM/THF).[2]Standard nitrile is permeable to chlorinated solvents often used with this compound. Laminate provides chemical barrier; outer nitrile provides grip.
Eye/Face Safety Glasses with side shields.Chemical Splash Goggles + Face Shield (if >100mL).Protects against projectile crystals (solid) and splashes (liquid).
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Chemical-Resistant Apron over Lab Coat.[1]Tyvek sleeves cover the "wrist gap" between glove and coat, a common exposure point during weighing.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the weighing of dry powder due to static lift and aerosolization.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Benzyl ethers are prone to static charge buildup, causing "jumping" of powder.

  • The "Damp Wipe" Technique: Before removing the container from the fume hood, wipe the exterior with a surfactant-dampened wipe to remove invisible dust residues.

  • Closed Transfer: For quantities >5g, avoid open pouring. Use a powder funnel or a disposable spatula to minimize the drop height, reducing the "dust plume."

B. Solubilization & Synthesis

Once in solution, the risk shifts from inhalation to permeation.

  • Solvent Selection: If possible, solubilize in Ethyl Acetate or Ethanol rather than DCM or DMF . The latter solvents act as carriers, rapidly transporting the chemical through standard nitrile gloves and into the bloodstream.

  • Glove Permeation Awareness:

    • Scenario: You spill a DCM solution of the compound on your nitrile gloves.

    • Action:IMMEDIATE REMOVAL. Do not wait. DCM breaks through 4-mil nitrile in <2 minutes, carrying the dissolved aminopyrimidine with it.[1]

  • Waste Segregation: Quench reaction mixtures before disposal. Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams based on the solvent, not just the solute.

Emergency Response & Decontamination

Biological Exposure Pathways
  • Inhalation: Move to fresh air immediately. The amine group can cause bronchospasm in sensitized individuals.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol for washing; it enhances vasodilation and absorption.

  • Eye Contact: Flush for 15 minutes. The amine functionality is basic; immediate irrigation is vital to prevent corneal clouding.

Spill Cleanup Protocol (Solid)
  • Isolate: Mark the area.

  • Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with water or a dilute weak acid (e.g., 1% acetic acid) to protonate the amine, making it a non-volatile salt.[1]

  • Scoop & Bin: Scoop up the damp material and place it in a hazardous waste container.

  • Verify: Wipe the surface with a methanol-dampened tissue and check under UV light (if the benzyloxy group fluoresces, which is likely) to ensure full removal.

Visualized Workflows

Figure 1: PPE Decision Logic (Graphviz)

Caption: Decision tree for selecting appropriate PPE based on the physical state and solvent carrier of the compound.

PPE_Decision_Tree Start Handling 5-(benzyloxy)- N-methylpyrimidin-2-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 1 gram? Solid->Quant Solvent Solvent Type? Liquid->Solvent Hood Fume Hood Required Anti-Static Measures Quant->Hood Yes Resp N95 Mask + Safety Glasses Quant->Resp No (Quick Weighing) Halogen Chlorinated (DCM/CHCl3) or Polar Aprotic (DMF/DMSO) Solvent->Halogen Standard Alcohols / Esters (EtOAc / MeOH) Solvent->Standard Glove_Lam PPE: Laminate Gloves (Silver Shield) + Nitrile Outer Halogen->Glove_Lam Glove_Nit PPE: Double Nitrile Gloves (Change every 30 mins) Standard->Glove_Nit

[1]

Figure 2: Spill Response Protocol

Caption: Step-by-step workflow for managing accidental release of the compound.

Spill_Response Spill Spill Detected Evac Evacuate Area & Post Warning Spill->Evac PPE_Up Don PPE: Tyvek Suit, Goggles, Double Gloves Evac->PPE_Up Type Spill Type? PPE_Up->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Clean_Dry Cover with wet pad (Avoid Dust Generation) Dry->Clean_Dry Clean_Wet Absorb with Vermiculite or Chem-Pads Wet->Clean_Wet Decon Wipe Surface with 1% Acetic Acid then Water Clean_Dry->Decon Clean_Wet->Decon Dispose Seal in HazWaste Bag Label as 'Toxic' Decon->Dispose

[1]

References

  • PubChem. (2025).[5] 5-(Benzyloxy)pyrimidin-2-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.